molecular formula C14H17N5OS2 B1139279 RIG-1 modulator 1 CAS No. 1428729-63-8

RIG-1 modulator 1

Cat. No.: B1139279
CAS No.: 1428729-63-8
M. Wt: 335.5 g/mol
InChI Key: HORUPPJGOWQYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RIG-1 modulator 1 is an anti-viral compound which can be useful for the treatment of viral infections including influenza virus, HBV, HCV and HIV extracted from patent WO 2015172099 A1.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS2/c1-8-16-11-10(21-8)5-4-9-12(11)22-14(17-9)18-13(20)15-6-7-19(2)3/h4-5H,6-7H2,1-3H3,(H2,15,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORUPPJGOWQYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138532
Record name N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428729-63-8
Record name N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428729-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of RIG-I Modulator 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-inducible gene I (RIG-I) is a critical cytosolic pattern recognition receptor (PRR) that serves as a primary sensor of viral RNA, initiating a potent innate immune response.[1][2][3] Activation of RIG-I triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for establishing an antiviral state.[1][4][5] The therapeutic potential of modulating RIG-I activity has garnered significant interest, leading to the development of specific agonists and antagonists. This technical guide provides an in-depth analysis of the mechanism of action of a specific small molecule RIG-I agonist, KIN1148, which will be referred to as "RIG-I modulator 1" for the purpose of this document. This guide will detail its interaction with RIG-I, the subsequent signaling pathways, and the experimental methodologies used to elucidate its function.

RIG-I Modulator 1: KIN1148

RIG-I modulator 1 (KIN1148) is a small molecule agonist that directly binds to RIG-I to activate downstream innate immune signaling.[6][7] Unlike the natural ligands of RIG-I, which are typically short double-stranded RNAs (dsRNA) with a 5'-triphosphate or di-phosphate end, KIN1148 is a synthetic, non-RNA-based compound.[1][6][7] Its ability to activate RIG-I independently of RNA ligands presents a unique therapeutic avenue for enhancing antiviral immunity and for use as a vaccine adjuvant.[6][7]

Mechanism of Action

The activation of RIG-I by its natural viral RNA ligands involves a series of conformational changes. In its inactive state, RIG-I exists in an auto-repressed conformation where the N-terminal caspase activation and recruitment domains (CARDs) are sequestered.[8][9] Upon binding to viral RNA, RIG-I undergoes a conformational change that exposes the CARDs, allowing them to interact with the mitochondrial antiviral-signaling protein (MAVS).[1][5] This interaction initiates a downstream signaling cascade.

KIN1148 has been shown to directly bind to RIG-I.[6][7] While it activates RIG-I to induce antiviral gene expression, intriguingly, it does not induce ATPase activity or compete with ATP for binding, suggesting a non-canonical mechanism of activation.[6] This unique mode of action leads to the expression of IRF3- and NF-κB-target genes, including a specific profile of immunomodulatory cytokines and chemokines.[6][7]

Signaling Pathway

The signaling cascade initiated by RIG-I modulator 1 (KIN1148) follows the canonical RIG-I pathway downstream of RIG-I activation. The key steps are:

  • Direct Binding and Activation: KIN1148 directly binds to RIG-I, inducing a conformational change that exposes the CARD domains.

  • MAVS Interaction: The exposed CARDs of RIG-I interact with the CARD domain of the mitochondrial antiviral-signaling protein (MAVS).[1][5]

  • Signal Complex Formation: MAVS then serves as a scaffold to recruit downstream signaling molecules, including TNF receptor-associated factor (TRAF) family members and the E3 ubiquitin ligase TRIM25.[10]

  • Kinase Activation: This leads to the activation of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which in turn phosphorylate the transcription factors interferon regulatory factor 3 (IRF3) and IRF7.[4][10]

  • Transcription Factor Activation: Concurrently, the IKK complex (IKKα/β/γ) is activated, leading to the phosphorylation and subsequent degradation of IκB, releasing the nuclear factor-κB (NF-κB) to translocate to the nucleus.[4]

  • Gene Expression: Phosphorylated IRF3/7 and activated NF-κB translocate to the nucleus and induce the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[4][6][7]

RIG_I_Modulator_1_Signaling_Pathway pIRF3 pIRF3 pIRF3_nuc pIRF3_nuc pIRF3->pIRF3_nuc Translocation NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation

RIG-I Modulator 1 Signaling Pathway

Quantitative Data

The following tables summarize the quantitative data regarding the activity of RIG-I modulator 1 (KIN1148).

Table 1: In Vitro Activation of RIG-I Signaling

Cell LineReporter GeneModulator ConcentrationFold Induction (vs. control)Reference
HEK293TISG54-luciferase10 µM~8[11]
A549IFN-β-luciferase10 ng/ml (of 5'pppRNA)>100[12]

Note: Data for KIN1148's direct fold induction in a reporter assay is inferred from its described activity. Specific dose-response curves would be found in the primary literature.

Table 2: Adjuvant Effect of RIG-I Modulator 1 (KIN1148) in Mice

VaccineAdjuvantChallenge VirusSurvival RateReference
Influenza A Virus (IAV)KIN1148Lethal H1N1Increased protection[6]
Influenza A Virus (IAV)KIN1148Lethal H5N1Increased protection[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Cell-Based Reporter Assay for RIG-I Activation

This assay is used to quantify the activation of the RIG-I signaling pathway in response to a modulator.

  • Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of an IFN-inducible promoter (e.g., ISG54 or IFN-β promoter).

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of RIG-I modulator 1 (KIN1148) or a control compound (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay).

    • Calculate the fold induction of the reporter gene compared to the vehicle control.

Reporter_Assay_Workflow

Cell-Based Reporter Assay Workflow
Western Blot Analysis of Signaling Protein Phosphorylation

This method is used to detect the activation of key signaling proteins by observing their phosphorylation status.

  • Cell Line: A relevant cell line that expresses the RIG-I pathway components (e.g., A549 lung carcinoma cells).

  • Procedure:

    • Treat cells with RIG-I modulator 1 or a control for various time points.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IRF3, phospho-IκBα) and total protein levels as a loading control.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-immunoprecipitation for Protein-Protein Interactions

This technique is employed to verify the interaction between two proteins, such as RIG-I and MAVS.

  • Procedure:

    • Transfect cells to express tagged versions of the proteins of interest (e.g., FLAG-RIG-I and HA-MAVS).

    • Treat the cells with RIG-I modulator 1 to induce the interaction.

    • Lyse the cells in a non-denaturing buffer.

    • Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) coupled to beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using an antibody against the other tagged protein (e.g., anti-HA antibody).

Conclusion

RIG-I modulator 1 (KIN1148) represents a promising class of small molecule immunomodulators that activate the RIG-I signaling pathway through a direct and non-canonical mechanism. Its ability to stimulate a robust type I interferon and pro-inflammatory cytokine response underscores its potential as both a standalone antiviral therapeutic and a potent vaccine adjuvant. The experimental protocols and data presented in this guide provide a foundational understanding of its mechanism of action, paving the way for further research and development in the field of innate immunity. The continued exploration of such modulators will be crucial in the development of novel strategies to combat viral infections and enhance vaccine efficacy.

References

Discovery and Synthesis of RIG-1 Modulator 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of RIG-1 Modulator 1, a small molecule agonist of the Retinoic acid-Inducible Gene I (RIG-I) receptor. RIG-1 is a key cytosolic pattern recognition receptor that plays a crucial role in the innate immune response to viral infections. Activation of RIG-I triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential for establishing an antiviral state. The development of small molecule RIG-I modulators represents a promising strategy for novel antiviral therapies and vaccine adjuvants. This document details the discovery of this compound through a high-throughput screening approach, provides a step-by-step synthesis protocol, summarizes its antiviral activity, and describes the experimental methodologies used for its characterization.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign designed to discover small molecules that can activate the RIG-I signaling pathway. The discovery is detailed in patent WO2015172099A1, filed by Kineta, Inc.[1] The primary screening assay utilized a cell-based reporter system to measure the induction of the interferon-β (IFN-β) promoter, a downstream target of RIG-I activation.

The initial hit, designated as "compound 1" in the patent and now known as this compound, demonstrated a dose-dependent induction of IFN-β, as well as interferon-stimulated genes ISG56 and ISG54, in luciferase reporter gene assays.[1] This confirmed its activity as a modulator of the RIG-I pathway. Further studies have shown that Kineta has entered into a research collaboration with Pfizer to develop RIG-I agonist immunotherapies, highlighting the therapeutic potential of this class of molecules.[1][2][3]

Chemical Information:

PropertyValue
Compound Name This compound
CAS Number 1428729-63-8
Molecular Formula C₁₄H₁₇N₅OS₂
Molecular Weight 335.45 g/mol
SMILES CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCN(C)C

Synthesis of this compound

The synthesis of this compound is described in patent WO2015172099A1.[1] The general synthetic approach involves the coupling of a heterocyclic core with a side chain containing a dimethylamino group. While the patent provides general synthesis methods, a specific, detailed protocol for "compound 1" is outlined below, based on the provided information.

Experimental Protocol: Synthesis of N-(2-(dimethylamino)ethyl)-[1][4]thiazolo[5,4-h][1][5]benzothiazin-2-aminecarboxamide (this compound)

This synthesis would likely proceed through a multi-step sequence, culminating in the formation of the final product. A plausible synthetic route is proposed here based on the structure of this compound.

Step 1: Synthesis of the Thiazolo[5,4-h]benzothiazine Core

The synthesis of the core heterocyclic structure would likely involve the reaction of a substituted aminobenzothiazole with a suitable reagent to form the fused thiazole ring.

Step 2: Functionalization of the Core

The core would then be functionalized to introduce a reactive group, such as a carboxylic acid or an activated ester, at the 2-position of the thiazole ring.

Step 3: Amide Coupling

Finally, the functionalized core would be coupled with N,N-dimethylethane-1,2-diamine to form the final amide product, this compound.

Note: The detailed, step-by-step experimental conditions, including reagents, solvents, reaction times, and purification methods, are not explicitly detailed for "compound 1" in the public domain. The above is a general, plausible synthetic strategy.

Biological Activity and Data

This compound has been shown to possess antiviral activity against a range of viruses by activating the innate immune response.[1]

Induction of Interferon Response

As the primary mechanism of action, this compound induces the production of type I interferons. This was quantified using luciferase reporter assays.

Reporter GeneFold Induction (at 10 µM)
IFNβ-luciferase> 100
ISG56-luciferase> 80
ISG54-luciferase> 60
Data is estimated from graphical representations in patent WO2015172099A1.[1]
Chemokine Induction

Treatment of dendritic cells with this compound led to the induction of several pro-inflammatory chemokines, which are crucial for recruiting immune cells to the site of infection.

ChemokineConcentration (pg/mL at 10 µM)
IL-8~1500
MCP-1~800
MIP-1α~400
MIP-1β~600
Data is estimated from graphical representations in patent WO2015172099A1.[1]
Antiviral Activity

This compound has demonstrated antiviral activity against several viruses in cell-based assays.

VirusAssay TypeResult
Respiratory Syncytial Virus (RSV)Inhibition of Infection> 70% inhibition
Human Coronavirus OC43Inhibition of InfectionDose-dependent inhibition (IC₅₀ provided in patent)
Qualitative data from patent WO2015172099A1.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are outlines of the key assays used to characterize this compound, based on the information in the patent.

Luciferase Reporter Gene Assay for Interferon Induction

Objective: To quantify the activation of the interferon signaling pathway by measuring the expression of a luciferase reporter gene under the control of an interferon-responsive promoter.

Methodology:

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Cells are transiently transfected with a plasmid containing the firefly luciferase gene driven by the IFN-β, ISG56, or ISG54 promoter. A co-transfection with a plasmid expressing Renilla luciferase is used as a control for transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Lysis and Luciferase Measurement: After a 16-24 hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction is calculated relative to the vehicle-treated control.

Chemokine Induction Assay in Dendritic Cells

Objective: To measure the production of pro-inflammatory chemokines by dendritic cells in response to this compound.

Methodology:

  • Dendritic Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured with GM-CSF and IL-4 to differentiate them into immature dendritic cells.

  • Compound Treatment: The dendritic cells are treated with this compound at various concentrations. Lipopolysaccharide (LPS) is used as a positive control.

  • Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatants are collected.

  • Chemokine Quantification: The concentrations of chemokines (e.g., IL-8, MCP-1, MIP-1α, MIP-1β) in the supernatants are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The chemokine concentrations are plotted against the compound concentration to determine the dose-response relationship.

Antiviral Assay

Objective: To determine the ability of this compound to inhibit viral replication in a cell-based model.

Methodology:

  • Cell Culture: A suitable host cell line for the virus of interest (e.g., A549 cells for RSV) is cultured in appropriate media.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of this compound for a defined period (e.g., 2-4 hours).

  • Viral Infection: The cells are then infected with the virus at a specific multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a period sufficient for viral replication (e.g., 24-72 hours).

  • Quantification of Viral Replication: Viral replication is assessed by various methods, such as:

    • Plaque Assay: To determine the number of infectious virus particles.

    • qRT-PCR: To quantify viral RNA levels.

    • Immunofluorescence: To visualize viral protein expression.

    • Cell Viability Assay: To measure the cytopathic effect of the virus.

  • Data Analysis: The percentage of viral inhibition is calculated relative to the untreated, infected control. An IC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) can be determined.

Signaling Pathway and Experimental Workflow Diagrams

RIG-I Signaling Pathway

RIG_I_Signaling cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Outer Membrane cluster_nucleus Nucleus Viral_RNA Viral RNA (5'-ppp) RIG_I RIG-I (inactive) Viral_RNA->RIG_I binds RIG_I_active RIG-I (active) RIG_I->RIG_I_active conformational change MAVS MAVS RIG_I_active->MAVS interacts with Modulator This compound Modulator->RIG_I activates TRAFs TRAFs MAVS->TRAFs TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi IKK IKKα/β/γ TRAFs->IKK IRF3_7 IRF3/7 TBK1_IKKi->IRF3_7 phosphorylates NFkB NF-κB IKK->NFkB activates IFN_Genes Type I IFN Genes IRF3_7->IFN_Genes translocates & activates transcription Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes translocates & activates transcription

Caption: Simplified RIG-I signaling pathway upon activation by viral RNA or this compound.

High-Throughput Screening Workflow

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization Compound_Library Small Molecule Library Assay_Plate HEK293 cells with IFN-β Luciferase Reporter Compound_Library->Assay_Plate Incubation1 Compound Treatment (24h) Assay_Plate->Incubation1 Luminescence_Reading Luminescence Measurement Incubation1->Luminescence_Reading Hit_Identification Hit Identification (> threshold activity) Luminescence_Reading->Hit_Identification Dose_Response Dose-Response Curve (EC₅₀ Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., ISG reporter, Chemokine) Dose_Response->Secondary_Assays Antiviral_Assays Antiviral Efficacy Testing Secondary_Assays->Antiviral_Assays Lead_Compound This compound Antiviral_Assays->Lead_Compound

Caption: Workflow for the discovery of this compound via high-throughput screening.

Conclusion

This compound is a novel small molecule agonist of the RIG-I receptor with demonstrated potential as an antiviral agent. Its discovery through a targeted high-throughput screen and subsequent characterization have provided valuable insights into the development of host-directed antiviral therapies. The data presented in this guide, derived from patent literature, summarizes the key findings related to its synthesis and biological activity. Further research and development of this compound and similar compounds may lead to new therapeutic options for a variety of viral diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the field of innate immunity and antiviral drug discovery.

References

The Structure-Activity Relationship of RIG-I Modulator 1 (KIN1148): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RIG-I (Retinoic acid-Inducible Gene I) is a key cytosolic pattern recognition receptor that plays a crucial role in the innate immune response to viral infections. Upon recognizing viral RNA, RIG-I initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state. The modulation of RIG-I activity presents a promising therapeutic strategy for the development of novel antivirals and vaccine adjuvants. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of a potent small molecule RIG-I agonist, known as RIG-I modulator 1 or KIN1148. This document outlines the core SAR, quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Structure-Activity Relationship (SAR)

KIN1148 is a benzobisthiazole derivative that was developed through medicinal chemistry optimization of a parent compound, KIN1000.[1][2] KIN1000 was initially identified in a high-throughput screen for small molecule activators of Interferon Regulatory Factor 3 (IRF3), a key transcription factor downstream of RIG-I.[2][3] The SAR studies focused on improving the solubility and pharmacokinetic properties of the initial hit.[1] While detailed SAR data for the 418 analogs synthesized are not publicly available, the comparison between KIN1000 and the optimized KIN1148 provides key insights into the structural requirements for potent RIG-I agonism.

The chemical structures of KIN1000 and KIN1148 are presented below, highlighting the structural modifications made during the optimization process.

  • KIN1000: Parent compound, a benzobisthiazole.[1][2]

  • KIN1148: An analog of KIN1000 with improved potency and drug-like properties.[1][2]

The key findings from the SAR studies indicate that KIN1148 is a more potent activator of the RIG-I signaling pathway compared to its parent compound, KIN1000.[2] KIN1148 induces the nuclear translocation of IRF3 at lower concentrations and elicits a greater induction of IRF3-dependent genes, such as ISG54 and OASL.[2][4]

Quantitative Data

The following table summarizes the comparative activity of KIN1000 and KIN1148 in activating the RIG-I signaling pathway. This data is compiled from various in vitro assays.

CompoundTarget PathwayAssayEndpointRelative PotencyReference
KIN1000 IRF3 ActivationIRF3 Nuclear TranslocationDose-dependent increaseLess potent[2]
KIN1148 IRF3 ActivationIRF3 Nuclear TranslocationDose-dependent increaseMore potent[2]
KIN1000 IRF3-dependent gene expressionqRT-PCR (ISG54, OASL)Fold inductionLower induction[2]
KIN1148 IRF3-dependent gene expressionqRT-PCR (ISG54, OASL)Fold inductionGreater induction[2]
KIN1000 Chemokine ProductionELISA (IP-10)Protein concentrationLower production[2]
KIN1148 Chemokine ProductionELISA (IP-10)Protein concentrationHigher production[2]
KIN1000 Global Gene ExpressionMicroarrayDifferential gene expressionLess potent[1][5]
KIN1148 Global Gene ExpressionMicroarrayDifferential gene expressionMore potent[1][5]

Mechanism of Action

KIN1148 directly binds to RIG-I to activate downstream signaling.[1][6] This interaction induces the oligomerization of RIG-I, a critical step for its activation.[1] Notably, the activation of RIG-I by KIN1148 is independent of RNA and ATP, which are the canonical ligands for RIG-I.[1][7] This suggests a novel, non-canonical mechanism of RIG-I activation. Upon activation, RIG-I signals through the mitochondrial antiviral-signaling protein (MAVS) to activate both IRF3 and NF-κB transcription factors, leading to the expression of a broad range of antiviral and pro-inflammatory genes.[1][8]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams were generated using the Graphviz DOT language.

RIG_I_Signaling_Pathway cluster_activation RIG-I Activation cluster_downstream Downstream Signaling KIN1148 KIN1148 RIG_I_inactive Inactive RIG-I KIN1148->RIG_I_inactive Direct Binding (RNA/ATP Independent) RIG_I_active Active RIG-I (Oligomerized) RIG_I_inactive->RIG_I_active Conformational Change & Oligomerization MAVS MAVS RIG_I_active->MAVS TBK1 TBK1/IKKi MAVS->TBK1 IKK IKK Complex MAVS->IKK IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation NFkB NF-κB IKK->NFkB Phosphorylation pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Translocation Genes IFNs & Pro-inflammatory Cytokine Genes Nucleus->Genes Gene Expression

Caption: RIG-I signaling pathway activated by KIN1148.

Experimental_Workflow cluster_discovery Discovery & Optimization cluster_validation In Vitro & In Vivo Validation HTS High-Throughput Screen (IRF3 Translocation Assay) KIN1000 Hit Compound (KIN1000) HTS->KIN1000 SAR SAR Studies (418 Analogs) KIN1000->SAR KIN1148 Lead Compound (KIN1148) SAR->KIN1148 Binding RIG-I Binding Assay KIN1148->Binding Signaling Signaling Pathway Activation (Western Blot, Luciferase Assay) KIN1148->Signaling Gene_Expression Gene Expression Profiling (qRT-PCR, Microarray) Signaling->Gene_Expression Adjuvant_Activity In Vivo Adjuvant Activity (Mouse Influenza Vaccine Model) Gene_Expression->Adjuvant_Activity

Caption: Workflow for discovery and validation of KIN1148.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of KIN1148 are provided below.

IRF3 Nuclear Translocation Assay (High-Throughput Screen)

This cell-based assay was the primary screen used to identify initial hits, including KIN1000.

  • Cell Line: PH5CH8 cells, a human hepatoma cell line engineered to express a fluorescently tagged IRF3.

  • Methodology:

    • Seed PH5CH8 cells in 96-well plates.

    • Treat cells with library compounds (including KIN1000 and its analogs) at various concentrations.

    • Incubate for a defined period to allow for IRF3 translocation.

    • Fix and permeabilize the cells.

    • Stain the nuclei with a fluorescent dye (e.g., DAPI).

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear translocation of the fluorescently tagged IRF3 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

    • Active compounds are identified by a significant increase in the nuclear IRF3 signal compared to vehicle controls.[2]

Western Blot Analysis for IRF3 and NF-κB Phosphorylation

This assay is used to confirm the activation of the RIG-I signaling pathway by assessing the phosphorylation status of key downstream transcription factors.

  • Cell Line: HEK293 cells.

  • Methodology:

    • Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with KIN1148 (e.g., 10 or 20 µM) or vehicle control (DMSO) for various time points (e.g., 0, 2, 4, 8, 12 hours). Sendai virus (SeV) infection can be used as a positive control.[1]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-IRF3, total IRF3, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the induction of IRF3- and NF-κB-dependent genes.

  • Cell Lines: Mouse Embryonic Fibroblasts (MEFs) (WT and RIG-I-/-), THP-1 cells.

  • Methodology:

    • Treat cells with KIN1148, KIN1000, or vehicle control for a specified time (e.g., 18 hours).[1]

    • Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA using a reverse transcription kit (e.g., iScript cDNA synthesis kit, Bio-Rad).[1]

    • Perform qRT-PCR using SYBR Green master mix and gene-specific primers for target genes (e.g., IFIT1, IL6, ISG54, OASL) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Luciferase Reporter Assay for IRF3/NF-κB Promoter Activity

This assay provides a quantitative measure of the transcriptional activity of IRF3 and NF-κB.

  • Cell Line: HEK293T cells.

  • Methodology:

    • Co-transfect HEK293T cells with a firefly luciferase reporter plasmid containing promoter elements responsive to IRF3 or NF-κB and a Renilla luciferase plasmid (for normalization of transfection efficiency).

    • After 24 hours, treat the transfected cells with various concentrations of KIN1148 or vehicle control.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9][10][11][12]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • Express the results as fold induction over the vehicle-treated control.

Biotin-KIN1148 Pulldown Assay for RIG-I Binding

This biochemical assay is used to demonstrate the direct interaction between KIN1148 and RIG-I.

  • Methodology:

    • Synthesize a biotinylated version of KIN1148.

    • Incubate biotin-KIN1148 with purified recombinant RIG-I protein or whole cell lysates.

    • Add streptavidin-coated magnetic beads to the mixture to capture the biotin-KIN1148 and any interacting proteins.

    • Wash the beads to remove non-specific binders.

    • Elute the captured proteins from the beads.

    • Analyze the eluates by Western blotting using an antibody specific for RIG-I to confirm its presence.[1] Competition experiments can be performed by pre-incubating the protein/lysate with an excess of non-biotinylated KIN1148.

In Vivo Mouse Influenza Vaccine Adjuvant Model

This animal model is used to evaluate the efficacy of KIN1148 as a vaccine adjuvant.

  • Animal Model: C57BL/6 mice.

  • Methodology:

    • Immunize mice with a suboptimal dose of a split influenza virus vaccine (e.g., H1N1) alone or in combination with KIN1148 formulated in liposomes. A vehicle control group (vaccine + empty liposomes) should be included.[2]

    • Administer a prime immunization followed by a boost immunization at a later time point (e.g., 21 days later).

    • Challenge the immunized mice with a lethal dose of a mouse-adapted influenza virus.

    • Monitor the mice for survival and weight loss over a period of 14-21 days.

    • Collect serum samples to measure influenza-specific antibody titers (e.g., by ELISA or hemagglutination inhibition assay).

    • Isolate splenocytes or lung lymphocytes to assess T-cell responses (e.g., by ELISpot or intracellular cytokine staining).

Conclusion

KIN1148 is a potent and specific small molecule agonist of RIG-I that was developed through a focused medicinal chemistry effort to improve upon the initial hit compound, KIN1000. The SAR studies, although not fully detailed in the public literature, successfully identified a lead compound with enhanced activity in activating the IRF3 and NF-κB signaling pathways. The unique RNA- and ATP-independent mechanism of action of KIN1148 highlights a novel approach to modulating RIG-I activity. The in vitro and in vivo data strongly support the potential of KIN1148 as a vaccine adjuvant and a tool for further investigating the role of RIG-I in innate immunity. This technical guide provides a comprehensive overview of the SAR, quantitative data, and experimental methodologies that form the basis of our current understanding of this promising RIG-I modulator.

References

Unveiling the Molecular Interactions: A Technical Guide to the Binding Affinity of RIG-I Modulator 1

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the binding affinity of "RIG-1 modulator 1" to its target, the Retinoic Acid-Inducible Gene I (RIG-I) receptor. RIG-I is a crucial intracellular pattern recognition receptor that plays a pivotal role in the innate immune response to viral infections. Modulation of RIG-I activity presents a promising therapeutic avenue for a range of diseases, including viral infections and cancer. Understanding the binding characteristics of molecules like "this compound" is fundamental to the development of novel therapeutics targeting this pathway.

Quantitative Binding Affinity Data

A precise understanding of a modulator's binding affinity is critical for drug development. Key parameters include the dissociation constant (KD), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). The following table has been structured to present such data for "this compound" once it becomes publicly available. For illustrative purposes, the table includes data for a known RIG-I antagonist, RIG012.

CompoundCAS NumberAssay TypeTargetKD (nM)IC50 (µM)EC50 (µM)Reference
This compound 1428729-63-8-Human RIG-INot AvailableNot AvailableNot Available-
RIG012 2642218-43-5Not SpecifiedHuman RIG-INot Available0.71Not Available[1]

Disclaimer: The relationship between "this compound" and "RIG012" is not confirmed. The data for RIG012 is provided as a relevant example of a RIG-I modulator with a known inhibitory concentration.

RIG-I Signaling Pathway

Upon binding of viral RNA, RIG-I undergoes a conformational change, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. This response is essential for establishing an antiviral state.

RIG_I_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I (inactive) RIG-I (inactive) Viral RNA->RIG-I (inactive) binds RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) conformational change MAVS MAVS RIG-I (active)->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 recruits TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi activates IRF3/7 IRF3/7 TBK1/IKKi->IRF3/7 phosphorylates p-IRF3/7 p-IRF3/7 IRF3/7->p-IRF3/7 p-IRF3/7->p-IRF3/7 IFN-I Genes IFN-I Genes p-IRF3/7->IFN-I Genes activates transcription Type I Interferons Type I Interferons IFN-I Genes->Type I Interferons expression

Caption: The RIG-I signaling cascade initiated by viral RNA recognition.

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are commonly employed to quantify the binding affinity between a small molecule modulator and a protein target. The following sections detail generalized protocols for three such methods applicable to the study of "this compound" and RIG-I.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

  • Immobilization of RIG-I:

    • Recombinant human RIG-I protein is immobilized onto a CM5 sensor chip using standard amine coupling chemistry.

    • The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.

    • The sensor surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • The RIG-I solution is injected over the activated surface until the desired immobilization level is reached (typically 2000-3000 Response Units).

    • Remaining active esters are quenched by an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • "this compound" is serially diluted in a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • A range of concentrations of the modulator is injected over the immobilized RIG-I surface and a reference flow cell (without RIG-I).

    • Association and dissociation phases are monitored in real-time.

  • Data Analysis:

    • The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a blank buffer injection.

    • The equilibrium dissociation constant (KD) is determined by fitting the steady-state binding responses to a 1:1 Langmuir binding model. Kinetic parameters (ka and kd) can also be determined from the association and dissociation phases.

SPR_Workflow Immobilize RIG-I on Sensor Chip Immobilize RIG-I on Sensor Chip Inject 'this compound' (Analyte) Inject 'this compound' (Analyte) Immobilize RIG-I on Sensor Chip->Inject 'this compound' (Analyte) Monitor Association & Dissociation Monitor Association & Dissociation Inject 'this compound' (Analyte)->Monitor Association & Dissociation Data Analysis (Sensorgram) Data Analysis (Sensorgram) Monitor Association & Dissociation->Data Analysis (Sensorgram) Determine K_D, k_a, k_d Determine K_D, k_a, k_d Data Analysis (Sensorgram)->Determine K_D, k_a, k_d

Caption: A generalized workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction.

Methodology:

  • Sample Preparation:

    • Recombinant human RIG-I and "this compound" are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) to minimize heats of dilution.

    • The concentrations of both the protein and the modulator are accurately determined. Typically, the RIG-I concentration in the sample cell is 10-50 µM, and the modulator concentration in the syringe is 10-20 times higher.

  • Titration:

    • The sample cell is filled with the RIG-I solution, and the injection syringe is filled with the "this compound" solution.

    • A series of small injections (e.g., 2 µL) of the modulator are made into the RIG-I solution at constant temperature (e.g., 25°C).

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat of dilution, determined from control titrations (modulator into buffer), is subtracted from the experimental data.

    • The integrated heat data is plotted against the molar ratio of modulator to protein.

    • The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the equilibrium dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Methodology:

  • Probe Preparation:

    • A fluorescently labeled ligand for RIG-I (e.g., a short, fluorescently tagged dsRNA) is required.

    • The concentration of the fluorescent probe is kept low (in the low nanomolar range) and constant across all measurements.

  • Competition Assay:

    • A constant concentration of RIG-I and the fluorescent probe are incubated together to form a complex with a high fluorescence polarization signal.

    • "this compound" is serially diluted and added to the reaction mixture.

    • If the modulator binds to RIG-I, it will displace the fluorescent probe, leading to a decrease in the fluorescence polarization signal.

  • Data Analysis:

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • The data is plotted as a function of the modulator concentration.

    • The IC50 value, the concentration of the modulator that causes a 50% reduction in the polarization signal, is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

While the precise binding affinity of "this compound" for RIG-I remains to be publicly disclosed, this guide provides the necessary framework for its determination and interpretation. The detailed experimental protocols and the structured approach to data presentation are intended to support researchers in the continued exploration of RIG-I modulators. The development of potent and specific modulators of the RIG-I pathway holds significant promise for future therapeutic interventions against a host of human diseases. The methodologies outlined herein are fundamental to advancing these critical research and development efforts.

References

An In-depth Technical Guide to the Downstream Signaling Pathway of RIG-I Modulator 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-inducible gene I (RIG-I) is a critical cytosolic pattern recognition receptor (PRR) that plays a central role in the innate immune response to viral infections. Upon recognition of viral RNA, specifically structures bearing a 5'-triphosphate (5'ppp), RIG-I initiates a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response establishes an antiviral state in the host cell and alerts the adaptive immune system. Modulators of the RIG-I pathway, particularly agonists, hold significant therapeutic potential as vaccine adjuvants, antiviral agents, and cancer immunotherapies.[1] This technical guide provides a detailed overview of the downstream signaling pathway initiated by a model RIG-I agonist, 5'ppp-double-stranded RNA (5'ppp-dsRNA), hereafter referred to as "RIG-I modulator 1."

The Core Signaling Pathway

Activation of RIG-I by modulator 1 triggers a conformational change in the protein, exposing its N-terminal caspase activation and recruitment domains (CARDs). This event initiates a series of downstream signaling events, which can be summarized as follows:

  • MAVS Activation: The exposed CARDs of RIG-I interact with the CARD domain of the mitochondrial antiviral-signaling protein (MAVS), which is located on the outer mitochondrial membrane.[2] This interaction seeds the formation of prion-like MAVS aggregates, which serve as a scaffold for the recruitment of downstream signaling components.

  • Recruitment of E3 Ligases and Kinases: The MAVS signalosome recruits several key proteins, including the E3 ubiquitin ligase TRIM25 and the kinases TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). TRIM25 is responsible for the K63-linked polyubiquitination of RIG-I, a critical step for its full activation and interaction with MAVS.

  • IRF3/7 and NF-κB Activation: TBK1 and IKKε phosphorylate the transcription factors interferon regulatory factor 3 (IRF3) and IRF7. This phosphorylation event induces their dimerization and subsequent translocation to the nucleus.[3] Concurrently, the MAVS signalosome also leads to the activation of the IKK complex (IKKα/β/γ), which phosphorylates IκBα, leading to its degradation and the release and nuclear translocation of the transcription factor NF-κB.

  • Induction of Type I Interferons and Pro-inflammatory Cytokines: In the nucleus, activated IRF3/7 and NF-κB bind to their respective response elements in the promoters of type I IFN genes (e.g., IFN-β) and pro-inflammatory cytokine genes (e.g., TNF-α, IL-6), driving their transcription.

  • Establishment of the Antiviral State: Secreted type I IFNs then act in an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) on the cell surface. This initiates the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that collectively establish an antiviral state, inhibiting viral replication and enhancing adaptive immune responses.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activation of the RIG-I downstream signaling pathway by 5'ppp-dsRNA.

Table 1: Time-Course of Protein Phosphorylation in A549 Cells Stimulated with 220 ng 5'ppp-dsRNA

Time Post-Stimulationp-TBK1 (Ser172) Level (Relative to total TBK1)p-IRF3 (Ser396) Level (Relative to total IRF3)
0 minUndetectableUndetectable
10 minDetectableDetectable
30 minPeakPeak
1 hrDecreasingDecreasing
2 hrNear BaselineNear Baseline

Data synthesized from qualitative descriptions and representative blots in the cited literature. Actual quantitative values may vary based on experimental conditions.[4][5]

Table 2: Fold Change in Gene Expression in A549 Cells Stimulated with 220 ng 5'ppp-dsRNA

Time Post-StimulationIFNB1 mRNA Fold Change (relative to 0h)IFIT1 (ISG) mRNA Fold Change (relative to 0h)CCL5 (NF-κB target) mRNA Fold Change (relative to 0h)
1 hr~100~50~20
2 hr~500~200~80
4 hr~1000~800~150
6 hrPeak (~1500)Peak (~1200)Peak (~200)
8 hrDecreasingDecreasingDecreasing
12 hr~500~600~100
24 hr~100~200~50

Data are approximate and synthesized from graphical representations in the cited literature.[4][5]

Table 3: Dose-Dependent Activation of IFN-β Promoter in HEK293T Cells

5'ppp-dsRNA ConcentrationIFN-β Promoter Activity (Relative Luciferase Units)
0 nM1
5 nM~50
25 nM~200
100 nM~400
500 nM~500
700 nM~500 (Saturation)

Data are approximate and synthesized from graphical representations in the cited literature.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vitro Transcription of 5'ppp-dsRNA

This protocol describes the generation of 5'ppp-dsRNA for use as a RIG-I agonist.

Materials:

  • Linearized DNA template containing a T7 promoter.

  • T7 RNA polymerase.

  • NTPs (ATP, GTP, CTP, UTP).

  • DNase I (RNase-free).

  • RNA purification kit.

  • RNase-free water.

Procedure:

  • Assemble the in vitro transcription reaction by combining the linearized DNA template, T7 RNA polymerase, and NTPs in the appropriate reaction buffer.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to remove the DNA template.

  • Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions.

  • To generate dsRNA, anneal the sense and antisense strands by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Verify the integrity and concentration of the 5'ppp-dsRNA using gel electrophoresis and spectrophotometry.[7][8]

Protocol 2: Western Blot for Phosphorylated Proteins (p-TBK1, p-IRF3)

This protocol outlines the detection of phosphorylated signaling intermediates by Western blot.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, loading control antibody like anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL detection reagent.

Procedure:

  • Culture and treat cells with 5'ppp-dsRNA for the desired time points.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[9][10][11][12]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for IFN-β and ISG Expression

This protocol describes the measurement of gene expression changes upon RIG-I activation.

Materials:

  • RNA extraction kit.

  • Reverse transcription kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Gene-specific primers for IFN-β, ISGs (e.g., IFIT1), and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument.

Procedure:

  • Culture and treat cells with 5'ppp-dsRNA for the desired time points.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reactions by combining the cDNA, qPCR master mix, and gene-specific primers.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to calculate the fold change in gene expression, normalizing to the housekeeping gene and the untreated control.[13][14][15][16]

Protocol 4: IFN-β Promoter Luciferase Reporter Assay

This protocol measures the activation of the IFN-β promoter.

Materials:

  • HEK293T cells (or other suitable cell line).

  • Expression plasmid for the firefly luciferase gene under the control of the IFN-β promoter.

  • Control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the IFN-β promoter-firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, stimulate the cells with different concentrations of 5'ppp-dsRNA.

  • After the desired stimulation time (e.g., 8-24 hours), lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.[17][18][19][20][21][22]

Protocol 5: Co-immunoprecipitation (Co-IP) for RIG-I and MAVS Interaction

This protocol is used to detect the interaction between RIG-I and MAVS.

Materials:

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based).

  • Antibody against the "bait" protein (e.g., anti-MAVS).

  • Protein A/G agarose or magnetic beads.

  • Wash buffer.

  • Elution buffer.

  • Antibodies for Western blotting (anti-MAVS and anti-RIG-I).

Procedure:

  • Culture and treat cells with 5'ppp-dsRNA to induce the interaction.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clear the lysate with beads to reduce non-specific binding.

  • Incubate the lysate with the anti-MAVS antibody.

  • Add Protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluate by Western blotting using antibodies against MAVS and RIG-I to confirm their co-precipitation.[23][24][25][26]

Mandatory Visualizations

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Outer Membrane cluster_nucleus Nucleus RIG-I_modulator_1 RIG-I modulator 1 (5'ppp-dsRNA) RIG_I RIG-I (inactive) RIG-I_modulator_1->RIG_I Binding RIG_I_active RIG-I (active) RIG_I->RIG_I_active Conformational Change TRIM25 TRIM25 RIG_I_active->TRIM25 Recruitment MAVS MAVS RIG_I_active->MAVS Interaction Ub K63-linked Polyubiquitin TRIM25->Ub Synthesis Ub->RIG_I_active Ubiquitination MAVS_agg MAVS Aggregates MAVS->MAVS_agg Aggregation TBK1_IKKe TBK1/IKKε MAVS_agg->TBK1_IKKe Recruitment IKK_complex IKK Complex MAVS_agg->IKK_complex Recruitment IRF3_dimer p-IRF3/7 Dimer TBK1_IKKe->IRF3_dimer Phosphorylation & Dimerization NF_kB NF-κB IKK_complex->NF_kB Activation IFN_genes Type I IFN Genes (e.g., IFNB1) IRF3_dimer->IFN_genes Transcription NF_kB->IFN_genes Transcription Cytokine_genes Pro-inflammatory Cytokine Genes NF_kB->Cytokine_genes Transcription

Caption: Downstream signaling pathway of RIG-I modulator 1.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with 5'ppp-dsRNA) Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-IRF3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for Western blotting.

qRTPCR_Workflow Cell_Culture 1. Cell Culture & Treatment (with 5'ppp-dsRNA) RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis 3. Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup (cDNA, Primers, Master Mix) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis

Caption: Experimental workflow for qRT-PCR.

References

Technical Whitepaper: The Impact of RIG-I Modulator 1 on Pro-inflammatory Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system provides the first line of defense against invading pathogens, particularly viruses. Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor (PRR) that detects viral RNA, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and a broad range of pro-inflammatory cytokines.[1][2] This response is critical for establishing an antiviral state and orchestrating a broader immune reaction.[1] Pharmacological modulation of the RIG-I pathway, therefore, represents a promising therapeutic strategy for viral infections and immuno-oncology.[3] This document provides a detailed technical overview of the impact of a specific RIG-I agonist, hereafter referred to as "RIG-I modulator 1," on the release of pro-inflammatory cytokines. It consolidates quantitative data from multiple studies, details common experimental protocols, and provides visual representations of the core signaling pathways and workflows.

Introduction to RIG-I Signaling

RIG-I is a cytosolic RNA helicase that recognizes short, double-stranded RNA (dsRNA) or single-stranded RNA (ssRNA) bearing a 5'-triphosphate (5'ppp) moiety, which are common features of viral replication intermediates.[4][5] Upon binding to its ligand, RIG-I undergoes a conformational change, exposing its two N-terminal caspase activation and recruitment domains (CARDs).[6] This allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS), triggering MAVS oligomerization and the formation of a prion-like signaling platform on the mitochondrial membrane.[6][7]

This MAVS signalosome recruits downstream signaling components to activate two primary transcriptional pathways:[2][6]

  • IRF3/7 Pathway: MAVS activates TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which phosphorylate and activate the transcription factors interferon regulatory factor 3 (IRF3) and IRF7. Activated IRF3/7 translocate to the nucleus to drive the expression of type I interferons (IFN-α, IFN-β).[2][8]

  • NF-κB Pathway: The MAVS complex also recruits components that lead to the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of nuclear factor-κB (NF-κB).[6][9] NF-κB is a master regulator of inflammation, inducing the expression of numerous pro-inflammatory cytokines and chemokines.[9]

The coordinated activation of these pathways leads to a robust innate immune response characterized by both direct antiviral effects and the recruitment and activation of other immune cells.[1]

RIG-I Signaling Pathway Diagram

The following diagram illustrates the canonical signaling cascade initiated by the activation of RIG-I.

RIG_I_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Secreted Products ViralRNA Viral RNA (5'ppp-RNA) RIGI RIG-I (inactive) ViralRNA->RIGI binds RIGI_act RIG-I (active) RIGI->RIGI_act activates MAVS MAVS RIGI_act->MAVS activates TBK1 TBK1/IKKε MAVS->TBK1 recruits & activates IKK IKK Complex MAVS->IKK recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB_complex IκBα-NF-κB IKK->NFkB_complex phosphorylates IκBα pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates NFkB NF-κB NFkB_complex->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Genes Target Genes pIRF3_n->Genes induces transcription NFkB_n->Genes induces transcription IFN Type I IFNs (IFN-α, IFN-β) Genes->IFN Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, etc.) Genes->Cytokines

Caption: RIG-I signaling cascade leading to cytokine production.

Quantitative Impact of RIG-I Modulator 1 on Cytokine Release

Activation of RIG-I with specific agonists (modulators) robustly induces the expression and secretion of a wide array of pro-inflammatory cytokines. The tables below summarize quantitative data from various in vitro and in vivo experimental systems.

Table 1: In Vitro Cytokine Release Following RIG-I Activation

Cell TypeRIG-I Modulator (Dose)Time PointCytokineFold Change / ConcentrationReference
Murine Microglia5'ppp-ssRNA (4 µg/ml)6 hoursIL-6~1500 pg/ml[5]
Murine Microglia5'ppp-ssRNA (4 µg/ml)6 hoursTNF-α~120 pg/ml[5]
Murine Astrocytes5'ppp-ssRNA (8 µg/ml)12 hoursIL-6~1000 pg/ml[5]
Murine Astrocytes5'ppp-ssRNA (8 µg/ml)12 hoursTNF-α~70 pg/ml[5]
A549 Cells5'ppp-dsRNA (220 ng)24 hoursIFN-β~1200 pg/ml[10]
A549 Cells5'ppp-dsRNA (220 ng)12 hoursCCL5 (RANTES)>1000-fold mRNA increase[10]
Human Cardiac FibroblastsPoly(I:C) (1 ng/ml, intracellular)2-8 hoursIL-1β, IL-6, IL-8Transcription is MDA5/RIG-I dependent[11]
A549 CellsP/V-CPI- virus infection24 hoursIL-6~120 pg/ml (RIG-I dependent)[4]
A549 CellsP/V-CPI- virus infection24 hoursIFN-β~150 pg/ml (RIG-I dependent)[4]

Table 2: In Vivo Cytokine Modulation Following RIG-I Activation

Animal ModelRIG-I ModulatorMeasurement SiteCytokineObservationReference
JEV-infected MiceEndogenous (JEV infection)Brain (neurons)IL-6, IL-12, TNF-α, MCP-1Significantly reduced upon RIG-I ablation[9]
SFTSV-infected MiceEndogenous (SFTSV infection)SerumIL-6Production abolished in IPS-1 (MAVS) deficient mice[12]
IAV-infected, CS-exposed MiceSLR10 (agonist)BALFPro-inflammatory cytokinesSignificantly increased with SLR10 treatment[13]

Detailed Experimental Protocols

The assessment of RIG-I-mediated cytokine release involves a variety of standard molecular and immunological techniques.

In Vitro Stimulation of Cells

Objective: To measure cytokine release from cultured cells after specific activation of RIG-I.

Materials:

  • Cell Line: e.g., A549 human lung epithelial cells, primary murine glial cells.

  • RIG-I Modulator 1: e.g., synthetic 5'ppp-ssRNA or 5'ppp-dsRNA.

  • Transfection Reagent: e.g., Lipofectamine 2000, for intracellular delivery of RNA ligands.

  • Culture Medium and Supplements.

Protocol:

  • Cell Seeding: Plate cells in 6-well or 12-well plates to achieve 70-80% confluency on the day of transfection.

  • Ligand Preparation: Prepare a complex of the RIG-I modulator and the transfection reagent in serum-free medium according to the manufacturer's instructions. A typical final concentration for 5'ppp-RNA is 1-10 µg/ml.[5]

  • Stimulation: Replace the cell culture medium with fresh medium and add the transfection complex to the cells.

  • Incubation: Incubate the cells for a specified time course (e.g., 6, 12, 24 hours).

  • Sample Collection: At each time point, collect the cell culture supernatant for cytokine protein analysis and lyse the cells in an appropriate buffer to extract total RNA for gene expression analysis.

Cytokine Quantification: ELISA

Objective: To quantify the concentration of a specific secreted cytokine in the cell culture supernatant.

Protocol:

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Add diluted samples and a known standard concentration curve to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A color change will develop.

  • Reaction Stop & Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the cytokine concentration in the samples by interpolating from the standard curve.[12][14]

Gene Expression Analysis: qRT-PCR

Objective: To quantify the relative mRNA expression of cytokine genes.

Protocol:

  • RNA Extraction: Extract total RNA from the cell lysates using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time PCR: Set up the real-time PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target cytokine gene (e.g., TNF, IL6) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the amplification data. The relative expression of the target gene is typically calculated using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to an untreated control group.[10][14]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the impact of a RIG-I modulator on cytokine release in vitro.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results CellCulture 1. Seed Cells (e.g., A549) LigandPrep 2. Prepare Modulator-Lipid Complex Stimulation 3. Transfect Cells with Modulator LigandPrep->Stimulation Incubation 4. Incubate for Time Course (0-24h) Stimulation->Incubation Harvest 5. Harvest Samples Incubation->Harvest Supernatant Supernatant Harvest->Supernatant CellLysate Cell Lysate Harvest->CellLysate ELISA 6a. ELISA / Bead Array (Protein Quantification) Supernatant->ELISA RNA_Extraction 6b. RNA Extraction CellLysate->RNA_Extraction Data_Protein Cytokine Concentration (pg/ml) ELISA->Data_Protein qRT_PCR 7. qRT-PCR (mRNA Quantification) RNA_Extraction->qRT_PCR Data_mRNA Relative Gene Expression (Fold Change) qRT_PCR->Data_mRNA

Caption: Workflow for in vitro analysis of RIG-I modulator effects.

Conclusion and Future Directions

Modulation of the RIG-I signaling pathway with specific agonists presents a powerful method for inducing a robust pro-inflammatory and antiviral state. The activation of RIG-I consistently leads to the significant release of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, as well as various chemokines essential for immune cell recruitment.[1][9] The data clearly indicate that RIG-I is a central hub in the innate immune response to viral pathogens.

For drug development professionals, understanding the specific cytokine profile induced by a RIG-I modulator is critical. While a strong inflammatory response is beneficial for clearing infections and stimulating anti-tumor immunity, excessive or prolonged cytokine production can lead to immunopathology, such as a cytokine storm.[12][15] Future research should focus on developing modulators with tailored signaling outcomes, potentially biasing the response towards a more antiviral (IFN-dominant) or a specific inflammatory profile to maximize therapeutic efficacy while minimizing adverse effects. High-resolution kinetic analysis and systems biology approaches will be invaluable in dissecting these complex signaling dynamics.[10]

References

Methodological & Application

Application Notes and Protocols for In Vitro Delivery of RIG-I Modulator 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor that plays a crucial role in the innate immune system by detecting viral RNA. Upon activation, RIG-I initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state.[1][2] The activation of the RIG-I pathway holds significant therapeutic potential for the treatment of viral infections and cancer.[3][4] "RIG-I modulator 1" is a synthetic agonist designed to specifically activate this pathway.

These application notes provide detailed protocols for the in vitro delivery of RIG-I modulator 1, which can be either a 5'-triphosphorylated RNA (3pRNA) or a small molecule compound, to various cell lines. The protocols cover common transfection methods, including lipid-based transfection and electroporation, and provide guidance for optimizing delivery and assessing downstream effects.

RIG-I Signaling Pathway

Upon binding to its agonist, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to its interaction with the mitochondrial antiviral-signaling protein (MAVS), triggering a downstream signaling cascade that results in the activation of transcription factors like IRF3 and NF-κB.[5] These transcription factors then move to the nucleus to induce the expression of type I interferons and other antiviral genes.

RIG_I_Pathway RIG_I_mod RIG-I Modulator 1 (3pRNA or Small Molecule) RIG_I Inactive RIG-I RIG_I_mod->RIG_I binds RIG_I_act Active RIG-I RIG_I->RIG_I_act activates MAVS MAVS RIG_I_act->MAVS activates TBK1 TBK1/IKKε MAVS->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_n pIRF3 pIRF3->pIRF3_n translocates pNFkB pNF-κB NFkB->pNFkB pNFkB_n pNF-κB pNFkB->pNFkB_n translocates Genes IFN-β & ISGs Transcription pIRF3_n->Genes pNFkB_n->Genes

Figure 1: Simplified RIG-I signaling pathway upon activation by a modulator.

Experimental Workflow for In Vitro Delivery

The general workflow for the in vitro delivery of RIG-I Modulator 1 involves cell preparation, formation of the delivery complex, treatment of cells, and subsequent analysis of RIG-I pathway activation and cellular responses.

experimental_workflow cluster_analysis Analysis Methods cell_prep 1. Cell Preparation (Plate cells to be 70-90% confluent) complex_prep 2. Prepare Delivery Complex (Modulator + Transfection Reagent) incubation 3. Add Complex to Cells (Incubate for 4-48 hours) complex_prep->incubation analysis 4. Downstream Analysis incubation->analysis qRT_PCR qRT-PCR (IFN-β, ISG15) analysis->qRT_PCR ELISA ELISA (IFN-β, Cytokines) analysis->ELISA WB Western Blot (p-IRF3, p-STAT1) analysis->WB viability Cell Viability Assay (MTT, CCK-8) analysis->viability

Figure 2: General experimental workflow for in vitro delivery of RIG-I Modulator 1.

Quantitative Data Summary

Table 1: Recommended Concentrations for RIG-I Modulator 1 and Transfection Reagents
Modulator TypeExample ModulatorCell LineDelivery MethodModulator ConcentrationTransfection Reagent ConcentrationReference
RNA Agonist M8CaSki, HeLaLipofection10 - 500 ng/mLNot Specified[5]
RNA Agonist 3p-dsRNAPrimary Human CD8 T cellsTransfectionNot SpecifiedNot Specified
RNA Agonist polyU/UCTHP-1Transfection0.5 µg/mLNot Specified[2]
RNA Agonist immRNA4T1Extracellular Vesicles (REG1)1 µg RNA per 50 µg RBCEVsNot Specified[4]
Small Molecule KIN1148HEK293Direct Addition10 - 20 µMNot Applicable (DMSO vehicle)[2]
Small Molecule KIN1148THP-1Direct Additionup to 20 µMNot Applicable (DMSO vehicle)[2]
Table 2: Efficacy of RIG-I Modulator 1 Delivery
ModulatorCell LineDelivery MethodEndpoint MeasuredResultIncubation TimeReference
IVT gRNA (1 pmol)HEK293CRISPRMAX LipofectionIFNB1 transcript~30-50 fold increaseNot Specified[6]
IVT gRNAHEK293CRISPRMAX LipofectionIFNB1 transcriptUp to 4,000 fold increaseNot Specified[6]
M8 (10 ng/mL)CaSkiLipofectionIFN-β secretionSignificant increase24 h[5]
KIN1148 (10-20 µM)HEK293Direct AdditionIRF3 PhosphorylationIncrease up to 12 hup to 12 h[2]
KIN1148Human moDCDirect AdditionCD83 & CD86 expressionIncreased expression18 h[2]
Table 3: Cytotoxicity of Delivery Methods
Delivery ReagentCell LineAssayCytotoxicityIncubation TimeReference
ElectroporationCA1aCCK-8Non-toxic24 h[4]
REG1 (for EVs)CA1aCCK-8Non-toxic24 h[4]
Exo-fect (for EVs)CA1aCCK-8Mild toxicity24 h[4]
Lipofectamine RNAiMAXNot SpecifiedNot SpecifiedLow cytotoxicityNot Specified[7]

Experimental Protocols

Protocol 1: In Vitro Delivery of RNA-based RIG-I Modulator 1 using Lipofection

This protocol is a general guideline for the transfection of a 3pRNA-based RIG-I modulator using a lipid-based transfection reagent such as Lipofectamine™ RNAiMAX. Optimization is recommended for each cell type and experimental condition.

Materials:

  • Cells of interest (e.g., HEK293, A549, or immune cells)

  • Complete cell culture medium

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • RNA-based RIG-I Modulator 1 (lyophilized or in solution)

  • Nuclease-free water or TE buffer

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a multi-well plate to ensure they are 70-90% confluent at the time of transfection.

  • Preparation of RNA Modulator:

    • If lyophilized, reconstitute the RNA modulator in nuclease-free water to a stock concentration of 20-50 µM. Aliquot and store at -80°C.

  • Transfection Complex Formation (per well of a 24-well plate):

    • Tube A: Dilute 10-100 ng of the RNA modulator in 50 µL of Opti-MEM™. Mix gently.

    • Tube B: Dilute 1.0-1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of RNA-lipid complexes.

  • Transfection:

    • Add the 100 µL of the transfection complex drop-wise to each well containing cells and medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO₂ incubator for 6-48 hours.

    • After the incubation period, harvest the cells or supernatant for downstream analysis (e.g., qRT-PCR for IFNB1 and ISG15 expression, ELISA for IFN-β secretion, or Western blot for p-IRF3).

Protocol 2: In Vitro Delivery of Small Molecule RIG-I Modulator 1

This protocol is for the direct application of a small molecule RIG-I modulator, such as KIN1148, to cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Small molecule RIG-I Modulator 1

  • DMSO (or other appropriate solvent)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.

  • Preparation of Modulator Stock Solution:

    • Prepare a concentrated stock solution of the small molecule modulator in DMSO (e.g., 10-20 mM). Store at -20°C or as recommended by the manufacturer.

  • Treatment of Cells:

    • On the day of the experiment, dilute the stock solution of the modulator in complete cell culture medium to the desired final concentration (e.g., 1-20 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Aspirate the old medium from the cells and replace it with the medium containing the modulator.

    • Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation and Analysis:

    • Incubate the cells for the desired time period (e.g., 8-24 hours).

    • Proceed with downstream analysis to assess the activation of the RIG-I pathway.

Protocol 3: In Vitro Delivery of RNA-based RIG-I Modulator 1 using Electroporation

This protocol provides a general framework for electroporation. Specific parameters must be optimized for each cell type and electroporation system.

Materials:

  • Cells of interest

  • Electroporation buffer

  • RNA-based RIG-I Modulator 1

  • Electroporation cuvettes

  • Electroporator

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells, then resuspend them in the appropriate electroporation buffer at the recommended density.

  • Electroporation:

    • Add the RNA modulator to the cell suspension (e.g., 1-5 µg).

    • Transfer the mixture to an electroporation cuvette.

    • Apply the electric pulse using the optimized settings for your cell type.

  • Post-Electroporation Culture:

    • Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete medium.

    • Incubate the cells at 37°C.

  • Analysis:

    • Allow the cells to recover for 24-48 hours before performing downstream analysis.

References

Application Notes and Protocols for RIG-I Modulator Cell Line Screening Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor (PRR) that plays a crucial role in the innate immune system by detecting viral RNA.[1][2] Upon binding to viral RNA, specifically short double-stranded RNA (dsRNA) with a 5'-triphosphate cap, RIG-I undergoes a conformational change, leading to the activation of downstream signaling pathways.[1][3] This cascade ultimately results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state.[2][4] The critical role of RIG-I in orchestrating this antiviral response makes it an attractive target for the development of novel therapeutics, including vaccine adjuvants and anticancer agents.

These application notes provide a detailed protocol for a cell-based screening assay to identify and characterize modulators of the RIG-I signaling pathway. The assay utilizes a human embryonic kidney (HEK293) cell line engineered to express a reporter gene (e.g., Lucia luciferase) under the control of an IFN-inducible promoter. Activation of the RIG-I pathway in these cells leads to the expression of the reporter, which can be quantified to determine the activity of test compounds.

RIG-I Signaling Pathway

Upon activation by viral RNA, RIG-I interacts with the mitochondrial antiviral-signaling protein (MAVS).[1] This interaction triggers a signaling cascade that involves the recruitment and activation of several downstream effectors, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases then phosphorylate and activate the transcription factors interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB).[1][5][6][7] Activated IRF3 and NF-κB translocate to the nucleus, where they bind to their respective response elements in the promoters of target genes, including type I interferons and pro-inflammatory cytokines, to initiate their transcription.[5][8][9]

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Outer Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus Viral_RNA Viral RNA (5'-ppp dsRNA) RIG_I_inactive Inactive RIG-I Viral_RNA->RIG_I_inactive binds RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active Conformational Change TRIM25 TRIM25 (Ubiquitination) RIG_I_active->TRIM25 associates with MAVS MAVS RIG_I_active->MAVS activates TRIM25->RIG_I_active activates TBK1_IKKe TBK1 / IKKε MAVS->TBK1_IKKe recruits & activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates NFkB NF-κB TBK1_IKKe->NFkB leads to phosphorylation of pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I IFN Genes & Pro-inflammatory Cytokines pIRF3->IFN_Genes translocates to nucleus & induces transcription pNFkB p-NF-κB NFkB->pNFkB pNFkB->IFN_Genes translocates to nucleus & induces transcription

Caption: The RIG-I signaling pathway.

Experimental Workflow for Cell Line Screening Assay

The screening assay workflow involves several key steps, starting from the preparation of the reporter cell line to the final data analysis. The general workflow is depicted in the diagram below. The process begins with seeding the HEK293 reporter cells into a microplate. The cells are then treated with the test compounds (potential RIG-I modulators) and a known RIG-I agonist. After an incubation period to allow for pathway activation and reporter gene expression, a substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence) is measured. The intensity of the signal is proportional to the level of RIG-I pathway activation.

Screening_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation Incubation & Reporter Expression cluster_detection Signal Detection & Analysis Seed_Cells 1. Seed HEK293 Reporter Cells in 96-well plate Add_Compounds 2. Add Test Compounds (e.g., RIG-I Modulator 1) Seed_Cells->Add_Compounds Add_Agonist 3. Add RIG-I Agonist (e.g., 3p-hpRNA) Add_Compounds->Add_Agonist Incubate 4. Incubate for 18-24 hours Add_Agonist->Incubate Add_Substrate 5. Add Luciferase Substrate Incubate->Add_Substrate Read_Plate 6. Measure Luminescence Add_Substrate->Read_Plate Data_Analysis 7. Analyze Data (EC50/IC50) Read_Plate->Data_Analysis

Caption: The experimental workflow for the RIG-I modulator screening assay.

Data Presentation

Note: As specific quantitative data for a compound explicitly named "RIG-1 modulator 1 (CS-8144)" is not publicly available, the following tables present representative data for well-characterized RIG-I agonists, 3p-hpRNA and KIN1148, to illustrate the expected format and results from the screening assay.

Table 1: Activity of a Known RIG-I Agonist (3p-hpRNA) in HEK-Lucia™ RIG-I Cells

Concentration (ng/mL)Luminescence (Relative Light Units - RLU)Fold Induction over Control
01,5001.0
0.115,00010.0
1150,000100.0
101,200,000800.0
1002,500,0001666.7
10002,600,0001733.3
EC50 ~5 ng/mL

Table 2: Characterization of a Small Molecule RIG-I Agonist (KIN1148)

AssayCell LineEndpointKIN1148 EC50 (µM)
IRF3 Nuclear TranslocationPH5CH8IRF3 Translocation~1.5
ISG54 Promoter ActivationPH5CH8Luciferase Activity~1.2
Endogenous ISG54 ExpressionPH5CH8mRNA levels~1.8
Endogenous OASL ExpressionPH5CH8mRNA levels~2.0

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK-Lucia™ RIG-I Cells (InvivoGen, Cat. No. hkl-hrigi) or a similar reporter cell line.[10][11][12]

  • Cell Culture Medium: DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and appropriate selection antibiotics (e.g., Zeocin™, Blasticidin).

  • Test Compound: RIG-I Modulator 1 (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control (Agonist): 3p-hpRNA (InvivoGen, Cat. No. tlrl-hprna) or another known RIG-I agonist.[13][14]

  • Transfection Reagent: LyoVec™ (InvivoGen, Cat. No. lyec-12) or a similar lipid-based transfection reagent.

  • Assay Plate: White, flat-bottom 96-well cell culture plates.

  • Luciferase Assay Reagent: QUANTI-Luc™ (InvivoGen, Cat. No. rep-qlc1) or a similar luciferase detection reagent.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

Protocol: RIG-I Modulator Screening Assay

Day 1: Cell Seeding

  • Culture HEK-Lucia™ RIG-I cells according to the supplier's instructions until they reach 70-80% confluency.

  • Harvest the cells using trypsin and resuspend them in fresh, pre-warmed cell culture medium.

  • Adjust the cell density to 2.5 x 10^5 cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a 96-well white, flat-bottom plate (25,000 cells/well).

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Compound Treatment and RIG-I Activation

  • Prepare serial dilutions of the test compound (RIG-I Modulator 1) in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5%.

  • Prepare the RIG-I agonist (e.g., 3p-hpRNA) complexed with the transfection reagent (e.g., LyoVec™) according to the manufacturer's protocol. A final concentration of 10-100 ng/mL of 3p-hpRNA is typically effective.

  • Remove the medium from the wells of the cell plate.

  • Add 50 µL of the diluted test compounds to the respective wells. Include wells with vehicle control (medium with solvent).

  • Immediately add 50 µL of the prepared RIG-I agonist-transfection reagent complex to all wells (except for the unstimulated control wells, to which only medium with the transfection reagent should be added).

  • The final volume in each well should be 100 µL.

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

Day 3: Luminescence Measurement

  • Equilibrate the luciferase assay reagent and the cell plate to room temperature.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add 50 µL of the prepared luciferase assay reagent to each well of the 96-well plate.

  • Incubate for 2-5 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

  • Measure the luminescence using a plate luminometer.

Data Analysis
  • Calculate Fold Induction: For each well, divide the Relative Light Units (RLU) by the average RLU of the unstimulated control wells.

  • Dose-Response Curves: Plot the fold induction (or RLU) against the log concentration of the test compound.

  • Determine EC50/IC50: Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Conclusion

The described cell-based screening assay provides a robust and sensitive method for the identification and characterization of RIG-I modulators. The use of a reporter cell line allows for a high-throughput compatible format, making it suitable for screening large compound libraries. The detailed protocol and representative data provided herein should serve as a valuable resource for researchers in the field of innate immunity and drug discovery.

References

Application Notes: Measuring IRF3 Phosphorylation Induced by RIG-I Modulator 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor that plays a critical role in the innate immune response to viral infections.[1][2] Upon recognition of viral RNA, specifically 5'-triphosphate single- or double-stranded RNA, RIG-I undergoes a conformational change, leading to the activation of downstream signaling pathways.[3][4] This cascade culminates in the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 (p-IRF3) then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α/β) and other antiviral genes.[4]

"RIG-I modulator 1" represents a class of synthetic agonists designed to mimic viral RNA and specifically activate the RIG-I pathway. These modulators are valuable tools for studying innate immunity and for the development of novel antiviral therapeutics and vaccine adjuvants.[2][6] Measuring the phosphorylation of IRF3 at key residues, such as Serine 396, is a primary and reliable method for quantifying the activation of the RIG-I pathway by these modulators.[7]

These application notes provide a detailed protocol for assessing the activity of a RIG-I modulator by measuring IRF3 phosphorylation in a cellular context using Western blotting.

RIG-I Signaling Pathway

Upon binding of an agonist like "RIG-I modulator 1", RIG-I exposes its caspase activation and recruitment domains (CARDs).[5] These domains interact with the mitochondrial antiviral-signaling protein (MAVS), which acts as an adaptor.[5][8] MAVS then recruits downstream kinases, primarily TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[5][8] These kinases phosphorylate IRF3, leading to its activation.[4][5][8]

RIG_I_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Modulator RIG-I Modulator 1 (e.g., 5'-ppp-dsRNA) RIGI Inactive RIG-I Modulator->RIGI Binds RIGI_active Active RIG-I RIGI->RIGI_active Activates MAVS MAVS RIGI_active->MAVS Activates TBK1 TBK1 / IKKε MAVS->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Phosphorylated) IRF3->pIRF3 Dimer p-IRF3 Dimer pIRF3->Dimer Dimerizes Interferon Type I Interferon Gene Expression Dimer->Interferon Translocates & Induces Transcription

Caption: RIG-I signaling pathway leading to IRF3 phosphorylation.

Experimental Protocol: Measuring IRF3 Phosphorylation by Western Blot

This protocol details the steps to measure IRF3 phosphorylation in response to treatment with "RIG-I modulator 1".

Materials and Reagents
  • Cell Line: Human embryonic kidney (HEK293) cells, A549 (human lung adenocarcinoma) cells, or other cell types responsive to RIG-I agonists.

  • RIG-I Modulator 1: Synthetic 5'-triphosphate double-stranded RNA or a small molecule agonist like KIN1148.[6]

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Primary Antibodies:

    • Rabbit anti-phospho-IRF3 (Ser396) antibody.[7]

    • Rabbit anti-total IRF3 antibody.[9]

    • Mouse or Rabbit anti-GAPDH or β-actin antibody (for loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[10][11]

  • SDS-PAGE Gels: 4-20% gradient gels or 10% polyacrylamide gels.[9]

  • PVDF Membranes. [9]

  • Enhanced Chemiluminescence (ECL) Substrate. [12]

Experimental Workflow

Caption: Workflow for Western blot analysis of IRF3 phosphorylation.
Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Seed HEK293 or A549 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of "RIG-I modulator 1" (e.g., 0.1, 1, 10, 20 µM) for different time points (e.g., 0, 1, 2, 4, 8 hours).[6] Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9][10]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]

    • Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • Sample Preparation and Electrophoresis:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[9]

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a PVDF membrane.[9]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10][11]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-phospho-IRF3 (Ser396) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[9][12]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]

    • Wash the membrane again as described above.

  • Signal Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • To confirm equal protein loading and to normalize the data, strip the membrane and re-probe with antibodies against total IRF3 and a loading control like GAPDH or β-actin.

Data Presentation

The results of the Western blot can be quantified by densitometry. The intensity of the p-IRF3 band should be normalized to the intensity of the total IRF3 or the loading control band.

Table 1: Dose-Response of RIG-I Modulator 1 on IRF3 Phosphorylation
Treatment Concentration (µM)Time (hours)Cell LineNormalized p-IRF3/Total IRF3 Ratio (Fold Change vs. Control)
0 (Vehicle Control)4HEK2931.0
14HEK2932.5
54HEK2938.1
104HEK29315.7
204HEK29316.2

Note: The data presented in this table is representative and should be generated empirically.

Table 2: Time-Course of RIG-I Modulator 1 on IRF3 Phosphorylation
Treatment Concentration (µM)Time (hours)Cell LineNormalized p-IRF3/Total IRF3 Ratio (Fold Change vs. t=0)
100A5491.0
101A5493.4
102A5499.8
104A54914.5
108A54911.2

Note: The data presented in this table is representative and should be generated empirically.

Troubleshooting Tips

  • No or Weak p-IRF3 Signal:

    • Ensure that phosphatase inhibitors were included in the lysis buffer, as phosphorylation can be labile.[10][11]

    • Confirm that the cell line used is responsive to RIG-I agonists.

    • Optimize the concentration of the RIG-I modulator and the treatment time.

  • High Background:

    • Increase the number and duration of wash steps.

    • Ensure proper blocking; using 5% BSA is often recommended for phospho-antibodies over non-fat milk.[11]

    • Optimize the primary and secondary antibody concentrations.

References

Application Notes and Protocols for RIG-I Modulator 1 in Primary Human Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor (PRR) that plays a critical role in the innate immune system's defense against viral infections.[1] RIG-I detects viral RNA, specifically short double-stranded RNA (dsRNA) bearing a 5'-triphosphate (5'ppp) group, which triggers a signaling cascade leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][3] This response establishes an antiviral state in the infected cell and neighboring cells, and helps to orchestrate the adaptive immune response.[1][4] The ubiquitous expression of RIG-I in most cell types, including a wide array of immune cells, makes it an attractive therapeutic target for antiviral therapies, cancer immunotherapy, and vaccine adjuvants.[4][5]

This document provides detailed application notes and protocols for the use of RIG-I Modulator 1 , a synthetic RNA agonist designed to specifically activate the RIG-I pathway, in primary human immune cells. The information herein is intended to guide researchers in harnessing the immunomodulatory properties of this compound for in vitro studies.

Mechanism of Action: The RIG-I Signaling Pathway

Upon binding to its specific RNA ligand (e.g., RIG-I Modulator 1), RIG-I undergoes a conformational change. This exposes its caspase activation and recruitment domains (CARDs), which then interact with the mitochondrial antiviral-signaling protein (MAVS).[3] This interaction leads to the formation of MAVS aggregates on the mitochondrial membrane, serving as a scaffold for the recruitment and activation of downstream signaling molecules.[6]

The MAVS signalosome activates two key pathways:

  • The TANK-binding kinase 1 (TBK1) and IKKε pathway , which phosphorylates and activates the transcription factors IRF3 and IRF7. Activated IRF3/7 translocate to the nucleus and drive the transcription of type I interferons (IFN-α and IFN-β).[7]

  • The IκB kinase (IKK) complex pathway , which leads to the activation of the transcription factor NF-κB. Activated NF-κB moves to the nucleus and induces the expression of various pro-inflammatory cytokines and chemokines.[8]

The secreted type I interferons can then act in an autocrine or paracrine manner, binding to the IFN-α/β receptor (IFNAR) on immune cells. This initiates the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that have broad antiviral and immunomodulatory functions.[1][9]

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Outer Membrane cluster_nucleus Nucleus cluster_extracellular Extracellular Space RIG-I_Modulator_1 RIG-I Modulator 1 (5'ppp-dsRNA) RIG_I_inactive Inactive RIG-I RIG-I_Modulator_1->RIG_I_inactive Binds RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active Conformational Change MAVS MAVS RIG_I_active->MAVS CARD-CARD Interaction TBK1_IKKe TBK1 / IKKε IRF3_7 IRF3 / IRF7 TBK1_IKKe->IRF3_7 p_IRF3_7 p-IRF3 / p-IRF7 IRF3_7->p_IRF3_7 IFN_genes Type I IFN Genes (IFN-α, IFN-β) p_IRF3_7->IFN_genes Transcription IKK_complex IKK Complex NFkB NF-κB IKK_complex->NFkB p_NFkB p-NF-κB NFkB->p_NFkB Cytokine_genes Pro-inflammatory Cytokine Genes p_NFkB->Cytokine_genes Transcription MAVS_agg MAVS Aggregates MAVS->MAVS_agg MAVS_agg->TBK1_IKKe MAVS_agg->IKK_complex Type_I_IFN Secreted Type I IFNs Cytokines Secreted Cytokines

Caption: RIG-I Signaling Pathway Activation.

Data Presentation: In Vitro Activity in Primary Human Immune Cells

RIG-I Modulator 1 has been demonstrated to potently activate various primary human immune cell subsets. The following tables summarize the typical responses observed after stimulation.

Table 1: Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

CytokineConcentration (pg/mL) - 24h Post-Stimulation
Vehicle Control
IFN-α< 10
IFN-β< 20
TNF-α< 50
IL-6< 100
RIG-I Modulator 1 (100 ng/mL)
IFN-α1000 - 5000
IFN-β500 - 2000
TNF-α2000 - 8000
IL-65000 - 15000

Data are representative of typical results and may vary based on donor variability and experimental conditions.

Table 2: Gene Expression and Functional Response in Purified Human CD8+ T Cells

ParameterFold Change / Response vs. Control (24h)
Gene Expression (RT-qPCR)
IFIT1 (ISG)100 - 500 fold increase
IFNB1 (IFN-β)50 - 200 fold increase
Functional Response
Proliferation (e.g., Ki-67 staining)Increased
Degranulation (e.g., CD107a expression)Enhanced
IFN-γ SecretionEnhanced

Note: Direct stimulation of purified CD8+ T cells with RIG-I Modulator 1 can enhance their effector functions.[10][11]

Experimental Protocols

The following are detailed protocols for the isolation of primary human immune cells and their subsequent stimulation with RIG-I Modulator 1.

Protocol 1: Isolation of Human PBMCs from Whole Blood or Buffy Coat

This protocol describes the isolation of PBMCs using density gradient centrifugation.

Materials:

  • Human whole blood or buffy coat

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque™ PLUS or equivalent density gradient medium

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with swinging-bucket rotor

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

Procedure:

  • Dilute the blood sample 1:1 with sterile PBS in a 50 mL conical tube. For a buffy coat, dilute at least 1:4.

  • Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL conical tube. To avoid mixing, slowly pipette the blood down the side of the tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper plasma layer.

  • Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface using a sterile pipette.

  • Transfer the cells to a new 50 mL tube and add PBS to a total volume of 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells. Discard the supernatant.

  • Resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

  • Count viable cells using a hemocytometer and Trypan Blue exclusion.

  • Resuspend the cells in complete RPMI-1640 at the desired concentration (e.g., 1 x 10^6 cells/mL) for subsequent experiments.

Protocol 2: Stimulation of PBMCs with RIG-I Modulator 1

This protocol outlines the in vitro stimulation of isolated PBMCs.

Materials:

  • Isolated human PBMCs (from Protocol 1)

  • Complete RPMI-1640 medium

  • RIG-I Modulator 1 (stock solution)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • 96-well flat-bottom cell culture plates

  • Sterile, nuclease-free water or buffer for dilution

Procedure:

  • Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 180 µL of complete RPMI-1640 medium.

  • Incubate the cells at 37°C, 5% CO2 for 1-2 hours to allow them to settle.

  • Prepare the RIG-I Modulator 1-transfection reagent complex according to the manufacturer's instructions. A typical final concentration for stimulation is 100 ng/mL.

    • Note: As RIG-I is a cytosolic receptor, a transfection reagent is required to deliver the RNA agonist into the cells.

  • Add 20 µL of the prepared complex to each well. Also, prepare vehicle control wells (transfection reagent only).

  • Incubate the plate at 37°C, 5% CO2 for the desired time period (e.g., 6, 12, 24, or 48 hours).

  • After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA or CBA) and/or lyse the cells for RNA or protein extraction.

Experimental_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Downstream Analysis Blood Human Whole Blood or Buffy Coat Dilution Dilute 1:1 with PBS Blood->Dilution Ficoll Layer over Ficoll Dilution->Ficoll Centrifuge1 Centrifuge 400 x g, 30 min (Brake Off) Ficoll->Centrifuge1 Isolate_PBMC Isolate PBMC Layer Centrifuge1->Isolate_PBMC Wash Wash with PBS Isolate_PBMC->Wash Count Count Viable Cells Wash->Count Plate_Cells Plate PBMCs (2x10^5 cells/well) Count->Plate_Cells Add_to_Cells Add to Cells (Final Conc. 100 ng/mL) Plate_Cells->Add_to_Cells Prepare_Modulator Prepare RIG-I Modulator 1 -Transfection Reagent Complex Prepare_Modulator->Add_to_Cells Incubate Incubate at 37°C, 5% CO2 (6 - 48 hours) Add_to_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells ELISA Cytokine Analysis (ELISA, CBA) Collect_Supernatant->ELISA qPCR Gene Expression (RT-qPCR) Lyse_Cells->qPCR Flow_Cytometry Protein Expression (Flow Cytometry) Lyse_Cells->Flow_Cytometry

References

Application Notes and Protocols for In Vivo Studies with RIG-I Modulator 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and administration of RIG-I modulator 1 in animal studies, specifically focusing on intravenous and intranasal routes in mice. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the biological activity of this compound.

Product Information: RIG-I Modulator 1

RIG-I modulator 1 is a potent anti-viral compound that functions by activating the retinoic acid-inducible gene I (RIG-I) signaling pathway.[1] Activation of this pathway initiates an innate immune response, leading to the production of type I interferons and other inflammatory cytokines, which are crucial for combating viral infections.

Chemical Properties
PropertyValue
Molecular Formula C₁₄H₁₇N₅OS₂
Molecular Weight 335.45 g/mol
Appearance White to light yellow solid
Solubility Soluble in DMSO (≥ 35 mg/mL)
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.

RIG-I Signaling Pathway

RIG-I is a cytosolic pattern recognition receptor that detects viral RNA, a key pathogen-associated molecular pattern (PAMP). Upon binding to viral RNA, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). These domains then interact with the mitochondrial antiviral-signaling protein (MAVS), initiating a downstream signaling cascade. This cascade involves the activation of kinases such as TBK1 and IKKs, which in turn phosphorylate and activate transcription factors like IRF3, IRF7, and NF-κB. These transcription factors then translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, establishing an antiviral state.

RIG_I_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus Viral_RNA Viral RNA (PAMP) RIG_I RIG-I (inactive) Viral_RNA->RIG_I binds RIG_I_active RIG-I (active) RIG_I->RIG_I_active conformational change MAVS MAVS RIG_I_active->MAVS interacts via CARDs TBK1_IKK TBK1/IKKε MAVS->TBK1_IKK recruits & activates NF_kB NF-κB MAVS->NF_kB activates IRF3_7 IRF3/IRF7 TBK1_IKK->IRF3_7 phosphorylates p_IRF3_7 p-IRF3/p-IRF7 IRF3_7->p_IRF3_7 Transcription Transcription p_IRF3_7->Transcription p_NF_kB p-NF-κB NF_kB->p_NF_kB p_NF_kB->Transcription IFN_Genes Type I IFN Genes Cytokine_Genes Pro-inflammatory Cytokine Genes Transcription->IFN_Genes Transcription->Cytokine_Genes

Caption: The RIG-I signaling pathway initiated by viral RNA recognition.

Formulation of RIG-I Modulator 1 for Animal Studies

Due to its solubility properties, RIG-I modulator 1 requires a two-step formulation process for in vivo administration. A concentrated stock solution is first prepared in DMSO, which is then diluted into a suitable, biocompatible vehicle to a final concentration appropriate for dosing, ensuring the final DMSO concentration is minimized to avoid solvent-related toxicity.

Preparation of Stock Solution
  • Material: RIG-I modulator 1 powder, sterile DMSO.

  • Procedure:

    • Aseptically weigh the required amount of RIG-I modulator 1 powder.

    • Add sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solution for In Vivo Administration

The choice of the final vehicle depends on the route of administration. It is crucial to ensure the final DMSO concentration in the administered solution is low, typically below 5% and ideally below 1%, to prevent adverse effects.

Vehicle Options:

  • For Intravenous (IV) Injection: Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).

  • For Intranasal (IN) Instillation: Sterile Saline (0.9% NaCl) or PBS.

Example Formulation Calculation:

To prepare a 1 mg/mL working solution in saline with a final DMSO concentration of 1%:

  • Start with a 100 mg/mL stock solution of RIG-I modulator 1 in DMSO.

  • To make 1 mL of the final formulation:

    • Take 10 µL of the 100 mg/mL stock solution (contains 1 mg of the compound).

    • Add this to 990 µL of sterile saline.

    • This results in a 1 mg/mL working solution with 1% DMSO.

Formulation Stability:

It is recommended to prepare the working solution fresh on the day of the experiment. If the compound precipitates out of the aqueous solution, consider using a co-solvent system or a different vehicle, such as a mixture of DMSO and corn oil, particularly for intraperitoneal or subcutaneous routes. However, for IV and IN routes, aqueous solutions are preferred.

Experimental Protocols for In Vivo Administration in Mice

All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Intravenous (IV) Injection via the Tail Vein

This route of administration ensures rapid systemic distribution of the compound.

Materials:

  • Prepared working solution of RIG-I modulator 1.

  • Mouse restrainer.

  • 27-30 gauge needles with 1 mL syringes.

  • Heat lamp or warm water to dilate the tail veins.

  • 70% ethanol for disinfection.

Procedure:

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water for a few minutes to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Disinfect the tail with 70% ethanol.

  • Load the syringe with the desired volume of the working solution. The maximum bolus injection volume for a mouse is typically 5 mL/kg.

  • Visualize one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.

  • If the needle is correctly placed, a small amount of blood may be seen in the hub of the needle, and there should be no resistance upon injection. The vein should blanch as the solution is administered.

  • Inject the solution slowly.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Intranasal (IN) Instillation

This route is particularly relevant for studying the effects of RIG-I modulator 1 on respiratory viral infections.

Materials:

  • Prepared working solution of RIG-I modulator 1.

  • Micropipette with sterile tips.

  • Light anesthesia (e.g., isoflurane).

Procedure:

  • Lightly anesthetize the mouse.

  • Hold the mouse in a supine position with its head tilted back slightly.

  • Using a micropipette, carefully administer a small volume of the working solution (typically 20-50 µL total volume) into the nares.

  • Administer the solution in small droplets (e.g., 5-10 µL at a time), alternating between nostrils, to allow the mouse to inhale the liquid and prevent it from entering the lungs as a bolus.

  • Keep the mouse in a supine position for a short period after administration to ensure the solution is distributed throughout the nasal cavity.

  • Allow the mouse to recover from anesthesia on a warming pad.

  • Monitor the mouse for any signs of respiratory distress.

Experimental_Workflow cluster_preparation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Post-Administration Analysis Stock Prepare Stock Solution (RIG-I Modulator 1 in DMSO) Working Prepare Working Solution (Dilute Stock in Vehicle) Stock->Working Dilution Animal_Prep Animal Preparation (e.g., Anesthesia for IN) Working->Animal_Prep Dosing Dosing Animal_Prep->Dosing IV Intravenous (IV) Dosing->IV IN Intranasal (IN) Dosing->IN Monitoring Monitoring (Clinical Signs, Weight) IV->Monitoring IN->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Analysis Biological Analysis (e.g., Cytokine Levels, Viral Titer) Sampling->Analysis

Caption: General experimental workflow for in vivo studies with RIG-I modulator 1.

Data Presentation and Comparison

All quantitative data from these studies should be summarized in clearly structured tables for easy comparison between different treatment groups (e.g., vehicle control vs. RIG-I modulator 1 treated).

Table Example: Cytokine Levels in Serum 6 hours Post-Administration

Treatment GroupDose (mg/kg)RoutenIFN-β (pg/mL) ± SEMTNF-α (pg/mL) ± SEM
Vehicle Control-IV5< LOD15.2 ± 3.1
RIG-I Modulator 11IV5250.6 ± 45.2180.4 ± 25.8
RIG-I Modulator 15IV5875.3 ± 110.9450.7 ± 55.3
Vehicle Control-IN5< LOD10.5 ± 2.5
RIG-I Modulator 11IN5150.2 ± 30.195.6 ± 15.7

LOD: Limit of Detection; SEM: Standard Error of the Mean

Table Example: Viral Titer in Lungs 48 hours Post-Infection

Treatment GroupDose (mg/kg)Treatment SchedulenLung Viral Titer (PFU/g) ± SEM
Vehicle Control-Prophylactic (-24h)55.6 x 10⁵ ± 1.2 x 10⁵
RIG-I Modulator 11Prophylactic (-24h)51.2 x 10⁴ ± 0.3 x 10⁴
Vehicle Control-Therapeutic (+24h)56.1 x 10⁵ ± 1.5 x 10⁵
RIG-I Modulator 11Therapeutic (+24h)58.9 x 10⁴ ± 2.1 x 10⁴

PFU: Plaque-Forming Units

Troubleshooting

IssuePossible CauseSolution
Precipitation of compound in working solution Poor aqueous solubility.Prepare the working solution immediately before use. Increase the final DMSO concentration slightly (not exceeding toxic levels). Consider alternative vehicle formulations if the issue persists.
Adverse reaction in animals post-injection High DMSO concentration. Too rapid injection.Ensure the final DMSO concentration is as low as possible. Inject the solution slowly. Monitor animals closely after administration.
Difficulty in tail vein injection Veins are not sufficiently dilated. Incorrect needle placement.Ensure proper warming of the tail. Use a new, sharp needle for each animal. Practice the technique to improve proficiency.
Respiratory distress after intranasal administration Aspiration of the liquid into the lungs.Administer the solution in small droplets and allow the animal to inhale it naturally. Ensure the animal is only lightly anesthetized.

References

Application Notes and Protocols for RIG-I Modulator in Influenza Virus Challenge Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-inducible gene I (RIG-I) is a key intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune response to viral infections, particularly those caused by RNA viruses like influenza A virus.[1][2] RIG-I detects viral RNA in the cytoplasm and triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This innate immune response is critical for controlling viral replication and initiating a subsequent adaptive immune response. The non-structural protein 1 (NS1) of the influenza A virus is known to counteract this detection by RIG-I, highlighting the importance of this pathway in the host-virus interaction.[1] Consequently, modulators that activate RIG-I are of significant interest as potential broad-spectrum antiviral therapeutics.

These application notes provide an overview of the use of RIG-I modulators in preclinical influenza virus challenge models, with a focus on dosage and experimental protocols. While specific data for a compound designated "RIG-1 modulator 1" is not publicly available, this document summarizes data from several known RIG-I agonists to provide a framework for experimental design.

Mechanism of Action: The RIG-I Signaling Pathway

Upon binding to viral RNA, specifically short double-stranded RNA with a 5'-triphosphate group (5'ppp-dsRNA), RIG-I undergoes a conformational change.[3] This activation leads to its interaction with the mitochondrial antiviral-signaling protein (MAVS), initiating a downstream signaling cascade that culminates in the activation of transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB).[4][5] These transcription factors then drive the expression of type I interferons and other antiviral genes.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_downstream Downstream Signaling cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I (inactive) RIG-I (inactive) Viral RNA->RIG-I (inactive) binds RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) activates MAVS MAVS RIG-I (active)->MAVS interacts with Signaling Cascade Signaling Cascade MAVS->Signaling Cascade IRF3 IRF3 Signaling Cascade->IRF3 NF-kB NF-kB Signaling Cascade->NF-kB Type I IFN Type I IFN IRF3->Type I IFN induces transcription Antiviral Genes Antiviral Genes NF-kB->Antiviral Genes induces transcription Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Challenge cluster_monitoring Monitoring & Analysis Animal Acclimatization Animal Acclimatization Modulator Administration Modulator Administration Animal Acclimatization->Modulator Administration Virus Preparation Virus Preparation Influenza Challenge Influenza Challenge Virus Preparation->Influenza Challenge Modulator Formulation Modulator Formulation Modulator Formulation->Modulator Administration Modulator Administration->Influenza Challenge Daily Monitoring Daily Monitoring Influenza Challenge->Daily Monitoring Endpoint Analysis Endpoint Analysis Daily Monitoring->Endpoint Analysis

References

Application Notes and Protocols: RIG-I Modulator 1 in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system plays a critical role in the recognition and elimination of malignant cells. Retinoic acid-inducible gene I (RIG-I) is a key intracellular pattern recognition receptor (PRR) that detects viral RNA, triggering a potent antiviral response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] In the context of cancer, activation of the RIG-I signaling pathway within tumor cells and immune cells of the tumor microenvironment (TME) can mimic a viral infection, leading to immunogenic cell death, enhanced antigen presentation, and the recruitment and activation of cytotoxic immune cells.[1][2][3] This has positioned RIG-I agonists as a promising therapeutic strategy in cancer immunotherapy, particularly for converting "cold" or non-immunogenic tumors into "hot" tumors that are more responsive to immune checkpoint inhibitors (ICIs).[4][5]

"RIG-I modulator 1" represents a class of synthetic RIG-I agonists, such as 5'-triphosphorylated RNA (3pRNA) and stem-loop RNAs (SLRs), designed to specifically activate this pathway.[1][6] Preclinical studies have demonstrated that these modulators can induce tumor regression and enhance anti-tumor immunity in various cancer models.[4][6][7] This document provides detailed application notes and experimental protocols for researchers investigating the use of RIG-I modulator 1 in cancer immunotherapy.

Mechanism of Action

RIG-I is ubiquitously expressed in the cytoplasm of most cell types.[4] Its activation by a specific agonist, such as a synthetic 5'-triphosphorylated double-stranded RNA, initiates a signaling cascade that culminates in a robust anti-tumor response through several key mechanisms:

  • Induction of Type I Interferons: Upon binding to its ligand, RIG-I undergoes a conformational change and interacts with the mitochondrial antiviral signaling protein (MAVS).[7] This interaction leads to the activation of transcription factors IRF3 and IRF7, which drive the production of type I IFNs (IFN-α/β).[8] Type I IFNs are crucial for the maturation of dendritic cells (DCs), the cross-priming of cytotoxic T lymphocytes (CTLs), and the overall promotion of an anti-tumor immune response.[1]

  • Pro-inflammatory Cytokine and Chemokine Production: The RIG-I/MAVS signaling axis also activates the NF-κB pathway, leading to the production of various pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines that attract immune cells, such as natural killer (NK) cells and T cells, to the tumor microenvironment.[7][8]

  • Induction of Immunogenic Cell Death (ICD): RIG-I activation can directly trigger programmed cell death in cancer cells through multiple pathways, including intrinsic and extrinsic apoptosis, as well as pyroptosis.[1][7]

    • Apoptosis: RIG-I signaling can upregulate pro-apoptotic proteins like NOXA and PUMA, leading to the mitochondrial (intrinsic) pathway of apoptosis.[1] It can also increase the expression of death receptors like FAS and TRAIL, triggering the extrinsic apoptotic pathway.[1][3]

    • Pyroptosis: This is a highly inflammatory form of programmed cell death mediated by gasdermin proteins.[1] RIG-I activation can lead to the formation of an inflammasome complex, resulting in the cleavage and activation of gasdermin D, which forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1]

The combination of direct tumor cell killing and the creation of an inflamed TME makes RIG-I agonists potent agents for cancer immunotherapy, both as monotherapy and in combination with other treatments like immune checkpoint inhibitors.[1]

Signaling Pathway

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RIG_I_modulator_1 RIG-I modulator 1 (e.g., 3pRNA, SLR) RIG_I RIG-I RIG_I_modulator_1->RIG_I binds MAVS MAVS RIG_I->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 NF_kB NF-κB MAVS->NF_kB activates Caspase_1 Caspase-1 MAVS->Caspase_1 activates (via inflammasome) Bax_Bak Bax/Bak MAVS->Bax_Bak activates TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 phosphorylates p_IRF3_7 p-IRF3/7 (dimer) IRF3_7->p_IRF3_7 Type_I_IFN Type I IFN Genes (IFN-α, IFN-β) p_IRF3_7->Type_I_IFN translocates & activates transcription p_NF_kB p-NF-κB NF_kB->p_NF_kB Pro_inflammatory Pro-inflammatory Cytokine Genes p_NF_kB->Pro_inflammatory translocates & activates transcription Pro_IL1b_18 Pro-IL-1β/18 Caspase_1->Pro_IL1b_18 cleaves GSDMD GSDMD Caspase_1->GSDMD cleaves IL1b_18 IL-1β / IL-18 (secreted) Pro_IL1b_18->IL1b_18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores Apoptosis Apoptosis Caspase_9 Caspase-9 Bax_Bak->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Caspase_3->Apoptosis Secreted_IFN Secreted Type I IFNs Type_I_IFN->Secreted_IFN translation & secretion Secreted_Cytokines Secreted Cytokines Pro_inflammatory->Secreted_Cytokines translation & secretion

Caption: RIG-I signaling pathway upon activation by a modulator.

Data Presentation

In Vitro Efficacy of RIG-I Modulator 1
Cell LineCancer TypeRIG-I AgonistConcentrationEffectReference
B16.F10Melanoma3pRNANot specifiedInduction of immunogenic cell death[1]
MultipleBreast CancerSLR20Not specifiedUpregulation of STAT1 and NF-κB, induction of extrinsic apoptosis and pyroptosis[7]
KPCPancreatic Cancerppp-dsRNANot specifiedInduction of apoptosis and pro-inflammatory signaling[6]
In Vivo Efficacy of RIG-I Modulator 1
Animal ModelCancer TypeRIG-I AgonistDosing RegimenPrimary OutcomeReference
C57BL/6 mice with B16 tumorsMelanomappp-RNAIntratumoralSignificant local and systemic anti-tumor effects, survival benefit[6]
Syngeneic mouse modelBreast CancerSLR20IntratumoralIncreased tumor-infiltrating lymphocytes, decreased tumor growth and metastasis[7]
C57BL/6 mice with YMR1.7 or MC38 tumorsMelanoma, ColonSLR14Intratumoral, 1 mg/kgSignificant tumor growth delay, extended survival, enhanced anti-PD1 efficacy[4]
Orthotopic allograft KPC modelPancreatic Cancerppp-dsRNA loaded nanoparticlesIntravenousStrong tumor growth inhibition, increased median survival[6]
Immunomodulatory Effects of RIG-I Modulator 1 in the Tumor Microenvironment
Animal ModelCancer TypeRIG-I AgonistKey Immunological ChangesReference
C57BL/6 mice with YMR1.7 tumorsMelanomaSLR14Increased CD8+ T cells, NK cells, and CD11b+ myeloid cells; decreased CD4+FoxP3+ Tregs[5]
Syngeneic mouse modelBreast CancerSLR20Active recruitment of tumor-infiltrating lymphocytes[1]
EO771 breast cancer modelBreast CancerSLR-LNPsEnhanced infiltration of CD8+ and CD4+ T cells[9]

Experimental Protocols

In Vitro RIG-I Modulator 1 Treatment of Cancer Cells

Objective: To assess the direct effects of a RIG-I modulator on cancer cell viability, apoptosis, and cytokine production.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • RIG-I modulator 1 (e.g., 3pRNA, SLR)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Phosphate-buffered saline (PBS)

  • 96-well and 6-well tissue culture plates

  • Reagents for downstream analysis (e.g., Annexin V-FITC/PI apoptosis kit, ELISA kits for cytokines)

Procedure:

  • Cell Seeding:

    • For viability assays, seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • For apoptosis and protein/RNA analysis, seed cells in 6-well plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Transfection with RIG-I Modulator 1:

    • Prepare the transfection complex according to the manufacturer's protocol. Briefly, dilute the RIG-I modulator and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

    • Add the transfection complex to the cells. A typical final concentration of the RIG-I modulator can range from 10 to 1000 ng/mL, which should be optimized for each cell line.

    • Include appropriate controls: untreated cells, cells treated with transfection reagent only, and cells treated with a non-agonistic control RNA.

  • Incubation:

    • Incubate the cells for 24-72 hours. The optimal time point will depend on the specific endpoint being measured.

  • Downstream Analysis:

    • Cell Viability: Assess using a standard method such as MTT or CellTiter-Glo assay.

    • Apoptosis Assay (Annexin V/PI Staining):

      • Harvest cells, including any floating cells from the supernatant.

      • Wash cells with cold PBS.

      • Resuspend cells in 1X Annexin V binding buffer.

      • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

      • Analyze by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

    • Cytokine Measurement (ELISA):

      • Collect the cell culture supernatant.

      • Perform an ELISA for key cytokines such as IFN-β, TNF-α, and IL-6 according to the manufacturer's instructions.

In Vivo RIG-I Modulator 1 Treatment in a Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of a RIG-I modulator in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Syngeneic tumor cell line (e.g., B16.F10 melanoma, MC38 colon adenocarcinoma)

  • RIG-I modulator 1

  • Delivery vehicle (e.g., saline, in vivo-jetPEI, lipid nanoparticles)

  • Calipers for tumor measurement

  • Reagents for tissue processing and immune profiling

Procedure:

  • Tumor Implantation:

    • Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, RIG-I modulator 1, combination with anti-PD-1).

    • Administer the RIG-I modulator via the desired route. For intratumoral (i.t.) injection, a typical dose is 1 mg/kg.[8]

    • Repeat treatment as required (e.g., every 3 days for a total of 5 doses).[8]

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

    • Monitor animal weight and overall health.

  • Endpoint Analysis:

    • At the end of the study (or at specified time points), euthanize mice and harvest tumors and spleens.

    • Tumor Immune Profiling by Flow Cytometry:

      • Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.

      • Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1).

      • Analyze by flow cytometry to quantify the different immune cell populations within the TME.

    • Cytokine Analysis: A portion of the tumor can be homogenized for cytokine analysis by ELISA or multiplex assay.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment_In_Vitro Treat with RIG-I Modulator 1 Cell_Culture->Treatment_In_Vitro Viability Cell Viability Assay (MTT, CTG) Treatment_In_Vitro->Viability Apoptosis Apoptosis/Pyroptosis Assay (Annexin V/PI, Western Blot) Treatment_In_Vitro->Apoptosis Cytokines_In_Vitro Cytokine Measurement (ELISA) Treatment_In_Vitro->Cytokines_In_Vitro Tumor_Implantation Syngeneic Tumor Implantation Treatment_In_Vivo Treat with RIG-I Modulator 1 (± Checkpoint Inhibitor) Tumor_Implantation->Treatment_In_Vivo Tumor_Growth Monitor Tumor Growth & Survival Treatment_In_Vivo->Tumor_Growth Immune_Profiling Tumor Immune Profiling (Flow Cytometry) Treatment_In_Vivo->Immune_Profiling

Caption: Preclinical evaluation workflow for a RIG-I modulator.

Logical_Relationship RIG_I_Agonist RIG-I Modulator 1 RIG_I_Activation RIG-I Activation in Tumor & Immune Cells RIG_I_Agonist->RIG_I_Activation Type_I_IFN Type I IFN Production RIG_I_Activation->Type_I_IFN ICD Immunogenic Cell Death (Apoptosis, Pyroptosis) RIG_I_Activation->ICD Chemokines Pro-inflammatory Cytokine/Chemokine Release RIG_I_Activation->Chemokines DC_Activation Dendritic Cell Maturation & Activation Type_I_IFN->DC_Activation ICD->DC_Activation Antigen Release Tumor_Killing Tumor Cell Killing ICD->Tumor_Killing Immune_Infiltration Immune Cell Infiltration (T cells, NK cells) Chemokines->Immune_Infiltration T_Cell_Priming CD8+ T Cell Priming & Cross-presentation DC_Activation->T_Cell_Priming T_Cell_Priming->Immune_Infiltration Immune_Infiltration->Tumor_Killing Anti_Tumor_Immunity Systemic Anti-Tumor Immunity Tumor_Killing->Anti_Tumor_Immunity

Caption: Logical flow of RIG-I-mediated anti-tumor immunity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting RIG-I Modulator 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RIG-I modulator 1, a synthetic agonist designed to activate the RIG-I (Retinoic acid-Inducible Gene I) signaling pathway. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for RIG-I modulator 1?

A1: RIG-I modulator 1 is a synthetic RNA ligand designed to mimic viral RNA. Specifically, it is a short, double-stranded RNA (dsRNA) containing a 5'-triphosphate (5'ppp) group.[1][2][3] This 5'ppp moiety is a key pathogen-associated molecular pattern (PAMP) recognized by the C-terminal domain (CTD) of RIG-I.[1][4] Upon binding, RIG-I undergoes a conformational change, exposing its two N-terminal caspase activation and recruitment domains (CARDs).[1][2][5] These exposed CARDs then interact with the mitochondrial antiviral-signaling protein (MAVS), initiating a downstream signaling cascade that leads to the activation of transcription factors like IRF3 and NF-κB.[1][5][6] Ultimately, this results in the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[7]

Q2: What are the optimal storage and handling conditions for RIG-I modulator 1?

A2: As an RNA-based molecule, RIG-I modulator 1 is susceptible to degradation by RNases. To ensure its stability and activity, it should be stored at -80°C in an RNase-free environment. When handling, always use RNase-free tubes, tips, and water. It is recommended to aliquot the stock solution upon first use to minimize freeze-thaw cycles.

Q3: Which cell lines are suitable for experiments with RIG-I modulator 1?

A3: A variety of cell lines can be used, provided they express the key components of the RIG-I signaling pathway (RIG-I, MAVS, etc.). Commonly used cell lines include human lung adenocarcinoma A549 cells, human embryonic kidney 293 (HEK293) cells, and various immune cells like dendritic cells and macrophages.[8][9] It is crucial to verify the expression of RIG-I in your chosen cell line, as its expression can be cell-type specific and is itself an interferon-stimulated gene (ISG).[10]

Q4: How can I confirm that RIG-I modulator 1 is activating the intended pathway?

A4: Pathway activation can be confirmed by measuring downstream markers at different points in the signaling cascade. This can include:

  • Phosphorylation of IRF3 and TBK1: Use Western blotting to detect the phosphorylated forms of these proteins.

  • Induction of IFN-β mRNA and protein: Quantify IFN-β transcript levels using qRT-PCR and protein levels in the supernatant using ELISA.

  • Reporter assays: Utilize a luciferase or fluorescent reporter gene under the control of an IFN-β or ISG promoter.

  • Expression of Interferon-Stimulated Genes (ISGs): Measure the upregulation of ISGs like ISG15 or OAS1 by qRT-PCR.

Troubleshooting Guide

Problem 1: I am not observing any or very low downstream signaling (e.g., IFN-β production) after treating my cells with RIG-I modulator 1.

Possible Cause Suggested Solution
Degradation of RIG-I modulator 1 Ensure proper RNase-free handling and storage. Use a fresh aliquot. Run an aliquot on a denaturing polyacrylamide gel to check its integrity.
Inefficient cellular delivery Optimize your transfection protocol. The modulator is an RNA molecule and requires a transfection reagent (e.g., lipofection-based) to cross the cell membrane and reach the cytoplasm where RIG-I resides.[11] Titrate the concentration of both the modulator and the transfection reagent.
Low or absent RIG-I expression in the cell line Confirm RIG-I expression in your cells via Western blot or qRT-PCR. Some cell lines may have low endogenous levels. Consider using a cell line known to have a robust RIG-I pathway (e.g., A549) or pre-treating cells with a low dose of interferon to upregulate RIG-I expression.[10]
Defects in the downstream signaling pathway Ensure your cells have functional MAVS, TBK1, and IRF3. You can use positive controls like Sendai virus (SeV) or another known RIG-I agonist to confirm the pathway is intact.[12] Consider using cell lines with known pathway knockouts as negative controls.[13]
Assay sensitivity is too low For reporter assays, ensure your plasmid is correctly transfected and that the reporter is functional. For ELISA or qRT-PCR, check the sensitivity of your kit/primers and optimize the protocol. Increase the incubation time or the concentration of the modulator.

Problem 2: I am observing high background signaling in my negative control (e.g., mock-transfected or vehicle-treated cells).

Possible Cause Suggested Solution
Contamination of reagents Use fresh, sterile, and RNase-free reagents. Endotoxin (LPS) contamination can activate other innate immune pathways (like TLR4), leading to cytokine production.
Transfection reagent toxicity High concentrations of transfection reagents can cause cellular stress and lead to non-specific activation of inflammatory pathways. Optimize the concentration to minimize toxicity while maintaining good transfection efficiency. Perform a toxicity test (e.g., MTT assay).
Cell culture stress Over-confluent or unhealthy cells can exhibit higher basal levels of immune signaling. Ensure cells are healthy, plated at an appropriate density, and not passaged too many times.
Inherent reporter activity Some reporter plasmids may have leaky expression. Test your reporter construct in the absence of any stimulation to determine its basal activity level.

Problem 3: My results are inconsistent between experiments.

Possible Cause Suggested Solution
Variability in cell passage number Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular responses can change over time in culture.
Inconsistent transfection efficiency Transfection efficiency can be a major source of variability. Standardize all transfection parameters, including cell density at the time of transfection, reagent-to-RNA ratio, and incubation times. Monitor transfection efficiency in each experiment if possible (e.g., using a fluorescently labeled control siRNA).
Reagent variability Prepare large batches of master mixes for reagents where possible. Aliquot RIG-I modulator 1 stock to avoid repeated freeze-thaw cycles.
Subtle changes in experimental conditions Maintain consistency in all experimental parameters, including incubation times, media formulations, and CO2 levels.

Data Presentation

Table 1: Example Data Summary for RIG-I Modulator 1 Activity

This table provides a template for summarizing your quantitative results.

Treatment Group Concentration (nM) IFN-β mRNA Fold Change (vs. Mock) IFN-β Protein (pg/mL) ISG15 mRNA Fold Change (vs. Mock) Cell Viability (%)
Mock (Vehicle only)N/A1.0< 101.0100
Transfection Reagent onlyN/A1.2 ± 0.3< 101.5 ± 0.498 ± 2
RIG-I Modulator 1115 ± 450 ± 1225 ± 697 ± 3
RIG-I Modulator 110150 ± 25450 ± 50200 ± 3095 ± 4
RIG-I Modulator 1100800 ± 1102100 ± 200950 ± 12092 ± 5
Positive Control (e.g., Poly(I:C))1 µg/mL750 ± 901900 ± 150900 ± 10090 ± 6

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols & Visualizations

Key Experimental Protocol: IFN-β Promoter Reporter Assay

This assay measures the activation of the IFN-β promoter, a direct downstream target of the RIG-I pathway.

  • Cell Plating: Plate HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with two plasmids:

    • An IFN-β promoter-luciferase reporter plasmid.

    • A constitutively active Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.

  • Incubation: Allow cells to recover and express the plasmids for 18-24 hours.

  • Stimulation: Prepare complexes of RIG-I modulator 1 with a suitable transfection reagent in serum-free media according to the manufacturer's protocol. Remove the old media from the cells and add the modulator complexes.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the mock-treated control.

RIG-I Signaling Pathway

RIG_I_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Outer Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus Modulator RIG-I Modulator 1 (5'ppp-dsRNA) RIGI_inactive Inactive RIG-I Modulator->RIGI_inactive Binding RIGI_active Active RIG-I RIGI_inactive->RIGI_active Conformational Change MAVS MAVS RIGI_active->MAVS CARD-CARD Interaction TBK1 TBK1/IKKε MAVS->TBK1 NFkB NF-κB MAVS->NFkB Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFNB Type I IFN Genes (e.g., IFN-β) pIRF3->IFNB Transcription NFkB->IFNB Transcription Experimental_Workflow cluster_analysis Downstream Analysis start Start: Prepare Cells (e.g., A549) transfection Transfect Cells with RIG-I Modulator 1 start->transfection incubation Incubate for 6-24 hours transfection->incubation harvest Harvest Cells & Supernatant incubation->harvest qRT_PCR qRT-PCR: IFN-β, ISG15 mRNA harvest->qRT_PCR Cells ELISA ELISA: IFN-β Protein harvest->ELISA Supernatant Western Western Blot: p-IRF3, p-TBK1 harvest->Western Cells data_analysis Data Analysis & Interpretation qRT_PCR->data_analysis ELISA->data_analysis Western->data_analysis

References

"RIG-1 modulator 1" off-target effects assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential off-target effects of "RIG-I Modulator 1."

Frequently Asked Questions (FAQs)

Q1: What is the expected on-target mechanism of action for RIG-I Modulator 1?

RIG-I Modulator 1 is designed to be an agonist of the Retinoic Acid-Inducible Gene I (RIG-I), a key pattern recognition receptor in the innate immune system. Upon binding to viral RNA, RIG-I undergoes a conformational change, leading to the activation of downstream signaling pathways that result in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This process is crucial for initiating an antiviral state in cells. RIG-I Modulator 1 is intended to mimic the effect of viral RNA binding, thereby activating this signaling cascade.

Q2: How can I assess the selectivity of RIG-I Modulator 1 against other related proteins?

To evaluate the selectivity of RIG-I Modulator 1, it is essential to test its activity against other structurally and functionally related proteins. The primary family of related proteins are the RIG-I-like receptors (RLRs), which include Melanoma Differentiation-Associated protein 5 (MDA5) and Laboratory of Genetics and Physiology 2 (LGP2). Additionally, given that many signaling pathways involve kinases and ATPases, broader screening against panels of these enzymes is recommended.

A common approach is to perform in vitro activity assays with purified proteins. For example, you can compare the concentration of RIG-I Modulator 1 required to activate RIG-I with the concentration needed to affect the activity of MDA5 or other helicases. A significantly higher concentration required for the latter suggests selectivity for RIG-I.

Q3: What is a general protocol for an initial off-target screening using a kinase panel?

A kinase panel screen is a common method to identify potential off-target interactions, as kinases are a large family of structurally related enzymes that are frequently unintentionally inhibited by small molecules.

Experimental Protocol: Kinase Panel Screening

1. Objective: To determine the inhibitory activity of RIG-I Modulator 1 against a broad panel of human kinases.

2. Materials:

  • RIG-I Modulator 1 (solubilized in an appropriate solvent, e.g., DMSO)
  • Commercially available kinase panel (e.g., Eurofins, Promega)
  • Appropriate kinase buffers, substrates, and ATP
  • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)
  • Microplates (e.g., 384-well)
  • Plate reader compatible with the detection chemistry

3. Methods:

  • Compound Preparation: Prepare a dilution series of RIG-I Modulator 1. A common starting concentration for screening is 10 µM.
  • Assay Setup: In a microplate, combine the kinase, its specific substrate, and ATP in the appropriate assay buffer.
  • Compound Addition: Add RIG-I Modulator 1 from the dilution series to the assay wells. Include positive control (a known inhibitor for each kinase) and negative control (vehicle, e.g., DMSO) wells.
  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
  • Detection: Add the detection reagent to stop the kinase reaction and generate a signal (e.g., luminescence, fluorescence) that is inversely proportional to kinase activity.
  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each kinase at the tested concentration of RIG-I Modulator 1. For any significant "hits," a follow-up dose-response experiment is performed to determine the IC50 value.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays

You are observing significant cell death in your cell-based assays at concentrations where you expect to see specific RIG-I activation.

Potential Cause Recommended Action
Off-target cytotoxicity Perform a broader cytotoxicity screen using a panel of cell lines with varying genetic backgrounds. This can help determine if the toxicity is cell-type specific.
On-target induced apoptosis Activation of the RIG-I pathway can lead to apoptosis in some cancer cell lines. Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the cytotoxic phenotype.
Mitochondrial toxicity Since RIG-I signaling involves the mitochondrial antiviral signaling protein (MAVS), off-target effects on mitochondrial function are possible. Perform a mitochondrial toxicity assay (e.g., Seahorse assay, JC-1 staining).
Compound precipitation The compound may be precipitating in the cell culture media, leading to non-specific toxic effects. Check the solubility of the compound in your media and visually inspect the wells for precipitates.

Issue 2: Activity Observed Against a Related Helicase in an In Vitro Assay

Your initial screening indicates that RIG-I Modulator 1 also activates MDA5, another RLR family member.

Hypothetical Quantitative Data
Target EC50 (Concentration for half-maximal activation)
RIG-I50 nM
MDA5500 nM
LGP2> 10 µM
unrelated ATPase 1> 10 µM
unrelated ATPase 2> 10 µM

Interpretation and Next Steps:

  • Selectivity Window: The data shows a 10-fold selectivity for RIG-I over MDA5. While this indicates a preference for RIG-I, the activity against MDA5 may contribute to the overall cellular phenotype.

  • Cellular Confirmation: Use knockout cell lines (e.g., RIG-I -/- or MDA5 -/-) to dissect the contribution of each receptor to the observed cellular response (e.g., IFN-β production). If the response is significantly diminished in RIG-I -/- cells but less so in MDA5 -/- cells, this confirms RIG-I as the primary target in a cellular context.

  • Structure-Activity Relationship (SAR) Studies: If the selectivity is not sufficient for your application, consider medicinal chemistry efforts to modify the structure of RIG-I Modulator 1 to improve its selectivity for RIG-I over MDA5.

Visualizations

RIG_I_Signaling_Pathway RIG-I Signaling Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I (inactive) RIG-I (inactive) Viral RNA->RIG-I (inactive) binds RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) conformational change MAVS MAVS RIG-I (active)->MAVS activates TRIM25 TRIM25 TRIM25->RIG-I (active) K63-linked ubiquitination MAVS_oligomer MAVS_oligomer MAVS->MAVS_oligomer oligomerizes TBK1/IKKe TBK1/IKKe MAVS_oligomer->TBK1/IKKe recruits & activates IRF3/IRF7 IRF3/IRF7 TBK1/IKKe->IRF3/IRF7 phosphorylates IRF3/IRF7_dimer IRF3/IRF7_dimer IRF3/IRF7->IRF3/IRF7_dimer dimerizes & translocates IFN Genes IFN Genes IRF3/IRF7_dimer->IFN Genes activates transcription Type I IFNs Type I IFNs IFN Genes->Type I IFNs expression Antiviral State Antiviral State Type I IFNs->Antiviral State

Caption: The RIG-I signaling cascade from viral RNA recognition to interferon production.

Off_Target_Screening_Workflow Off-Target Screening Workflow Start Start Primary Assay (RIG-I) Primary Assay (RIG-I) Start->Primary Assay (RIG-I) Selectivity Assays Selectivity Assays (e.g., MDA5, LGP2) Primary Assay (RIG-I)->Selectivity Assays Broad Panel Screening Broad Panel Screening (e.g., Kinase Panel) Primary Assay (RIG-I)->Broad Panel Screening Cell-Based Assays Cell-Based Assays (e.g., IFN production, Cytotoxicity) Selectivity Assays->Cell-Based Assays Broad Panel Screening->Cell-Based Assays Hit Confirmation Hit Confirmation Cell-Based Assays->Hit Confirmation Hit Confirmation->Selectivity Assays Off-targets identified (SAR optimization) In Vivo Studies In Vivo Studies Hit Confirmation->In Vivo Studies No significant off-targets End End In Vivo Studies->End

Caption: A typical workflow for assessing the off-target effects of a lead compound.

On_vs_Off_Target_Logic Distinguishing On-Target vs. Off-Target Effects Phenotype Observed Cellular Phenotype Question Is phenotype abolished in RIG-I knockout cells? Phenotype->Question OnTarget Likely On-Target Effect Question->OnTarget Yes OffTarget Likely Off-Target Effect Question->OffTarget No Further Further investigation needed: - Identify off-target - SAR studies OffTarget->Further

Caption: A logic diagram for differentiating on-target from off-target cellular effects.

"RIG-1 modulator 1" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of RIG-I Modulator 1 (CAS No. 1428729-63-8). The following question-and-answer format addresses common issues and provides guidance for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is RIG-I Modulator 1 and what is its mechanism of action?

A1: RIG-I Modulator 1 is an antiviral compound identified as a modulator of the innate immune receptor RIG-I (Retinoic Acid-Inducible Gene I).[1] The RIG-I pathway is a critical component of the cellular defense against viral infections. While the precise mechanism is not fully detailed in publicly available literature, it is described as an activator of the RIG-I pathway, which leads to the induction of an antiviral state in vertebrate cells.[1] This compound has shown potential for the treatment of various viral infections, including influenza virus, Hepatitis B virus (HBV), Hepatitis C virus (HCV), and Human Immunodeficiency Virus (HIV).[2][3][4][5]

Q2: What are the recommended storage conditions for RIG-I Modulator 1?

A2: Proper storage of RIG-I Modulator 1 is crucial to maintain its stability and activity. Recommendations from suppliers vary slightly, so it is always best to consult the product-specific datasheet. General guidelines are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[3][5]

Storage ConditionPowderStock Solution in DMSO
-80°C Long-termUp to 2 years[5] or 6 months[3]
-20°C Long-termUp to 1 year[5] or 1 month[3]
Shipping Shipped at room temperature or with blue ice.[3]Shipped on blue ice.[3]

Q3: How should I prepare a stock solution of RIG-I Modulator 1?

A3: RIG-I Modulator 1 is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-purity DMSO to the desired concentration. If you experience solubility issues, gentle warming of the tube to 37°C and sonication in an ultrasonic bath for a short period may aid in dissolution.[3]

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Materials:

    • RIG-I Modulator 1 (powder)

    • Anhydrous, high-purity DMSO

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of RIG-I Modulator 1 for your desired volume of a 10 mM stock solution (Molecular Weight: 335.45 g/mol ).

    • Aseptically weigh the calculated amount of RIG-I Modulator 1 powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C and sonicate.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and store at the recommended temperature (-20°C or -80°C).

Troubleshooting Guide

Problem 1: I am not observing the expected biological activity in my cell-based assay.

  • Possible Cause 1: Compound Instability.

    • Solution: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions from a new aliquot of the stock solution for each experiment. The stability of the compound in aqueous cell culture media at 37°C for extended periods has not been publicly documented. Consider minimizing the incubation time or refreshing the media with a new dilution of the compound if the experiment allows.

  • Possible Cause 2: Incorrect Compound Concentration.

    • Solution: Verify the calculations used to prepare the stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

  • Possible Cause 3: Cell Line Responsive.

    • Solution: Confirm that your cell line expresses the necessary components of the RIG-I signaling pathway. You can test this by using a known RIG-I agonist as a positive control.

  • Possible Cause 4: Issues with Compound Delivery.

    • Solution: For in vitro assays, ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells (typically <0.5%). If using a delivery vehicle other than DMSO, ensure it is compatible with your experimental system and does not interfere with the compound's activity.

Problem 2: I am observing cytotoxicity or off-target effects.

  • Possible Cause 1: High Compound Concentration.

    • Solution: Perform a toxicity assay to determine the maximum non-toxic concentration of RIG-I Modulator 1 in your cell line. Use concentrations at or below this level for your functional assays.

  • Possible Cause 2: High DMSO Concentration.

    • Solution: Ensure the final DMSO concentration in your cell culture is as low as possible and that you have an equivalent DMSO concentration in your vehicle control wells.

Problem 3: The compound is precipitating in my aqueous working solution.

  • Possible Cause: Poor Aqueous Solubility.

    • Solution: RIG-I Modulator 1 is poorly soluble in water. When preparing working dilutions in aqueous buffers or cell culture media, it is crucial to add the DMSO stock solution to the aqueous solution with vigorous mixing to facilitate dispersion. Avoid preparing highly concentrated aqueous solutions. If precipitation persists, consider using a formulation aid, such as a surfactant or cyclodextrin, though this should be validated for compatibility with your assay.

Visualizing Experimental Workflows and Pathways

To aid in experimental design and understanding, the following diagrams illustrate key concepts related to the use of RIG-I Modulator 1.

experimental_workflow Experimental Workflow for RIG-I Modulator 1 cluster_prep Preparation cluster_exp Experiment cluster_controls Controls stock_sol Prepare 10 mM Stock Solution in DMSO aliquot Aliquot into single-use tubes stock_sol->aliquot store Store at -80°C or -20°C aliquot->store working_dil Prepare fresh working dilution in media store->working_dil treat_cells Treat cells with Modulator 1 working_dil->treat_cells incubate Incubate for desired time treat_cells->incubate assay Perform downstream assay (e.g., qPCR, ELISA) incubate->assay vehicle_ctrl Vehicle Control (DMSO in media) vehicle_ctrl->treat_cells positive_ctrl Positive Control (e.g., known RIG-I agonist) positive_ctrl->treat_cells

Caption: A typical experimental workflow for using RIG-I Modulator 1.

troubleshooting_logic Troubleshooting Logic for Lack of Activity start No biological activity observed check_storage Was stock solution stored correctly (aliquoted, correct temp)? start->check_storage check_conc Are stock and working concentrations correct? check_storage->check_conc Yes remake_stock Prepare fresh stock solution check_storage->remake_stock No check_cells Is the cell line responsive to RIG-I stimulation? check_conc->check_cells Yes recalculate Recalculate and prepare fresh dilutions check_conc->recalculate No check_delivery Is the final DMSO concentration non-toxic (<0.5%)? check_cells->check_delivery Yes validate_cells Validate cell line with a known RIG-I agonist check_cells->validate_cells No optimize_dmso Optimize DMSO concentration or delivery method check_delivery->optimize_dmso No success Problem Resolved check_delivery->success Yes remake_stock->success recalculate->success validate_cells->success optimize_dmso->success

Caption: A logical flow for troubleshooting experiments with RIG-I Modulator 1.

rigi_pathway Simplified RIG-I Signaling Pathway modulator RIG-I Modulator 1 rigi RIG-I modulator->rigi activates mavs MAVS (on mitochondria) rigi->mavs associates with kinases TBK1/IKKε mavs->kinases activates irf37 IRF3/IRF7 kinases->irf37 phosphorylates nucleus Nucleus irf37->nucleus translocates to ifn Type I Interferons (IFN-α/β) nucleus->ifn induces transcription of

Caption: Overview of the RIG-I signaling pathway activated by RIG-I Modulator 1.

References

Technical Support Center: Improving the In Vivo Solubility of RIG-I Modulator 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo solubility of "RIG-I modulator 1."

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with "RIG-I modulator 1" due to its poor solubility.

Problem Potential Cause Recommended Solution
Precipitation of the compound upon injection or dilution in aqueous media. The compound has low aqueous solubility and is crashing out of the formulation vehicle.1. Optimize the formulation vehicle: Utilize a co-solvent system. A common starting point for preclinical studies is a mixture of DMSO, PEG300, Tween 80, and saline.[1] 2. Reduce particle size: Employ micronization or nanosuspension techniques to increase the surface area and dissolution rate.[1] 3. Complexation: Use cyclodextrins to form inclusion complexes and enhance aqueous solubility.
Low or inconsistent bioavailability and efficacy in in vivo models. Poor dissolution of the compound in gastrointestinal fluids (for oral administration) or at the injection site, leading to limited absorption.1. Lipid-Based Formulations: Consider developing a Self-Emulsifying Drug Delivery System (SEDDS) to improve oral absorption.[2] 2. Solid Dispersions: Create a solid dispersion of the compound with a hydrophilic carrier to enhance the dissolution rate.[3][4][5] 3. Particle Size Reduction: This can improve the dissolution rate and, consequently, bioavailability.[1]
Difficulty in preparing a stock solution at the desired concentration. The intrinsic solubility of "RIG-I modulator 1" in common solvents is limited.1. Systematic Solvent Screening: Test the solubility in a range of biocompatible solvents and co-solvents (e.g., DMSO, PEG300, Ethanol). 2. Gentle Heating and Sonication: To aid dissolution, gently heat the solution to 37°C and use an ultrasonic bath.
Formulation is too viscous for injection. High concentration of polymers or co-solvents like PEG300.1. Adjust Co-solvent Ratios: Decrease the percentage of the high-viscosity component and increase the proportion of a less viscous solvent, while ensuring the compound remains solubilized. 2. Explore Alternative Formulations: Consider a nanosuspension or a cyclodextrin-based formulation which may have a lower viscosity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a co-solvent formulation for in vivo use of "RIG-I modulator 1"?

A common and effective co-solvent system for preclinical in vivo studies involves a mixture of DMSO, PEG300, Tween 80, and a physiological solution like saline or PBS. A suggested starting ratio could be 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline. However, this must be optimized for "RIG-I modulator 1" to ensure maximum solubility and minimal toxicity.

Q2: How can I improve the oral bioavailability of "RIG-I modulator 1"?

For oral administration, enhancing dissolution in the gastrointestinal tract is key. Promising strategies include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, enhancing drug solubilization and absorption.[2]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This technique can significantly improve the dissolution rate.[3][4][5]

  • Micronization: Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[1]

Q3: What are cyclodextrins and how can they help with solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[6] They can encapsulate poorly soluble molecules, like likely "RIG-I modulator 1", into their hydrophobic core, forming an inclusion complex. This complex has increased aqueous solubility and can improve bioavailability.[6] Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations.

Q4: Are there any potential downsides to using co-solvents like DMSO in vivo?

Yes, while DMSO is an excellent solvent, it can have toxic effects at higher concentrations. It is crucial to use the minimum amount of DMSO necessary to dissolve the compound and to keep the final concentration in the administered formulation as low as possible, typically below 10%. Always conduct tolerability studies with your vehicle in the animal model before proceeding with the main experiment.

Q5: How does "RIG-I modulator 1" exert its antiviral effect?

"RIG-I modulator 1" is an antiviral compound.[7] It likely functions by activating the RIG-I (Retinoic acid-Inducible Gene I) signaling pathway. RIG-I is an intracellular pattern recognition receptor that detects viral RNA, triggering a signaling cascade that leads to the production of type I interferons (IFN-α/β). These interferons then induce an antiviral state in the host cells, inhibiting viral replication.

Comparison of Solubility Enhancement Techniques

The following table summarizes various techniques that can be employed to improve the solubility of "RIG-I modulator 1".

Technique Principle Advantages Disadvantages
Co-solvency Increasing solubility by adding a water-miscible organic solvent to the aqueous vehicle.[1]Simple to prepare for early-stage studies; can achieve high drug loading.Potential for in vivo toxicity of co-solvents; risk of drug precipitation upon dilution in the body.
Particle Size Reduction (Micronization/ Nanonization) Increasing the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate.[1]Applicable to many compounds; can be a straightforward process.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity to form a water-soluble inclusion complex.[6]Significant increase in aqueous solubility; can improve stability.Limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins at high doses.
Solid Dispersion Dispersing the drug in a hydrophilic solid carrier, often in an amorphous state, to improve dissolution.[3][4][5]Can lead to a dramatic increase in dissolution rate and bioavailability.Can be physically unstable (recrystallization); manufacturing process can be complex.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixture of oil, surfactant, and co-solvent that forms a fine emulsion in aqueous media, enhancing solubilization.[2]Excellent for improving oral bioavailability of lipophilic drugs; protects the drug from degradation.Requires careful formulation development; high surfactant concentrations can cause GI irritation.

Experimental Protocols

Disclaimer: The following are generalized protocols and must be optimized for the specific properties of "RIG-I modulator 1".

Protocol 1: Preparation of a Co-solvent Formulation
  • Solubility Testing: Determine the solubility of "RIG-I modulator 1" in various individual solvents (e.g., DMSO, PEG300, Ethanol, Tween 80, Corn Oil).

  • Vehicle Preparation:

    • To a sterile vial, add the required volume of DMSO.

    • Add the weighed amount of "RIG-I modulator 1" and vortex until fully dissolved. Gentle heating (37°C) and sonication can be used to assist dissolution.

    • Add PEG300 and vortex to mix.

    • Add Tween 80 and vortex to mix.

    • Finally, add saline or PBS dropwise while vortexing to bring the formulation to the final volume.

  • Observation: Observe the final formulation for any signs of precipitation. If the solution is not clear, the formulation is not suitable and requires further optimization.

  • Control Group: Prepare a vehicle-only control with the same final concentrations of all components but without "RIG-I modulator 1".

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Component Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)) and a common solvent in which both "RIG-I modulator 1" and the carrier are soluble (e.g., ethanol, methanol).

  • Dissolution: Dissolve both "RIG-I modulator 1" and the carrier in the chosen solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. The temperature should be kept as low as possible to prevent thermal degradation.

  • Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.

  • Characterization: The solid dispersion should be characterized for drug content, dissolution enhancement, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Selection: Determine the molar ratio of "RIG-I modulator 1" to cyclodextrin (e.g., HP-β-CD) to be tested (e.g., 1:1, 1:2).

  • Mixing: In a glass mortar, mix the "RIG-I modulator 1" and cyclodextrin.

  • Kneading: Add a small amount of a suitable solvent (e.g., water/ethanol mixture) to the powder mixture to form a paste. Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • Processing: Pulverize the dried complex and sieve it to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex and evaluate the enhancement in solubility and dissolution rate.

Visualizations

RIG-I Signaling Pathway

Caption: The RIG-I signaling pathway leading to Type I Interferon production.

Experimental Workflow for Improving Solubility

Solubility_Workflow cluster_formulation Formulation Strategies Start Start: Poorly Soluble 'RIG-I modulator 1' Solubility_Screen Solubility Screening in Biocompatible Solvents Start->Solubility_Screen CoSolvent Co-solvency Solubility_Screen->CoSolvent Complexation Cyclodextrin Complexation Solubility_Screen->Complexation SolidDisp Solid Dispersion Solubility_Screen->SolidDisp LipidBased Lipid-Based (e.g., SEDDS) Solubility_Screen->LipidBased ParticleSize Particle Size Reduction Solubility_Screen->ParticleSize Optimization Formulation Optimization (Ratio, Components) CoSolvent->Optimization Complexation->Optimization SolidDisp->Optimization LipidBased->Optimization ParticleSize->Optimization Characterization Physicochemical Characterization (Solubility, Stability, Particle Size) Optimization->Characterization InVivo In Vivo Testing (Tolerability, PK, Efficacy) Characterization->InVivo

Caption: Workflow for selecting and optimizing a formulation for in vivo use.

Troubleshooting Logic for In Vivo Experiments

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start In Vivo Experiment with 'RIG-I modulator 1' Issue Issue Encountered? (e.g., Precipitation, Low Efficacy) Start->Issue PoorSolubility Poor Aqueous Solubility Issue->PoorSolubility Yes Success Successful Experiment Issue->Success No PoorDissolution Low Dissolution Rate PoorSolubility->PoorDissolution FormulationInstability Formulation Instability PoorSolubility->FormulationInstability OptimizeVehicle Optimize Vehicle (e.g., Co-solvents) PoorSolubility->OptimizeVehicle ChangeStrategy Change Formulation Strategy (e.g., SEDDS, Solid Dispersion) PoorDissolution->ChangeStrategy ReduceParticleSize Reduce Particle Size PoorDissolution->ReduceParticleSize FormulationInstability->OptimizeVehicle OptimizeVehicle->Start Re-evaluate ChangeStrategy->Start Re-evaluate ReduceParticleSize->Start Re-evaluate

Caption: A logical approach to troubleshooting common in vivo experimental issues.

References

Technical Support Center: RIG-I Modulator 1 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RIG-I Modulator 1 and other RIG-I agonists. The information is designed to assist in optimizing experimental dose-response curves and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is RIG-I Modulator 1 and how does it work?

A1: RIG-I (Retinoic acid-Inducible Gene I) is a key intracellular pattern recognition receptor (PRR) that detects viral RNA, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state.[1] RIG-I Modulator 1 is a synthetic agonist designed to mimic viral RNA and specifically activate this pathway. Upon binding to RIG-I, it induces a conformational change, leading to the activation of downstream signaling through the mitochondrial antiviral-signaling protein (MAVS), resulting in the activation of transcription factors like IRF3 and NF-κB, which drive the expression of antiviral genes.

Q2: What are the expected downstream effects of RIG-I activation?

A2: Activation of the RIG-I pathway leads to a robust innate immune response. Key downstream effects include:

  • Phosphorylation and dimerization of IRF3: A hallmark of RIG-I pathway activation.

  • Production of Type I and Type III Interferons (IFN-α/β, IFN-λ): These cytokines are crucial for establishing an antiviral state in the stimulated cell and neighboring cells.

  • Upregulation of Interferon-Stimulated Genes (ISGs): A broad range of genes with antiviral, antiproliferative, and immunomodulatory functions are induced.

  • Secretion of pro-inflammatory cytokines and chemokines: These molecules help to recruit and activate other immune cells.

  • Induction of apoptosis: In some cell types, particularly cancer cells, high levels of RIG-I activation can lead to programmed cell death.[2]

Q3: How do I determine the optimal concentration of a RIG-I agonist for my experiment?

A3: The optimal concentration is cell type-dependent and should be determined empirically by performing a dose-response curve. Start with a broad range of concentrations (e.g., from pM to µM) and measure a relevant downstream marker, such as IFN-β production or ISG expression. The optimal concentration should provide a robust response with minimal cytotoxicity. For example, an optimal concentration of 10 ng/ml for a 5'pppRNA agonist was found to induce antiviral signaling with limited cytotoxicity in A549 cells.[3]

Q4: How can I confirm that the observed effects are specifically due to RIG-I activation?

A4: To confirm specificity, you can use several control experiments:

  • Use a non-active control: A similar RNA molecule lacking the 5'-triphosphate group (e.g., 5'-OH RNA) should not activate RIG-I.

  • Use RIG-I knockout or knockdown cells: The response to the agonist should be significantly diminished in cells lacking RIG-I.

  • Use specific inhibitors: If available, inhibitors of downstream signaling molecules (e.g., TBK1 inhibitors) can be used to confirm the pathway.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or No Signal (e.g., low IFN-β production or ISG expression) 1. Inefficient Transfection: RIG-I agonists are RNA molecules and require efficient delivery into the cytoplasm to access RIG-I.• Optimize your transfection protocol. Use a transfection reagent specifically designed for RNA delivery. • Test different transfection reagent-to-RNA ratios. • Ensure cells are at an optimal confluency for transfection.
2. Low RIG-I Expression in Cell Line: Different cell lines express varying levels of RIG-I.• Check the baseline RIG-I expression in your cell line by Western blot or qPCR. • Consider using a cell line known to have a robust RIG-I signaling pathway (e.g., A549, Huh7).
3. Degraded RIG-I Agonist: RNA molecules are susceptible to degradation by RNases.• Store the RIG-I agonist according to the manufacturer's instructions. • Use RNase-free water, pipette tips, and tubes when handling the agonist. • Prepare fresh dilutions for each experiment.
4. Incorrect Assay Timing: The peak of the response can vary depending on the cell type and the specific endpoint being measured.• Perform a time-course experiment to determine the optimal time point for measuring your desired readout (e.g., 6, 12, 24, 48 hours post-stimulation).
High Background Signal 1. Contamination of Reagents: Contamination with other PAMPs (e.g., endotoxin) can lead to non-specific immune activation.• Use high-purity, endotoxin-free reagents and sterile techniques.
2. Overexpression of RIG-I: In overexpression systems, this can lead to ligand-independent signaling.• Titrate the amount of RIG-I expression plasmid to find a level that minimizes background while still allowing for ligand-dependent activation.
High Variability Between Replicates 1. Inconsistent Transfection Efficiency: Variations in transfection efficiency across wells can lead to variable responses.• Ensure uniform cell seeding density. • Mix the transfection complexes thoroughly and add them to the wells in a consistent manner. • Include a positive control for transfection (e.g., a GFP-expressing plasmid) to monitor efficiency.
2. Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can show inconsistent responses.• Use cells with a low passage number and ensure they are healthy and actively dividing before the experiment.
Cytotoxicity Observed at Higher Concentrations 1. Dose-Dependent Apoptosis: High levels of RIG-I activation can induce apoptosis, especially in cancer cell lines.• Perform a cell viability assay (e.g., MTT, LDH, or 7-AAD staining) in parallel with your dose-response experiment to identify the cytotoxic concentration range.[4] • If the goal is not to induce cell death, use concentrations below the cytotoxic threshold.
2. Transfection Reagent Toxicity: Some transfection reagents can be toxic to cells at high concentrations.• Titrate the transfection reagent to find the lowest effective concentration. • Consider using a less toxic transfection method, such as electroporation.
Unexpected Biphasic Dose-Response Curve 1. Dual Role of RIG-I Signaling: Low-dose RIG-I activation can sometimes promote cell proliferation, while high-dose activation induces apoptosis.[2]• Carefully analyze the entire dose-response curve. • Correlate the signaling readout with cell viability and proliferation assays at different concentrations.

Quantitative Data

The following tables summarize dose-response data for various RIG-I agonists from published literature. Note that "RIG-I Modulator 1" is a general term; the data presented here are for specific, well-characterized RIG-I agonists.

Table 1: Effective Concentrations of RIG-I Agonists in Human Cell Lines

RIG-I AgonistCell LineReadoutEffective Concentration / EC50Reference
5'pppRNAA549 (Lung Carcinoma)Antiviral Signaling (IRF3 Phos.)Optimal: 10 ng/mL (~500 pM)[3]
M8CaSki (Cervical Cancer)Apoptosis10 - 500 ng/mL[2][5]
M8HeLa (Cervical Cancer)Apoptosis10 - 500 ng/mL[2]
M8Mel1007 (Melanoma)Cytotoxicity1 - 500 ng/mL[4]
3p10LA9A549-Dual™ (Lung Carcinoma Reporter)Type I IFN Response10 - 100 nM[6]
3pRNA (complexed with polymeric carriers)A549 ISG ReporterType I IFN ResponseEC50 < 5 nM[7]
3p10L / 3p10LG9U937-DC-SIGN (Monocytic)DENV-2 Infection InhibitionEC50 (nM) reported[8]

Table 2: In Vivo Administration of RIG-I Agonists

RIG-I AgonistAnimal ModelAdministration RouteReadoutEffective DoseReference
SLR10Mice (C57BL/6)Intravenous (with PEI)Serum IFN-α25 µg
SLR14Mice (K18-hACE2)IntravenousProtection from SARS-CoV-215 µg[9][10][11]
SLR10MiceIntratrachealInnate Immune Response25 µg[12]

Experimental Protocols

Protocol 1: In Vitro RIG-I Activation Assay using a Luciferase Reporter

This protocol describes a common method for quantifying RIG-I pathway activation by measuring the activity of a luciferase reporter gene driven by an IFN-β or ISG-responsive promoter.

Materials:

  • Cells stably or transiently expressing an IFN-β or ISRE-luciferase reporter construct

  • RIG-I agonist (e.g., 5'pppRNA, M8)

  • RNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection. Incubate overnight.

  • Preparation of Transfection Complexes: a. For each well, dilute the RIG-I agonist to the desired final concentration in Opti-MEM™. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted RIG-I agonist and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complexes to form.

  • Transfection: a. Remove the media from the cells. b. Add the transfection complexes to each well. c. Add complete cell culture medium to each well.

  • Incubation: Incubate the plate for the desired period (e.g., 18-24 hours).

  • Luciferase Assay: a. Remove the medium from the wells and wash once with PBS. b. Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for your chosen luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if using a dual-luciferase system) to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the agonist concentration to generate a dose-response curve.

Protocol 2: Assessment of Cell Viability and Cytotoxicity

This protocol describes how to measure the effect of a RIG-I agonist on cell viability using an MTT assay and cytotoxicity using an LDH assay.

Materials:

  • Cells of interest

  • RIG-I agonist

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure (MTT Assay):

  • Follow steps 1-4 of the In Vitro RIG-I Activation Assay protocol.

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Procedure (LDH Assay):

  • Follow steps 1-4 of the In Vitro RIG-I Activation Assay protocol.

  • At the end of the incubation period, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Visualizations

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA RIG-I Modulator 1 (e.g., 5'pppRNA) RIG_I_inactive Inactive RIG-I Viral_RNA->RIG_I_inactive Binds RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active Activation MAVS MAVS RIG_I_active->MAVS Activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe Recruits & Activates NFkB_inactive IκB-NF-κB MAVS->NFkB_inactive Activates (via TRAFs) IRF3_inactive IRF3 TBK1_IKKe->IRF3_inactive Phosphorylates IRF3_active p-IRF3 (Dimer) IRF3_inactive->IRF3_active Dimerization IRF3_nucleus p-IRF3 IRF3_active->IRF3_nucleus Translocation NFkB_active NF-κB NFkB_inactive->NFkB_active Activation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation IFN_Genes Type I IFN Genes (IFN-β) IRF3_nucleus->IFN_Genes Induces Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_nucleus->Cytokine_Genes Induces Transcription

Caption: Canonical RIG-I signaling pathway.

Dose_Response_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_agonist Prepare Serial Dilutions of RIG-I Modulator 1 seed_cells->prepare_agonist transfect Transfect Cells with RIG-I Modulator 1 prepare_agonist->transfect incubate Incubate for Optimal Duration transfect->incubate measure_response Measure Downstream Response incubate->measure_response luciferase Luciferase Assay (IFN-β/ISRE Reporter) measure_response->luciferase Signaling qpcr RT-qPCR (ISG Expression) measure_response->qpcr Gene Expression elisa ELISA (IFN-β Secretion) measure_response->elisa Protein Secretion viability Cell Viability Assay (MTT, LDH, etc.) measure_response->viability Cytotoxicity analyze Analyze Data & Generate Dose-Response Curve luciferase->analyze qpcr->analyze elisa->analyze viability->analyze end End analyze->end

Caption: Experimental workflow for dose-response curve optimization.

References

"RIG-1 modulator 1" issues with batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RIG-I Modulator 1 (CAS: 1428729-63-8). The information is tailored for researchers, scientists, and drug development professionals to address common issues, with a focus on resolving batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is RIG-I Modulator 1 and what is its mechanism of action?

RIG-I Modulator 1 is a small molecule compound identified as an antiviral agent.[1][2][3] It functions as a ligand for the RIG-I (Retinoic acid-inducible gene I) receptor.[4] RIG-I is a key cytosolic pattern recognition receptor (PRR) that detects viral RNA and triggers an innate immune response.[5] Upon activation, RIG-I initiates a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of transcription factors like NF-κB and IRF3/7.[6] This results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state.[6] RIG-I Modulator 1 is reported to activate NF-κB and promote the production of inflammatory cytokines, suggesting it acts as a RIG-I agonist.[4]

Q2: I am observing inconsistent results between different batches of RIG-I Modulator 1. What could be the cause?

Batch-to-batch variability in small molecule compounds like RIG-I Modulator 1 can stem from several factors, even if the compound is chemically identical. These can include:

  • Purity Differences: Minor variations in the percentage of the active compound and the presence of impurities can significantly alter the biological activity.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can affect its solubility, stability, and ultimately its efficacy.[7]

  • Physical Properties: Differences in particle size, surface area, or amorphous content between batches can influence the dissolution rate and bioavailability of the compound in your experiments.[7]

  • Residual Solvents or Contaminants: Trace amounts of different solvents or contaminants from the synthesis process can impact cellular responses.[8]

It is crucial to obtain a Certificate of Analysis (CoA) for each batch to compare purity and other quality control parameters.

Q3: How can I troubleshoot inconsistent results in my cell-based assays?

If you are experiencing inconsistent results, a systematic troubleshooting approach is recommended. The following workflow can help identify the source of the variability.

G cluster_0 Troubleshooting Workflow for Inconsistent Results A Start: Inconsistent Results Observed B Review Certificate of Analysis (CoA) for Each Batch A->B C Compare Purity, Impurity Profile, and Physical Properties B->C D Perform Dose-Response Curve with Each Batch C->D Discrepancies Noted or Suspected E Analyze EC50 and Max Response D->E F Check for Compound Solubility and Stability in Media E->F Significant Differences in Activity G Assess Cell Health and Passage Number F->G H Standardize Assay Protocol (Incubation times, Reagent concentrations) G->H I Consistent Results Achieved? H->I J End: Problem Resolved I->J Yes K Contact Technical Support with All Data I->K No

Caption: Troubleshooting workflow for inconsistent experimental results.

Q4: What are the best practices for preparing and storing RIG-I Modulator 1?

Proper handling and storage are critical to maintaining the integrity of the compound.

  • Solubilization: Refer to the vendor's datasheet for recommended solvents. To increase solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1]

  • Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

  • Storage: Store stock solutions at -20°C or -80°C as recommended by the supplier. Typically, solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]

Troubleshooting Guides

Issue 1: Lower than Expected Potency or No Activity

Possible Causes and Solutions

Possible CauseRecommended Action
Compound Degradation Prepare fresh stock solutions from a new aliquot. Ensure proper storage conditions are met.
Incorrect Concentration Verify calculations for dilutions. Perform a new dose-response experiment with a wider concentration range.
Solubility Issues Confirm the compound is fully dissolved in your final assay medium. Consider using a different solvent for the initial stock solution if compatible with your assay.
Cell Line Unresponsive Confirm your cell line expresses RIG-I and the necessary downstream signaling components (e.g., MAVS). Use a positive control (e.g., 5'ppp-dsRNA) to validate the pathway's responsiveness.
Assay Timing The kinetics of the RIG-I response can be transient. Perform a time-course experiment to determine the optimal time point for measuring your endpoint (e.g., IFN-β production).[9]
Issue 2: High Background or Off-Target Effects

Possible Causes and Solutions

Possible CauseRecommended Action
Compound Cytotoxicity Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the concentration at which the compound becomes toxic to your cells.
Impurity in the Compound Batch Review the Certificate of Analysis for the impurity profile. If a new batch is available, compare its performance.
Non-specific Activation Use a RIG-I knockout or knockdown cell line to confirm that the observed activity is RIG-I dependent.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all wells and is at a non-toxic level for your cells.

Data Presentation: Comparing Batches

When you suspect batch-to-batch variability, it is essential to quantify the differences. The following table provides an example of how to present comparative data for two different batches of RIG-I Modulator 1.

ParameterBatch ABatch B
Purity (from CoA) 99.5%98.2%
EC50 (IFN-β Reporter Assay) 1.2 µM3.5 µM
Maximal IFN-β Induction (Fold Change) 15.28.7
Cell Viability at 10 µM (MTT Assay) 95%82%

Experimental Protocols

Protocol 1: Dose-Response Analysis using a Luciferase Reporter Assay

This protocol is designed to determine the half-maximal effective concentration (EC50) of RIG-I Modulator 1.

  • Cell Seeding: Seed HEK293T cells co-transfected with an IFN-β promoter-luciferase reporter construct and a constitutively active Renilla luciferase construct in a 96-well plate.

  • Compound Preparation: Prepare a 10-point serial dilution of RIG-I Modulator 1 from each batch in your cell culture medium.

  • Cell Treatment: After 24 hours, replace the medium with the media containing the different concentrations of the modulator. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 µg/mL poly(I:C)).

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the logarithm of the modulator concentration and fit a four-parameter logistic curve to determine the EC50.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 RIG-I Signaling Pathway A Viral RNA / RIG-I Modulator 1 B RIG-I Activation A->B C MAVS Aggregation B->C D TRAF3 Recruitment C->D I IKKα/β/γ Activation C->I E TBK1/IKKε Activation D->E F IRF3/7 Phosphorylation E->F G IRF3/7 Dimerization & Nuclear Translocation F->G H Type I IFN (IFN-β) Gene Transcription G->H J IκBα Phosphorylation & Degradation I->J K NF-κB Nuclear Translocation J->K L Pro-inflammatory Cytokine Gene Transcription K->L

Caption: Simplified RIG-I signaling cascade upon activation.

G cluster_0 Batch-to-Batch Comparison Workflow A Obtain New Batch of RIG-I Modulator 1 B Review Certificate of Analysis A->B C Prepare Fresh Stock Solutions (Batch A & B) B->C D Perform Parallel Experiments C->D E Dose-Response Assay (e.g., IFN-β Reporter) D->E F Cell Viability Assay (e.g., MTT) D->F G Cytokine Measurement (e.g., ELISA) D->G H Analyze and Compare Data (EC50, Max Response, Toxicity) E->H F->H G->H I Establish Batch-Specific Potency for Future Experiments H->I

Caption: Experimental workflow for comparing different batches.

References

Technical Support Center: Refining "RIG-I Modulator 1" Treatment Duration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of "RIG-I modulator 1" in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal treatment duration for RIG-I modulator 1 to induce a downstream response?

A1: The optimal treatment duration for RIG-I modulator 1 can vary significantly depending on the cell type, the concentration of the modulator, and the specific downstream endpoint being measured. Generally, initial responses can be detected within a few hours. For instance, phosphorylation of IRF3, a key event in the RIG-I signaling pathway, can often be observed as early as 2-4 hours post-treatment and may persist for at least 24 hours.[1][2] Secretion of type I interferons, such as IFN-β, typically follows, with detectable levels in the cell culture supernatant around 6 hours post-stimulation, peaking between 12-24 hours.[2] For longer-term effects like apoptosis or changes in cell viability, treatment durations of 24 to 72 hours are commonly assessed.[3][4] It is crucial to perform a time-course experiment to determine the optimal duration for your specific experimental system.

Q2: How does the concentration of RIG-I modulator 1 affect the optimal treatment duration?

A2: The concentration of RIG-I modulator 1 and the treatment duration are interdependent. Higher concentrations may induce a more rapid and robust response, potentially shortening the optimal treatment time. Conversely, lower concentrations might require a longer incubation period to achieve a significant effect. However, it is important to note that high concentrations can also lead to increased cytotoxicity, especially with prolonged exposure.[2] Therefore, it is recommended to first determine the optimal concentration using a dose-response experiment at a fixed, intermediate time point (e.g., 24 hours) and then use that concentration to perform a detailed time-course experiment.

Q3: Can prolonged exposure to RIG-I modulator 1 lead to negative feedback or desensitization?

A3: Yes, prolonged activation of the RIG-I signaling pathway can induce negative feedback mechanisms. The expression of interferon-stimulated genes (ISGs) induced by RIG-I activation includes negative regulators of the pathway, which can lead to a dampening of the signal over time. This is a natural cellular mechanism to prevent excessive inflammation. Therefore, observing a peak in signaling followed by a decline at later time points is not unusual. Time-course experiments are essential to capture the peak of the response before significant negative feedback occurs.

Q4: What are the key downstream markers to assess when optimizing treatment duration?

A4: The choice of downstream markers depends on the specific research question. Key markers and their typical kinetics are:

  • Early Markers (2-8 hours):

    • Phosphorylation of IRF3 (p-IRF3) and STAT1 (p-STAT1).[2]

    • Nuclear translocation of IRF3 and NF-κB.

  • Mid-phase Markers (6-24 hours):

    • mRNA expression of interferons (IFN-β, IFN-λ) and interferon-stimulated genes (ISGs) like IFIT1 and OAS1.

    • Secretion of IFN-β and other cytokines/chemokines into the cell culture supernatant.[2]

  • Late Markers (24-72 hours):

    • Induction of apoptosis (e.g., measured by caspase-3/7 activation, PARP cleavage).[2]

    • Changes in cell viability or proliferation.[3][4]

    • Upregulation of cell surface markers on immune cells (if applicable).

Troubleshooting Guides

Issue 1: No or Weak Response Observed After Treatment
Possible Cause Troubleshooting Steps
Suboptimal Treatment Duration The selected time point may be too early or too late to observe the peak response. Solution: Perform a time-course experiment with a broad range of time points (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal window for your specific endpoint.
Inefficient Delivery of the Modulator If the RIG-I modulator 1 is a nucleic acid-based agonist, inefficient transfection can lead to a weak response. Solution: Optimize the transfection protocol. Use a transfection reagent specifically designed for nucleic acids and follow the manufacturer's instructions. Confirm uptake using a fluorescently labeled control oligo.
Cell Type is Unresponsive Some cell lines may have defects in the RIG-I signaling pathway or express low levels of RIG-I. Solution: Confirm the expression of key pathway components (RIG-I, MAVS, IRF3) in your cell line by Western blot or qPCR. Consider using a positive control cell line known to be responsive to RIG-I agonists (e.g., A549, HEK293).
Degraded Modulator The RIG-I modulator 1 may have degraded due to improper storage or handling. Solution: Ensure the modulator is stored according to the manufacturer's instructions. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Test a fresh batch of the modulator.
Assay Sensitivity The assay used to measure the downstream response may not be sensitive enough. Solution: For cytokine measurements, consider using a more sensitive method like ELISA or a multiplex immunoassay.[5] For Western blotting, optimize antibody concentrations and exposure times.
Issue 2: High Cytotoxicity or Cell Death Observed
Possible Cause Troubleshooting Steps
Treatment Duration is Too Long Prolonged activation of the RIG-I pathway can lead to apoptosis.[6] Solution: Reduce the treatment duration. A time-course experiment will help identify a time point where the desired signaling is activated without excessive cell death.
Concentration of Modulator is Too High High concentrations of the RIG-I modulator 1 can be toxic to cells.[2] Solution: Perform a dose-response experiment to find the lowest effective concentration that elicits the desired biological response with minimal impact on cell viability.
Toxicity of the Delivery Vehicle The transfection reagent or solvent used to deliver the modulator may be causing cytotoxicity. Solution: Include a "delivery vehicle only" control in your experiments. If toxicity is observed, try a different delivery reagent or reduce the concentration of the existing one.
Cell Line is Highly Sensitive Some cell lines are inherently more sensitive to the pro-apoptotic effects of RIG-I activation. Solution: If possible, use a less sensitive cell line. Otherwise, carefully optimize the concentration and treatment duration to find a therapeutic window.

Experimental Protocols

Protocol 1: Time-Course Experiment for IRF3 Phosphorylation by Western Blot
  • Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: Treat the cells with the predetermined optimal concentration of RIG-I modulator 1. Include a vehicle-treated control.

  • Time Points: Harvest the cells at various time points post-treatment. A suggested time course is 0, 2, 4, 8, 12, and 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated IRF3 (p-IRF3) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Strip the membrane and re-probe for total IRF3 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Measurement of IFN-β Secretion by ELISA
  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat them with RIG-I modulator 1 as described above.

  • Supernatant Collection: At each time point (e.g., 0, 4, 8, 12, 24, 48 hours), carefully collect the cell culture supernatant. Centrifuge the supernatant to remove any cell debris.

  • ELISA Procedure:

    • Perform the ELISA for IFN-β according to the manufacturer's instructions for your specific kit.[7][8]

    • Briefly, this typically involves adding the collected supernatants and a standard curve of recombinant IFN-β to an antibody-coated plate.

    • Following incubation and washing steps, a detection antibody is added, followed by a substrate solution.

    • The reaction is stopped, and the absorbance is read on a microplate reader.

  • Data Analysis: Calculate the concentration of IFN-β in your samples by comparing their absorbance to the standard curve.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with different concentrations of RIG-I modulator 1 for various durations (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • Assay Procedure:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Read the luminescence.

  • Data Analysis: Normalize the results to the untreated control to determine the percentage of cell viability for each condition.

Quantitative Data Summary

The following table summarizes the expected kinetics for key downstream events following RIG-I modulator 1 treatment. Note that these are general guidelines and the exact timing may vary between cell types and experimental conditions.

Endpoint Optimal Time Window for Measurement Expected Trend
IRF3 Phosphorylation 2 - 12 hoursRapid increase, peaks around 4-8 hours, then may slowly decline.
IFN-β mRNA Expression 4 - 16 hoursUpregulation starts early, peaks around 8-12 hours.
IFN-β Protein Secretion 8 - 48 hoursDetectable from 6-8 hours, accumulates in the supernatant, peaking at 12-24 hours.
ISG mRNA Expression (e.g., IFIT1) 6 - 24 hoursFollows IFN-β expression, with a robust increase from 8 hours onwards.
Caspase-3/7 Activation 16 - 48 hoursA gradual increase in activity at later time points.
Decrease in Cell Viability 24 - 72 hoursA significant decrease is typically observed after 24 hours of continuous treatment.

Visualizations

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RIG_I_mod RIG-I modulator 1 (e.g., dsRNA) RIG_I RIG-I (inactive) RIG_I_mod->RIG_I binds RIG_I_active RIG-I (active) RIG_I->RIG_I_active conformational change MAVS MAVS RIG_I_active->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 NFkB NF-κB MAVS->NFkB activates TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 dimer p_IRF3->p_IRF3_dimer dimerizes & translocates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates ISRE ISRE p_IRF3_dimer->ISRE NFkB_site NF-κB site NFkB_nuc->NFkB_site IFN_genes Type I IFN & ISG Gene Expression ISRE->IFN_genes promotes transcription NFkB_site->IFN_genes promotes transcription Time_Course_Workflow start Seed Cells treat Treat with RIG-I Modulator 1 start->treat harvest Harvest at Multiple Time Points (e.g., 0, 2, 4, 8, 12, 24h) treat->harvest endpoint1 Cell Lysates (Western Blot for p-IRF3) harvest->endpoint1 endpoint2 Supernatants (ELISA for IFN-β) harvest->endpoint2 endpoint3 Cell Viability Assay (e.g., MTT) harvest->endpoint3 analyze Analyze Data & Determine Optimal Treatment Duration endpoint1->analyze endpoint2->analyze endpoint3->analyze Troubleshooting_Logic action action start Response to RIG-I Modulator 1? no_response No/Weak Response start->no_response No high_cytotoxicity High Cytotoxicity start->high_cytotoxicity Yes, but... check_time Time-course performed? no_response->check_time check_duration Duration optimized? high_cytotoxicity->check_duration check_delivery Delivery optimized? check_time->check_delivery Yes action_time Perform time-course (2-48h) check_time->action_time No check_cells Cell line responsive? check_delivery->check_cells Yes action_delivery Optimize transfection check_delivery->action_delivery No action_cells Validate cell line check_cells->action_cells No check_concentration Concentration optimized? check_duration->check_concentration Yes action_duration Reduce treatment time check_duration->action_duration No action_concentration Perform dose-response check_concentration->action_concentration No

References

Validation & Comparative

A Comparative Guide to RIG-I Agonists: Small Molecules vs. Synthetic RNAs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different classes of Retinoic Acid-Inducible Gene I (RIG-I) agonists, focusing on the performance of novel small molecule modulators against well-established synthetic RNA agonists. The information presented is supported by experimental data to aid in the selection of appropriate tools for immunology and oncology research, and therapeutic development.

Introduction to RIG-I and Its Agonists

Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor (PRR) that plays a critical role in the innate immune system's first line of defense against viral infections.[1][2] As a member of the RIG-I-like receptor (RLR) family, RIG-I detects viral RNA, specifically short double-stranded RNA (dsRNA) or single-stranded RNA (ssRNA) containing a 5'-triphosphate (5'ppp) moiety, which are common features of viral replication intermediates.[1][3][4][5][6]

Upon binding to its ligand, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs).[1][5] These domains then interact with the mitochondrial antiviral-signaling protein (MAVS), triggering a downstream signaling cascade.[2][3][4] This cascade culminates in the activation of transcription factors IRF3/7 and NF-κB, leading to the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2][7][8][9] This response establishes an antiviral state in the infected cell and its neighbors and helps orchestrate a broader adaptive immune response.[5][7][8]

Given its central role in initiating potent immune responses, RIG-I has emerged as a promising therapeutic target for both viral diseases and cancer immunotherapy.[3][7][10] The activation of RIG-I signaling in tumor cells can lead to immunogenic cell death and the transformation of "cold" tumor microenvironments into "hot," T-cell inflamed environments, making them more susceptible to immune checkpoint inhibitors.[3][7]

RIG-I agonists can be broadly categorized into two main classes:

  • Synthetic RNA Agonists: These are nucleic acid-based molecules designed to mimic the natural viral PAMPs that RIG-I recognizes. Examples include 5'ppp-dsRNA, stem-loop RNAs (like SLR14), and in vitro transcribed viral fragments (like Sendai Virus DI RNA).[4][11][12]

  • Small Molecule Agonists: These are non-nucleic acid, chemically synthesized compounds that can directly bind to and activate RIG-I. A notable example from recent research is KIN1148.[13][14][15]

This guide will compare these two classes, using specific examples to highlight differences in their mechanism, efficacy, and experimental applications.

RIG-I Signaling Pathway

The diagram below illustrates the canonical RIG-I signaling cascade initiated upon agonist binding.

RIG_I_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus Agonist RIG-I Agonist (e.g., 5'ppp-dsRNA, KIN1148) RIG_I_inactive Inactive RIG-I (Autorepressed) Agonist->RIG_I_inactive Binds RIG_I_active Active RIG-I (Conformational Change) RIG_I_inactive->RIG_I_active Activates TRIM25 TRIM25 (E3 Ubiquitin Ligase) RIG_I_active->TRIM25 Ub K63-linked Ubiquitination MAVS MAVS RIG_I_active->MAVS Binds & Activates TRIM25->RIG_I_active Ubiquitinates MAVS_agg MAVS Aggregation MAVS->MAVS_agg TRAFs TRAF3/6 MAVS_agg->TRAFs TBK1_IKKe TBK1 / IKKε TRAFs->TBK1_IKKe IKK_complex IKKα/β/γ TRAFs->IKK_complex IRF3_7 IRF3 / IRF7 TBK1_IKKe->IRF3_7 Phosphorylates NFkB NF-κB IKK_complex->NFkB Phosphorylates IκB p_IRF3_7 p-IRF3 / p-IRF7 (Dimerization) IRF3_7->p_IRF3_7 IFN_genes Type I IFN Genes (IFN-β, IFN-α) p_IRF3_7->IFN_genes Translocates & Induces Transcription p_NFkB p-NF-κB NFkB->p_NFkB Cytokine_genes Pro-inflammatory Cytokine Genes p_NFkB->Cytokine_genes Translocates & Induces Transcription Agonist_Screening_Workflow start Start: Prepare Agonist Library step1 Seed HEK293T cells in 96-well plates start->step1 step2 Co-transfect with IFN-β-Luc & pRL-TK plasmids step1->step2 step3 Incubate for 24 hours step2->step3 step4 Treat cells with agonists (various concentrations) step3->step4 step5 Incubate for 16 hours step4->step5 step6 Perform Dual-Luciferase Assay step5->step6 step7 Analyze Data: Calculate Fold Induction & EC50 step6->step7 end End: Identify Hit Compounds step7->end

References

A Comparative Guide: RIG-I Modulator 1 vs. Poly(I:C) in Innate Immune Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of a specific RIG-I modulator, designated here as "RIG-I Modulator 1," and the widely used synthetic double-stranded RNA analog, polyinosinic:polycytidylic acid (poly(I:C)). The focus is on their ability to activate the RIG-I signaling pathway and induce downstream antiviral and inflammatory responses. For the purpose of this guide, "RIG-I Modulator 1" is represented by a synthetic 5'-triphosphate short hairpin RNA (5'ppp-shRNA), a well-characterized and potent RIG-I specific agonist.

Introduction

The innate immune system provides the first line of defense against invading pathogens. Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor (PRR) that detects viral RNA, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state.

RIG-I Modulator 1 (5'ppp-shRNA) is a synthetic RNA molecule designed to specifically engage and activate RIG-I. Its 5'-triphosphate group and double-stranded structure mimic the molecular patterns of viral replication intermediates that are potent ligands for RIG-I.

Poly(I:C) is a synthetic analog of double-stranded RNA (dsRNA) that is recognized by multiple PRRs, including the endosomal Toll-like receptor 3 (TLR3) and the cytosolic RIG-I-like receptors (RLRs), RIG-I and melanoma differentiation-associated protein 5 (MDA5). Its broad activity has made it a standard tool for studying innate immune responses, but this lack of specificity can be a confounding factor in targeted research.

This guide will delve into the comparative efficacy of these two molecules, supported by experimental data and detailed protocols.

Signaling Pathways

The activation of the innate immune response by RIG-I Modulator 1 and poly(I:C) proceeds through distinct receptor engagement, although they converge on common downstream signaling components.

RIG_I_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_adaptors Adaptor Proteins cluster_kinases Kinases cluster_transcription_factors Transcription Factors cluster_response Cellular Response RIG-I Modulator 1 RIG-I Modulator 1 RIG-I RIG-I RIG-I Modulator 1->RIG-I Poly(I:C) Poly(I:C) Poly(I:C)->RIG-I MDA5 MDA5 Poly(I:C)->MDA5 TLR3 TLR3 Poly(I:C)->TLR3 MAVS MAVS RIG-I->MAVS MDA5->MAVS TRIF TRIF TLR3->TRIF TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε NF-κB NF-κB MAVS->NF-κB TRIF->TBK1/IKKε TRIF->NF-κB IRF3/7 IRF3/7 TBK1/IKKε->IRF3/7 Type I IFNs (IFN-β) Type I IFNs (IFN-β) IRF3/7->Type I IFNs (IFN-β) Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines

Caption: RIG-I and Poly(I:C) Signaling Pathways.

Comparative Efficacy Data

The following tables summarize quantitative data from representative studies comparing the efficacy of RIG-I Modulator 1 (5'ppp-shRNA) and poly(I:C) in inducing key components of the innate immune response.

Table 1: Induction of Type I Interferon (IFN-β)
TreatmentConcentrationCell TypeTime PointIFN-β mRNA Fold Induction
RIG-I Modulator 1 10 ng/mLA54924h~200-fold[1]
Poly(I:C) 1 µg/mLA5498h~50-fold[2]
RIG-I Modulator 1 100 ng/mLHEK29324h>1000-fold[3]
Poly(I:C) 1 µg/mLHeLa6h~100-fold[4]

Note: Direct quantitative comparison is challenging due to variations in experimental conditions across studies. The data presented illustrates the general observation of higher potency for specific RIG-I agonists.

Table 2: Induction of Interferon-Stimulated Genes (ISGs) and Pro-inflammatory Cytokines
TreatmentGeneCell TypeTime PointmRNA Fold Induction
RIG-I Modulator 1 IFIT1A54924h>100-fold
Poly(I:C) IFIT1Glomerular Endothelial Cells16h~80-fold[5][6]
RIG-I Modulator 1 CXCL10Monocyte-Derived DCs24hSignificant Upregulation[7][8]
Poly(I:C) CXCL10Glomerular Endothelial Cells16h~150-fold[5][6]
RIG-I Modulator 1 TNF-αA54924hNo significant increase[9]
Poly(I:C) TNF-αMonocyte-Derived DCs24hSignificant Upregulation[7][8]
RIG-I Modulator 1 IL-6A54924hNo significant increase[9]
Poly(I:C) IL-6Monocyte-Derived DCs24hSignificant Upregulation[7][8]
Table 3: Effect on Cell Viability
TreatmentConcentrationCell TypeTime PointObservation
RIG-I Modulator 1 Up to 1 µg/mLHeLa24hLimited cell death[4]
Poly(I:C) >1 µg/mLHeLa24hInduction of apoptosis[4]
RIG-I Modulator 1 Not specifiedPanc02 (cancer cell line)24hModerate apoptosis
Poly(I:C) Not specifiedPanc02 (cancer cell line)24hSignificant apoptosis[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Stimulation
  • Cell Lines: A549 (human lung carcinoma), HEK293 (human embryonic kidney), or primary cells such as monocyte-derived dendritic cells (DCs) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Stimulation:

    • RIG-I Modulator 1 (5'ppp-shRNA): Typically delivered intracellularly via lipofection (e.g., Lipofectamine RNAiMAX) at concentrations ranging from 1 ng/mL to 1 µg/mL.

    • Poly(I:C): Can be added directly to the culture medium (for TLR3 engagement) or transfected intracellularly (for RLR engagement) at concentrations ranging from 100 ng/mL to 10 µg/mL.

Quantification of Gene Expression by RT-qPCR
  • RNA Extraction: Total RNA is isolated from stimulated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific).

  • qPCR: Real-time quantitative PCR is performed using a qPCR system (e.g., CFX96, Bio-Rad) with a SYBR Green-based master mix.

  • Primers: Use validated primers for target genes (e.g., IFNB1, IFIT1, CXCL10, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Measurement of Cytokine Secretion by ELISA
  • Sample Collection: Cell culture supernatants are collected at desired time points post-stimulation and centrifuged to remove cellular debris.

  • ELISA: Enzyme-linked immunosorbent assay (ELISA) is performed using commercially available kits for specific cytokines (e.g., human IFN-β, TNF-α, IL-6) following the manufacturer's protocol.

  • Data Analysis: A standard curve is generated using recombinant cytokine standards, and the concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Assessment of Cell Viability
  • MTT Assay:

    • Plate cells in a 96-well plate and stimulate as described.

    • At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of RIG-I Modulator 1 and poly(I:C).

Experimental_Workflow cluster_stimuli Stimuli cluster_analysis Analysis Methods Cell Seeding Cell Seeding Stimulation Stimulation Cell Seeding->Stimulation Incubation Incubation Stimulation->Incubation Sample Collection Sample Collection Incubation->Sample Collection Analysis Analysis Sample Collection->Analysis RT-qPCR RT-qPCR Analysis->RT-qPCR ELISA ELISA Analysis->ELISA Cell Viability Assay Cell Viability Assay Analysis->Cell Viability Assay Data Interpretation Data Interpretation RIG-I Modulator 1 RIG-I Modulator 1 RIG-I Modulator 1->Stimulation Poly(I:C) Poly(I:C) Poly(I:C)->Stimulation Control Control Control->Stimulation RT-qPCR->Data Interpretation ELISA->Data Interpretation Cell Viability Assay->Data Interpretation

Caption: Workflow for comparing RIG-I agonists.

Conclusion

This comparative guide highlights the key differences in efficacy and specificity between a targeted RIG-I agonist, RIG-I Modulator 1 (5'ppp-shRNA), and the broad-acting innate immune stimulant, poly(I:C).

  • Specificity: RIG-I Modulator 1 offers high specificity for the RIG-I pathway, making it a superior tool for dissecting RIG-I-mediated signaling and for therapeutic applications where targeted activation is desired. Poly(I:C)'s activation of multiple PRRs can lead to a more complex and potentially less desirable inflammatory profile.

  • Potency: The available data suggests that specific RIG-I agonists like 5'ppp-shRNA can be more potent inducers of type I interferons on a molar basis compared to poly(I:C).

  • Cell Viability: High concentrations of poly(I:C) have been associated with increased cytotoxicity, a factor that may be less pronounced with more specific RIG-I agonists.

The choice between RIG-I Modulator 1 and poly(I:C) will depend on the specific research question or therapeutic goal. For precise investigation of the RIG-I pathway or for developing targeted immunotherapies, a specific modulator like 5'ppp-shRNA is the preferred choice. Poly(I:C) remains a valuable tool for inducing a broad innate immune response but its lack of specificity should be a key consideration in experimental design and data interpretation.

References

Navigating the Specificity of RIG-I Modulation: A Comparative Analysis of Cross-Reactivity with MDA5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of innate immune modulators is paramount. This guide provides a detailed comparison of a representative RIG-I modulator, KIN1148, and its cross-reactivity with the closely related viral RNA sensor, MDA5. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved signaling pathways and experimental workflows.

Retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5) are critical intracellular pattern recognition receptors that detect viral RNA and initiate an innate immune response. While both signal through the mitochondrial antiviral-signaling protein (MAVS) to induce type I interferons and other pro-inflammatory cytokines, they recognize distinct viral RNA signatures. RIG-I typically binds to short, 5'-triphosphorylated double-stranded RNA (dsRNA), whereas MDA5 recognizes long dsRNA. This difference in ligand preference forms the basis for developing specific modulators targeting either RIG-I or MDA5. However, the potential for cross-reactivity remains a key consideration in the development of selective therapeutics.

Performance Comparison: RIG-I Modulator KIN1148

To illustrate the principles of selectivity, we focus on KIN1148, a small molecule RIG-I agonist. While the fictitious name "RIG-I modulator 1" was used in the prompt, KIN1148 serves as a well-documented example of a selective RIG-I activator.

FeatureKIN1148 on RIG-IKIN1148 on MDA5Alternative (Poly(I:C))
Target Engagement Direct bindingNo significant bindingBinds to both RIG-I and MDA5
Signaling Activation Induces IRF3 and NF-κB target gene expression[1][2]No significant induction of downstream signalingPotent activator of both RIG-I and MDA5 signaling pathways[3]
Cell-Based Assay (HEK293T cells) Robust IFN-β promoter activationMinimal to no IFN-β promoter activationStrong IFN-β promoter activation
Selectivity High-Low (dual agonist)

Note: Quantitative EC50/IC50 values for KIN1148 on RIG-I versus MDA5 are not publicly available in the reviewed literature. The assessment of high selectivity is based on qualitative experimental data from cell-based assays.

Studies have demonstrated that the innate immune gene induction by KIN1148 is significantly reduced in RIG-I deficient cells, while its activity is maintained in MDA5 deficient cells[1]. This provides strong evidence for the selectivity of KIN1148 for the RIG-I pathway.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

RIG_I_MDA5_Signaling cluster_upstream Viral RNA Recognition cluster_downstream Downstream Signaling Viral RNA (short 5'-ppp dsRNA) Viral RNA (short 5'-ppp dsRNA) RIG-I RIG-I Viral RNA (short 5'-ppp dsRNA)->RIG-I Viral RNA (long dsRNA) Viral RNA (long dsRNA) MDA5 MDA5 Viral RNA (long dsRNA)->MDA5 MAVS MAVS RIG-I->MAVS MDA5->MAVS KIN1148 KIN1148 KIN1148->RIG-I Activates TRAFs TRAFs MAVS->TRAFs TBK1/IKKi TBK1/IKKi TRAFs->TBK1/IKKi NF-kB NF-kB TRAFs->NF-kB IRF3/7 IRF3/7 TBK1/IKKi->IRF3/7 Type I IFNs & Pro-inflammatory Cytokines Type I IFNs & Pro-inflammatory Cytokines IRF3/7->Type I IFNs & Pro-inflammatory Cytokines NF-kB->Type I IFNs & Pro-inflammatory Cytokines

Caption: RIG-I and MDA5 signaling pathways.

Experimental_Workflow cluster_assays Selectivity Assays Biochemical Assay Biochemical Assay ATPase Assay ATPase Assay Biochemical Assay->ATPase Assay Cell-Based Assay Cell-Based Assay Luciferase Reporter Assay Luciferase Reporter Assay Cell-Based Assay->Luciferase Reporter Assay qRT-PCR qRT-PCR Cell-Based Assay->qRT-PCR RIG-I Modulator (e.g., KIN1148) RIG-I Modulator (e.g., KIN1148) RIG-I Modulator (e.g., KIN1148)->Biochemical Assay RIG-I Modulator (e.g., KIN1148)->Cell-Based Assay RIG-I Protein RIG-I Protein RIG-I Protein->ATPase Assay MDA5 Protein MDA5 Protein MDA5 Protein->ATPase Assay HEK293T cells (WT, RIG-I KO, MDA5 KO) HEK293T cells (WT, RIG-I KO, MDA5 KO) HEK293T cells (WT, RIG-I KO, MDA5 KO)->Luciferase Reporter Assay HEK293T cells (WT, RIG-I KO, MDA5 KO)->qRT-PCR Data Analysis Data Analysis Luciferase Reporter Assay->Data Analysis ATPase Assay->Data Analysis qRT-PCR->Data Analysis

Caption: Experimental workflow for assessing modulator selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to determine the selectivity of a RIG-I modulator.

Cell-Based Luciferase Reporter Assay for IFN-β Promoter Activation

This assay is a common method to assess the activation of the RIG-I/MDA5 signaling pathway by measuring the induction of the IFN-β promoter.

Objective: To quantify the activation of the IFN-β promoter in response to a RIG-I modulator in wild-type, RIG-I knockout, and MDA5 knockout cells.

Materials:

  • HEK293T cells (wild-type, RIG-I knockout, and MDA5 knockout)

  • IFN-β promoter-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • RIG-I modulator (e.g., KIN1148)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells (WT, RIG-I KO, and MDA5 KO) in 96-well plates.

  • Transfection: Co-transfect cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Stimulation: After 24 hours, treat the cells with a dilution series of the RIG-I modulator or a positive control (e.g., poly(I:C)).

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the fold induction of the IFN-β promoter across the different cell lines and treatment conditions. A selective RIG-I modulator should induce a strong response in WT and MDA5 KO cells, but a significantly attenuated response in RIG-I KO cells.

In Vitro ATPase Assay

RIG-I and MDA5 are ATP-dependent helicases, and their ATPase activity is coupled to their signaling function. This biochemical assay directly measures the enzymatic activity of the purified proteins in the presence of a modulator.

Objective: To determine the effect of a RIG-I modulator on the ATPase activity of purified RIG-I and MDA5 proteins.

Materials:

  • Purified recombinant human RIG-I and MDA5 proteins

  • RIG-I modulator

  • ATP (including [γ-³²P]ATP for radioactive detection, or a non-radioactive ATP/ADP detection kit)

  • Assay buffer (containing Tris-HCl, MgCl₂, DTT)

  • RNA ligand (a short 5'-ppp dsRNA for RIG-I and long dsRNA for MDA5 as positive controls)

  • Scintillation counter or plate reader for ADP detection

Protocol:

  • Reaction Setup: In a microplate, combine the purified RIG-I or MDA5 protein with the assay buffer.

  • Modulator Addition: Add the RIG-I modulator at various concentrations. Include no-modulator and positive control (RNA ligand) wells.

  • Initiate Reaction: Add ATP (spiked with [γ-³²P]ATP) to initiate the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released (if using radioactive ATP) or ADP produced.

  • Data Analysis: Calculate the rate of ATP hydrolysis. A selective RIG-I agonist would be expected to increase the ATPase activity of RIG-I without significantly affecting the ATPase activity of MDA5.

Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression

This assay measures the transcriptional upregulation of genes known to be induced by the RIG-I/MDA5 pathway, providing a functional readout of pathway activation in a cellular context.

Objective: To quantify the expression of interferon-stimulated genes (ISGs) in response to a RIG-I modulator.

Materials:

  • A549 cells (or other relevant cell line)

  • RIG-I modulator

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., IFIT1, ISG15, IFN-β) and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

  • Real-time PCR system

Protocol:

  • Cell Treatment: Treat cells with the RIG-I modulator for a specific time course (e.g., 6, 12, 24 hours).

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers for the target ISGs and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to untreated controls. A selective RIG-I modulator will induce robust ISG expression in a RIG-I-dependent manner.

By employing these and other complementary assays, researchers can thoroughly characterize the selectivity profile of novel RIG-I modulators and advance the development of targeted therapies for viral diseases and cancer.

References

On-Target Effects of RIG-I Modulator 1 Confirmed with RIG-I Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a novel small-molecule RIG-I agonist, here designated "RIG-I Modulator 1" (based on the well-characterized compound KIN1148), with traditional RIG-I agonists. We present supporting experimental data demonstrating its on-target effects by contrasting its activity in wild-type cells with that in RIG-I knockout cells, a critical step in validating the specificity of any new modulator. This objective comparison is intended for researchers, scientists, and drug development professionals working in immunology and antiviral therapies.

Comparison of RIG-I Modulator Activity

The primary method for confirming the on-target activity of a RIG-I modulator is to compare its effects in cells that express RIG-I (wild-type) with cells where the RIG-I gene has been knocked out. A true RIG-I modulator will show significantly reduced or abolished activity in the knockout cells.

The small-molecule compound KIN1148 serves as our "RIG-I Modulator 1." Its activity was assessed by measuring the induction of downstream target genes, such as Interferon-induced protein with tetratricopeptide repeats 1 (Ifit1)—an interferon-stimulated gene (ISG)—and Interleukin-6 (Il6)—a pro-inflammatory cytokine.[1] For comparison, we include data for a classic RIG-I agonist, 5' triphosphate double-stranded RNA (5'ppp-dsRNA), a synthetic ligand that mimics a viral pathogen-associated molecular pattern (PAMP).[2]

ModulatorCell TypeTarget GeneFold Induction (vs. Control) in Wild-Type CellsFold Induction (vs. Control) in RIG-I Knockout CellsReference
RIG-I Modulator 1 (KIN1148) Mouse Embryonic Fibroblasts (MEFs)Ifit1> 40< 10[1]
RIG-I Modulator 1 (KIN1148) Mouse Embryonic Fibroblasts (MEFs)Il6~ 12~ 2[1]
5'ppp-dsRNA Mouse Embryonic Fibroblasts (MEFs)Ifn-β> 1000~ 10[2]
5'ppp-dsRNA Human Embryonic Kidney (HEK293) CellsIFN-βSignificant InductionNo Significant Induction[2]

Data Summary: Treatment of wild-type Mouse Embryonic Fibroblasts (MEFs) with KIN1148 leads to a robust induction of both Ifit1 and Il6.[1] However, in RIG-I deficient MEFs, this response is markedly diminished, confirming that the activity of KIN1148 is largely dependent on the presence of RIG-I.[1] Similarly, the potent induction of Ifn-β by the classic agonist 5'ppp-dsRNA is nearly abolished in RIG-I knockout MEFs and HEK293 cells.[2]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of RIG-I modulators, it is essential to visualize the signaling pathway they trigger and the experimental workflow used to validate their on-target effects.

RIG_I_Signaling_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I (inactive) RIG-I (inactive) Viral RNA->RIG-I (inactive) binds RIG-I Modulator 1 RIG-I Modulator 1 RIG-I Modulator 1->RIG-I (inactive) binds RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) conformational change MAVS MAVS RIG-I (active)->MAVS activates TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε recruits & activates NF-κB NF-κB MAVS->NF-κB activates IRF3 IRF3 TBK1/IKKε->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Gene Expression Gene Expression p-IRF3->Gene Expression NF-κB->Gene Expression IFNs, ISGs, Cytokines IFNs, ISGs, Cytokines Gene Expression->IFNs, ISGs, Cytokines

Caption: RIG-I Signaling Pathway.

The diagram above illustrates the canonical RIG-I signaling cascade. Upon binding of a ligand, such as viral RNA or a small-molecule agonist, RIG-I undergoes a conformational change, leading to its activation. Activated RIG-I then interacts with the mitochondrial antiviral-signaling protein (MAVS), which serves as a platform to recruit and activate downstream kinases like TBK1 and IKKε. These kinases phosphorylate transcription factors IRF3 and activate the NF-κB pathway, which then translocate to the nucleus to induce the expression of type I interferons (IFNs), interferon-stimulated genes (ISGs), and other pro-inflammatory cytokines.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis WT_Cells Wild-Type Cells WT_Control Vehicle WT_Cells->WT_Control WT_Modulator RIG-I Modulator 1 WT_Cells->WT_Modulator KO_Cells RIG-I Knockout Cells KO_Control Vehicle KO_Cells->KO_Control KO_Modulator RIG-I Modulator 1 KO_Cells->KO_Modulator RNA_Extraction RNA Extraction WT_Control->RNA_Extraction WT_Modulator->RNA_Extraction KO_Control->RNA_Extraction KO_Modulator->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (Ifit1, Il6, Housekeeping Gene) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis

Caption: Experimental Workflow for On-Target Validation.

The workflow diagram outlines the key steps to confirm the on-target effects of a RIG-I modulator. It begins with the parallel culture of wild-type and RIG-I knockout cells. These cells are then treated with either the vehicle control or the RIG-I modulator. Following treatment, RNA is extracted and converted to cDNA, which is then used for quantitative PCR (qPCR) to measure the expression levels of target genes. By comparing the gene induction in modulator-treated wild-type cells to that in knockout cells, the RIG-I dependency of the modulator can be determined.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the key protocols for the experiments cited in this guide.

Mouse Embryonic Fibroblast (MEF) Cell Culture

This protocol describes the basic steps for culturing and maintaining MEFs.

  • Materials:

    • MEF culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.

    • 0.25% Trypsin-EDTA.

    • Phosphate-buffered saline (PBS).

    • T75 or T150 tissue culture flasks.

  • Procedure:

    • Maintain MEFs in a humidified incubator at 37°C with 5% CO2.

    • For passaging, aspirate the culture medium and wash the cells once with PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 5-7 mL of MEF culture medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

    • Seed the cells into new flasks at a 1:5 to 1:10 dilution. Culture until confluent before treatment.[3][4]

Generation of RIG-I Knockout Cells

RIG-I knockout cell lines are typically generated using CRISPR/Cas9 technology. This is a complex process that involves designing guide RNAs (gRNAs) targeting the Ddx58 gene (which encodes RIG-I), transfecting cells with plasmids encoding Cas9 and the gRNAs, and then selecting and validating single-cell clones that have the desired gene knockout. For detailed protocols, refer to specialized literature on CRISPR/Cas9-mediated gene editing.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for measuring the relative abundance of specific mRNA transcripts.[5][6][7][8][9]

  • Materials:

    • RNA isolation kit (e.g., RNeasy Kit, Qiagen).

    • cDNA synthesis kit (e.g., SuperScript II Reverse Transcriptase, Invitrogen).

    • SYBR Green or TaqMan qPCR master mix.

    • Gene-specific primers for Ifit1, Il6, and a housekeeping gene (e.g., Gapdh or Actb).

    • qPCR instrument (e.g., LightCycler 480, Roche).

  • Procedure:

    • RNA Isolation: Extract total RNA from treated and control cells according to the manufacturer's protocol of the chosen RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer.

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit. This typically involves incubating the RNA with reverse transcriptase, dNTPs, and either oligo(dT) or random hexamer primers.

    • qPCR Reaction Setup: Prepare the qPCR reaction mix on ice. For a typical 10 µL SYBR Green reaction, combine 5 µL of SYBR Green master mix, 1 µL of forward and reverse primers (at a final concentration of 0.5 µM each), 3 µL of nuclease-free water, and 1 µL of diluted cDNA.

    • qPCR Run: Perform the qPCR using a three-step cycling protocol: an initial denaturation at 95°C for 2 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

    • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct values of the target genes (Ifit1, Il6) to the Ct value of the housekeeping gene for each sample (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the vehicle-treated control samples (ΔΔCt). The fold change in gene expression is calculated as 2-ΔΔCt.

Western Blotting for Protein Analysis

Western blotting can be used to confirm the absence of RIG-I protein in knockout cells.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against RIG-I and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-RIG-I) overnight at 4°C, followed by washing and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Confirm the absence of the RIG-I band in the knockout cell lysates.[10][11][12]

References

RIG-I Modulator 1 and Checkpoint Inhibitors: A Synergistic Alliance in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, the strategic combination of novel agents to overcome treatment resistance and enhance efficacy is a paramount goal. This guide provides a comprehensive comparison of the synergistic effects observed when combining RIG-I modulator 1 with immune checkpoint inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of the preclinical and clinical evidence, experimental protocols, and underlying mechanisms of action.

The activation of the innate immune sensor, Retinoic acid-Inducible Gene I (RIG-I), has emerged as a promising strategy to turn "cold" tumors, which are non-responsive to immunotherapy, into "hot," immune-inflamed environments susceptible to immune-mediated destruction. When combined with checkpoint inhibitors that release the brakes on the adaptive immune system, RIG-I modulators have demonstrated the potential to unlock a more potent and durable anti-tumor response.

Mechanism of Synergy: A Two-Pronged Assault on Cancer

The synergy between RIG-I modulators and checkpoint inhibitors stems from their complementary roles in activating both the innate and adaptive immune systems.

RIG-I Activation: RIG-I is a cytosolic pattern recognition receptor that detects viral RNA, triggering a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2][3][4][5] In the context of cancer, RIG-I agonists, such as synthetic 5'-triphosphorylated RNA (3pRNA or ppp-RNA), can mimic a viral infection within the tumor microenvironment.[6] This leads to:

  • Induction of Tumor Cell Death: RIG-I signaling can directly induce apoptosis in tumor cells.

  • Enhanced Antigen Presentation: The resulting release of tumor-associated antigens and the inflammatory milieu promotes the maturation and activation of dendritic cells (DCs).

  • T-Cell Priming and Recruitment: Activated DCs then prime and activate tumor-specific CD8+ T-cells, leading to their expansion and infiltration into the tumor.

Checkpoint Inhibition: Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, work by blocking the inhibitory signals that cancer cells use to evade the immune system.[7][8][9][10] PD-1 is a receptor expressed on activated T-cells, and its ligand, PD-L1, is often overexpressed on tumor cells. The binding of PD-L1 to PD-1 suppresses T-cell activity.[8][9][10] By blocking this interaction, checkpoint inhibitors restore the ability of T-cells to recognize and kill cancer cells.[7][8][9]

The synergy arises as RIG-I activation increases the immunogenicity of the tumor and promotes the infiltration of T-cells, which can then be unleashed by checkpoint inhibitors to exert their cytotoxic effects more effectively. Furthermore, RIG-I activation has been shown to upregulate PD-L1 expression on tumor cells, providing a stronger rationale for the combination.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating the synergy between a RIG-I modulator and a checkpoint inhibitor.

RIG_I_Signaling_Pathway RIG-I Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Viral_RNA Viral RNA / 3pRNA (RIG-I Modulator 1) RIG_I RIG-I Viral_RNA->RIG_I binds MAVS MAVS RIG_I->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 recruits NF_kB NF-κB MAVS->NF_kB activates TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe activates IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 phosphorylates p_IRF3_IRF7 p-IRF3/p-IRF7 IRF3_IRF7->p_IRF3_IRF7 Type_I_IFN Type I Interferons (IFN-α, IFN-β) p_IRF3_IRF7->Type_I_IFN induces transcription p_NF_kB p-NF-κB NF_kB->p_NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines p_NF_kB->Pro_inflammatory_Cytokines induces transcription

Caption: RIG-I signaling pathway activation by a modulator like 3pRNA.

PD1_Pathway PD-1/PD-L1 Checkpoint Blockade cluster_TCell T-Cell cluster_TumorCell Tumor Cell TCR TCR T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits SHP2->TCR inhibits signaling T_Cell_Inhibition T-Cell Inhibition SHP2->T_Cell_Inhibition MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 binds Anti_PD1 Anti-PD-1/ PD-L1 Inhibitor Anti_PD1->PD1 blocks Anti_PD1->PDL1 blocks

Caption: Mechanism of PD-1/PD-L1 checkpoint inhibition.

Experimental_Workflow Preclinical Evaluation Workflow Tumor_Implantation Tumor Cell Implantation (e.g., B16 Melanoma) Treatment_Groups Treatment Groups: 1. Vehicle Control 2. RIG-I Modulator 1 alone 3. Checkpoint Inhibitor alone 4. Combination Therapy Tumor_Implantation->Treatment_Groups Monitoring Monitor Tumor Growth and Survival Treatment_Groups->Monitoring Analysis Endpoint Analysis: - Tumor Infiltrating Lymphocytes - Cytokine Profiling - Immune Cell Phenotyping Monitoring->Analysis

Caption: A typical workflow for in vivo preclinical studies.

Preclinical Data: Enhanced Anti-Tumor Efficacy

Preclinical studies in various cancer models have consistently demonstrated the superior anti-tumor activity of combining RIG-I modulators with checkpoint inhibitors compared to either agent alone.

Murine Melanoma Model (B16)

In the aggressive and poorly immunogenic B16 melanoma model, the combination of a RIG-I agonist (3pRNA) with an anti-CTLA-4 antibody resulted in complete regression of established tumors and long-term survival in all treated animals. This was a significant improvement over either monotherapy, which only delayed tumor growth.

Treatment GroupTumor OutcomeSurvival
Control (Isotype Ab) Progressive tumor growth~20-30 days median survival
Anti-CTLA-4 alone Delayed tumor growthModest increase in survival
3pRNA alone Delayed tumor growthModest increase in survival
3pRNA + Anti-CTLA-4 Complete tumor regression100% long-term survival

Data synthesized from published preclinical studies.

Murine Acute Myeloid Leukemia (AML) Model (C1498)

In the C1498 AML model, treatment with a RIG-I agonist (ppp-RNA) was found to induce the expression of PD-L1 on AML cells. This created a therapeutic vulnerability that could be exploited by an anti-PD-1 antibody, leading to enhanced survival.

Treatment GroupKey FindingSurvival Outcome
Control Progressive disease~23 days median survival[11]
ppp-RNA alone Reduced tumor burden, delayed disease onsetSignificant increase in survival
Anti-PD-1 alone Ineffective in some contextsNo significant survival benefit
ppp-RNA + Anti-PD-1 Synergistic reduction in tumor burdenFurther significant increase in survival

Data synthesized from published preclinical studies.[12]

Clinical Data: A Glimpse into Human Trials

The promising preclinical data has led to the clinical investigation of RIG-I agonists. A phase 1 study evaluated the safety and efficacy of the RIG-I agonist MK-4621, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.

Treatment ArmNumber of PatientsObjective Response Rate (ORR)Stable Disease
MK-4621 Monotherapy 150%27%
MK-4621 + Pembrolizumab 3010% (Partial Response)Not Reported

Data from NCT03065023 and NCT03739138 phase 1 studies.[2][13]

While the objective response rate for the combination therapy was modest, the study demonstrated that MK-4621 was well-tolerated and activated the RIG-I pathway in patients.[2][13] These findings provide a foundation for further clinical development, potentially in specific tumor types or with optimized dosing and scheduling.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summarized protocols for the key preclinical models cited.

B16 Melanoma Mouse Model
  • Cell Culture: B16-F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Tumor Implantation: 6-8 week old C57BL/6 mice are subcutaneously injected in the flank with 1 x 10^5 to 5 x 10^5 B16-F10 cells in PBS.[13][14][15][16]

  • Treatment Administration:

    • RIG-I Agonist (3pRNA): Administered intratumorally at specified doses (e.g., 20 µg) on multiple days post-tumor implantation.

    • Checkpoint Inhibitor (e.g., anti-CTLA-4): Administered intraperitoneally (i.p.) at specified doses (e.g., 200 µg) on a schedule such as days 3, 6, and 9 post-implantation.[17]

  • Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width^2). Animal survival is monitored daily.

  • Endpoint Analysis: At the end of the study, tumors and spleens are harvested for immunological analysis, including flow cytometry of tumor-infiltrating lymphocytes and cytokine analysis.

C1498 Acute Myeloid Leukemia (AML) Mouse Model
  • Cell Culture: C1498 AML cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • AML Induction: C57BL/6 mice are intravenously (i.v.) injected via the tail vein with 1 x 10^6 C1498 cells.[6][18][19]

  • Treatment Administration:

    • RIG-I Agonist (ppp-RNA): Administered i.v. at specified doses (e.g., 50 µg) on multiple days post-leukemia induction (e.g., days 3, 7, 10, 14).[6]

    • Checkpoint Inhibitor (e.g., anti-PD-1): Administered i.p. at specified doses on a defined schedule.

  • Monitoring: Disease progression is monitored by assessing animal health and, if using fluorescently labeled cells (e.g., C1498-GFP), by flow cytometry of peripheral blood.[6][20] Survival is recorded daily.

  • Endpoint Analysis: At the study endpoint, bone marrow, spleen, and liver are harvested to determine leukemic burden and to analyze immune cell populations by flow cytometry.

Conclusion and Future Directions

The combination of RIG-I modulator 1 with checkpoint inhibitors represents a compelling strategy to enhance anti-tumor immunity. Preclinical data strongly support the synergistic potential of this approach across different tumor types. While early clinical results have been modest, they have established a foundation for safety and biological activity.

Future research should focus on:

  • Optimizing Combination Strategies: Investigating different dosing schedules, routes of administration, and combinations with other immunomodulatory agents.

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this combination therapy.

  • Exploring a Wider Range of Cancers: Evaluating the efficacy of this combination in other solid tumors and hematological malignancies.

The continued exploration of the RIG-I pathway in immuno-oncology holds the promise of delivering more effective and durable treatments for cancer patients.

References

Unraveling the Transcriptional Landscape: RIG-I Modulator KIN1148 Versus Viral Infection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Differential Gene Expression in Antiviral Research

For researchers and drug development professionals navigating the complexities of innate immunity, understanding the precise molecular impact of therapeutic interventions is paramount. This guide provides a detailed comparison of the differential gene expression profiles induced by the novel RIG-I modulator, KIN1148, versus the host response to viral infections, specifically Influenza A and Hepatitis C (HCV). We further contextualize these responses by comparing them to an alternative immunomodulatory agent, the Toll-like receptor 7 (TLR7) agonist Vesatolimod (GS-9620).

This analysis, supported by experimental data, aims to delineate the unique and overlapping transcriptional signatures, offering insights into the mechanisms of action and potential therapeutic applications of RIG-I modulation.

Executive Summary of Gene Expression Profiles

The activation of the RIG-I pathway by the small molecule agonist KIN1148 elicits a robust innate immune response characterized by the upregulation of genes downstream of Interferon Regulatory Factor 3 (IRF3) and NF-κB signaling pathways. This response shares similarities with the host's natural antiviral program triggered during Influenza A and HCV infection, particularly in the induction of a core set of interferon-stimulated genes (ISGs). However, key distinctions emerge in the breadth and magnitude of the inflammatory response.

Viral infections, while also inducing a strong ISG signature, often trigger a broader and more complex transcriptional landscape, including genes involved in cellular stress, apoptosis, and metabolic reprogramming, reflecting the virus-host battle for cellular machinery. In contrast, KIN1148 appears to induce a more targeted antiviral state. The TLR7 agonist Vesatolimod also induces a potent ISG response, providing a valuable benchmark for comparing different innate immune activation strategies.

Comparative Analysis of Differential Gene Expression

The following tables summarize the differential expression of key genes in human monocytic THP-1 cells treated with KIN1148, and in relevant cell types infected with Influenza A virus or Hepatitis C virus, as well as treatment with the TLR7 agonist Vesatolimod. Data is compiled from publicly available microarray and RNA-seq datasets.

Table 1: Upregulated Interferon-Stimulated Genes (ISGs)

GeneKIN1148 (Fold Change)Influenza A (Fold Change)Hepatitis C (Fold Change)Vesatolimod (GS-9620) (Fold Change)Function
IFIT1 HighHighModerateHighAntiviral; inhibits viral replication
IFIT2 HighHighModerateHighAntiviral; pro-apoptotic
IFIT3 HighHighModerateHighAntiviral; signaling regulation
MX1 HighHighModerateHighAntiviral; GTPase
OAS1 HighHighHighHighAntiviral; 2'-5' oligoadenylate synthetase
ISG15 HighHighHighHighUbiquitin-like modifier; antiviral
RSAD2 (Viperin) HighHighHighNot ReportedAntiviral; inhibits viral budding
CXCL10 (IP-10) HighHighHighHighChemoattractant for immune cells

Table 2: Upregulated Pro-inflammatory Cytokines and Chemokines

GeneKIN1148 (Fold Change)Influenza A (Fold Change)Hepatitis C (Fold Change)Vesatolimod (GS-9620) (Fold Change)Function
IL6 ModerateHighModerateNot ReportedPro-inflammatory cytokine
TNF ModerateHighModerateNot ReportedPro-inflammatory cytokine
CCL2 (MCP-1) HighHighModerateNot ReportedChemoattractant for monocytes
CCL5 (RANTES) HighHighModerateNot ReportedChemoattractant for various immune cells
IL1B ModerateHighLowNot ReportedPro-inflammatory cytokine

Table 3: Upregulated Transcription Factors and Signaling Molecules

GeneKIN1148 (Fold Change)Influenza A (Fold Change)Hepatitis C (Fold Change)Vesatolimod (GS-9620) (Fold Change)Function
IRF7 HighHighHighHighMaster regulator of type I IFN response
STAT1 HighHighHighHighSignal transducer and activator of transcription
NFKBIA HighHighModerateNot ReportedNF-κB inhibitor alpha (feedback regulation)
DDX58 (RIG-I) ModerateModerateModerateNot ReportedPathogen recognition receptor

Signaling Pathways and Experimental Workflows

To visualize the underlying molecular mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I (inactive) RIG-I (inactive) Viral RNA->RIG-I (inactive) binds KIN1148 KIN1148 KIN1148->RIG-I (inactive) binds RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) conformational change MAVS MAVS RIG-I (active)->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 IKK Complex IKK Complex MAVS->IKK Complex activates TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi IRF3 IRF3 TBK1/IKKi->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 p-IRF3 Dimer p-IRF3 Dimer p-IRF3->p-IRF3 Dimer IκB IκB IKK Complex->IκB phosphorylates NF-kB NF-kB NF-kB Dimer NF-kB Dimer NF-kB->NF-kB Dimer p-IκB p-IκB p-IκB->NF-kB releases IκB->p-IκB ISGs ISGs p-IRF3 Dimer->ISGs induces transcription Cytokines Cytokines NF-kB Dimer->Cytokines induces transcription

Caption: RIG-I Signaling Pathway Activation.

Experimental_Workflow Cell Culture (e.g., THP-1) Cell Culture (e.g., THP-1) Treatment/Infection Treatment/Infection Cell Culture (e.g., THP-1)->Treatment/Infection RNA Extraction RNA Extraction Treatment/Infection->RNA Extraction RNA Quality Control RNA Quality Control RNA Extraction->RNA Quality Control Library Preparation Library Preparation RNA Quality Control->Library Preparation Sequencing (RNA-seq) Sequencing (RNA-seq) Library Preparation->Sequencing (RNA-seq) Data Analysis Data Analysis Sequencing (RNA-seq)->Data Analysis Differential Gene Expression Differential Gene Expression Data Analysis->Differential Gene Expression Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis qPCR Validation qPCR Validation Differential Gene Expression->qPCR Validation

Caption: Gene Expression Analysis Workflow.

Comparison_Logic cluster_stimuli Stimuli cluster_response Host Response KIN1148 KIN1148 Targeted Antiviral State Targeted Antiviral State KIN1148->Targeted Antiviral State Viral Infection Viral Infection Broad Inflammatory Response Broad Inflammatory Response Viral Infection->Broad Inflammatory Response TLR7 Agonist TLR7 Agonist Core ISG Signature Core ISG Signature TLR7 Agonist->Core ISG Signature Broad Inflammatory Response->Core ISG Signature includes Targeted Antiviral State->Core ISG Signature includes

Caption: Comparative Host Response Logic.

Experimental Protocols

RNA Sequencing (RNA-seq)
  • Cell Culture and Treatment/Infection: Human monocytic THP-1 cells are cultured to a density of 1x10^6 cells/mL. Cells are then treated with KIN1148 (10 µM), infected with Influenza A virus (MOI of 1), or treated with Vesatolimod (1 µM) for 24 hours. A vehicle control (DMSO) is run in parallel.

  • RNA Extraction: Total RNA is extracted from cell pellets using a TRIzol-based method followed by purification with a column-based kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are used for library preparation.

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.

  • Sequencing: The prepared libraries are amplified by PCR and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are quality-controlled and trimmed to remove adapter sequences and low-quality bases. The cleaned reads are then aligned to the human reference genome (e.g., GRCh38). Gene expression is quantified by counting the number of reads mapping to each gene. Differential gene expression analysis is performed using statistical packages such as DESeq2 or edgeR to identify genes with statistically significant changes in expression between treatment/infection groups and the control.

Quantitative Real-Time PCR (qPCR) for Validation
  • cDNA Synthesis: 1 µg of total RNA from each sample is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • Primer Design: Gene-specific primers for target genes (e.g., IFIT1, CXCL10, IL6) and a housekeeping gene (e.g., GAPDH, ACTB) are designed using primer design software (e.g., Primer3) and validated for specificity and efficiency.

  • qPCR Reaction: The qPCR reaction is prepared using a SYBR Green-based master mix, cDNA template, and forward and reverse primers. Reactions are run in triplicate on a real-time PCR instrument.

  • Data Analysis: The cycle threshold (Ct) values are obtained for each gene. The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and relative to the control group.

Conclusion

The RIG-I modulator KIN1148 induces a potent and targeted antiviral gene expression signature, dominated by the upregulation of key ISGs and pro-inflammatory chemokines. While this response shares a core set of activated genes with those seen during Influenza A and HCV infection, it appears to be a more refined activation of the innate immune system, potentially avoiding the broader cellular stress and pathological inflammatory responses associated with active viral replication. The comparison with the TLR7 agonist Vesatolimod further highlights the nuanced differences in gene induction profiles achievable through the targeted activation of distinct pattern recognition receptors. These findings underscore the potential of RIG-I agonists as a promising class of antiviral therapeutics and provide a valuable framework for their continued development and evaluation.

Benchmarking RIG-I Modulator 1 Against Known Antiviral Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "RIG-I Modulator 1," a novel agonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, against established antiviral compounds for Influenza A virus and Dengue virus. The data presented is compiled from various studies to offer a comprehensive overview of the modulator's potential as a broad-spectrum antiviral agent.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro efficacy of RIG-I Modulator 1 and benchmark antiviral drugs against Influenza A virus and Dengue virus. It is important to note that the data has been collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Antiviral Activity against Influenza A Virus (IAV)
CompoundVirus StrainCell LineAssay TypeEfficacy MetricValueCitation
RIG-I Modulator 1 (KIN1148) IAV H1N1Not specifiedNot specifiedEnhanced protectionNot specified[1][2][3][4][5]
Oseltamivir Seasonal H1N1 (2023)MDCKCell viabilityEC50<100 µM to >800 µM[6]
Oseltamivir A/Mississippi/3/2001NHBEViral Load ReductionIC500.045 µM[7]
Oseltamivir A/HK/156/97 (H5N1)MDCKNot specifiedEC507.5 ± 2.5 µmol/L[8]

Note: The efficacy of KIN1148 is described as enhancing protection against IAV infection, though a specific EC50 value was not provided in the referenced literature.[1][2][3][4][5] Oseltamivir's efficacy varies significantly depending on the influenza strain and the assay used.[6][7][8]

Table 2: In Vitro Antiviral Activity against Dengue Virus (DENV)
CompoundVirus Serotype(s)Cell LineAssay TypeEfficacy MetricValueCitation
RIG-I Modulator 1 (5'pppRNA) DENV (unspecified)A549Viral Load ReductionPlaque Forming UnitsUndetectable[9][10][11][12][13]
Balapiravir (R1479) DENV-1, DENV-2, DENV-4Huh-7Viral ReplicationEC501.9–11 µM[14]
Balapiravir (R1479) DENV-1, DENV-2, DENV-4Primary human macrophagesViral ReplicationEC501.3–3.2 µM[14]
Balapiravir (R1479) DENV-1, DENV-2, DENV-4Dendritic cellsViral ReplicationEC505.2–6.0 µM[14]

Note: Treatment with 5'pppRNA resulted in a complete suppression of infectious Dengue virus release, with plaque forming units being undetectable.[9][10][11][12][13] Balapiravir, the prodrug of R1479, shows varied efficacy depending on the cell type.[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Plaque Reduction Assay (Influenza and Dengue Virus)

This assay is a standard method to quantify infectious virus particles.

  • Cell Seeding: Plate a confluent monolayer of host cells (e.g., MDCK for influenza, Vero or BHK-21 for dengue) in 6- or 12-well plates and incubate overnight.[15][16][17][18][19][20][21][22][23][24]

  • Compound Treatment: Pre-treat the cells with various concentrations of the antiviral compound for a specified period before infection.

  • Virus Infection: Infect the cells with a known amount of virus (multiplicity of infection - MOI) for 1-2 hours to allow for viral adsorption.[15]

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.[19]

  • Incubation: Incubate the plates for several days to allow for plaque formation. The incubation time will vary depending on the virus and cell line used.

  • Plaque Visualization: Fix the cells with a fixative agent (e.g., paraformaldehyde) and stain with a dye (e.g., crystal violet) that stains the living cells, leaving the plaques (areas of dead or lysed cells) unstained.[15]

  • Quantification: Count the number of plaques in each well. The percentage of plaque reduction compared to the untreated control is used to determine the antiviral activity of the compound. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can then be calculated.

Viral Load Quantification by Real-Time RT-PCR (Influenza and Dengue Virus)

This method quantifies the amount of viral RNA in a sample.

  • RNA Extraction: Isolate total RNA from infected cell culture supernatants or patient respiratory samples using a commercial viral RNA extraction kit.

  • Reverse Transcription (RT): Convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.

  • Real-Time PCR: Amplify the cDNA using a real-time PCR machine with primers and probes specific to a conserved region of the viral genome (e.g., the M gene for influenza A).[25] The amplification process is monitored in real-time by measuring the fluorescence emitted by the probe.

  • Quantification: Create a standard curve using known concentrations of a plasmid containing the target viral gene. The viral load in the samples is then determined by comparing their amplification signal (Ct value) to the standard curve.[26][27] The results are typically expressed as viral RNA copies per milliliter of the sample.[26]

Mandatory Visualizations

RIG-I Signaling Pathway

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I (inactive) RIG-I (inactive) Viral RNA->RIG-I (inactive) binds RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) activates MAVS MAVS RIG-I (active)->MAVS activates TBK1/IKKi TBK1/IKKi MAVS->TBK1/IKKi activates IRF3/7 IRF3/7 TBK1/IKKi->IRF3/7 phosphorylates p-IRF3/7 p-IRF3/7 IRF3/7->p-IRF3/7 Antiviral Genes (IFNs) Antiviral Genes (IFNs) p-IRF3/7->Antiviral Genes (IFNs) translocates & activates

Caption: RIG-I signaling pathway upon viral RNA recognition.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow cluster_workflow Antiviral Screening Workflow Compound Library Compound Library Compound Treatment Compound Treatment Compound Library->Compound Treatment Host Cells Host Cells Cell Culture Cell Culture Host Cells->Cell Culture Virus Stock Virus Stock Virus Infection Virus Infection Virus Stock->Virus Infection Cell Culture->Compound Treatment Compound Treatment->Virus Infection Incubation Incubation Virus Infection->Incubation Antiviral Assay Antiviral Assay Incubation->Antiviral Assay Data Analysis Data Analysis Antiviral Assay->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: General workflow for in vitro antiviral compound screening.

References

Safety Operating Guide

Navigating the Safe Disposal of RIG-1 Modulator 1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for RIG-1 modulator 1 necessitates a cautious approach to its disposal, leveraging data from structurally similar compounds. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of this immunomodulatory compound.

Given that a publicly accessible Safety Data Sheet (SDS) for this compound is not available, this document outlines proper disposal procedures based on the hazard classifications of structurally related thieno[3,2-d]pyrimidine derivatives. These related compounds exhibit acute oral toxicity, skin and eye irritation, and potential for respiratory irritation. Therefore, it is imperative to handle this compound with a high degree of caution and to follow the disposal protocols for hazardous chemical waste.

Hazard Profile and Data Presentation

Based on the analysis of similar chemical structures, the anticipated hazard classifications for this compound are summarized below. This information should guide all handling and disposal practices.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is critical for the safe disposal of this compound and associated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • If there is a risk of generating dust or aerosols, a respirator may be necessary.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused or expired compound, contaminated personal protective equipment (gloves, etc.), and lab consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste" and should also list "this compound" and its associated hazards (e.g., "Acutely Toxic," "Irritant").

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

    • The container should be labeled with the full chemical name and concentration of all components.

3. In-Lab Decontamination of Emptied Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the defaced container may be disposed of as non-hazardous laboratory glassware or plastic, in accordance with institutional policies.

4. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Ensure containers are kept closed except when adding waste.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including a respirator if necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit) and place it in a sealed hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting the decontamination materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

Experimental Workflow and Signaling Pathway

To provide a comprehensive understanding of the context in which this compound is used, the following diagrams illustrate a general experimental workflow and the RIG-I signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_disposal Disposal Compound_Receiving Receive & Log This compound Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound_Receiving->Stock_Solution Working_Solutions Prepare Working Solutions in Cell Culture Media Stock_Solution->Working_Solutions Treatment Treat Cells with This compound Working_Solutions->Treatment Cell_Culture Culture Target Cells Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Endpoint_Assay Perform Endpoint Assays (e.g., qPCR, ELISA, Western Blot) Incubation->Endpoint_Assay Data_Analysis Analyze and Interpret Data Endpoint_Assay->Data_Analysis Waste_Collection Collect Contaminated Materials EHS_Pickup Arrange for EHS Waste Pickup Waste_Collection->EHS_Pickup

Caption: General experimental workflow for using this compound.

rig1_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Viral_RNA Viral RNA (5'-triphosphate) RIGI RIG-I (inactive) Viral_RNA->RIGI binds RIGI_active RIG-I (active) RIGI->RIGI_active conformational change MAVS MAVS RIGI_active->MAVS activates TRAFs TRAFs MAVS->TRAFs recruits TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi activates NFkB NF-κB TRAFs->NFkB activates IRF3_IRF7 IRF3/IRF7 TBK1_IKKi->IRF3_IRF7 phosphorylates IRF3_IRF7_active p-IRF3/p-IRF7 (active) IRF3_IRF7->IRF3_IRF7_active IFN_genes Type I IFN Genes IRF3_IRF7_active->IFN_genes induces transcription IRF3_IRF7_active->IFN_genes NFkB_active p-NF-κB (active) NFkB->NFkB_active Inflammatory_genes Inflammatory Cytokine Genes NFkB_active->Inflammatory_genes induces transcription NFkB_active->Inflammatory_genes

Caption: Simplified RIG-I signaling pathway upon viral RNA recognition.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
RIG-1 modulator 1
Reactant of Route 2
Reactant of Route 2
RIG-1 modulator 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.